2,6-Dimethylpyridine
Description
Propriétés
IUPAC Name |
2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVCGZHLKNMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Record name | LUTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6939 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051557 | |
| Record name | 2,6-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like | |
| Record name | LUTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6939 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Lutidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
33 °C | |
| Record name | 2,6-Lutidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol) | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923 | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.70 (Air= 1) | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.65 [mmHg], 5.65 mm Hg @ 25 °C | |
| Record name | 2,6-Lutidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liq | |
CAS No. |
108-48-5 | |
| Record name | LUTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6939 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,6-Lutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Lutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-LUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FQ5D0T3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-5.8 °C, -6 °C | |
| Record name | 2,6-LUTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,6-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,6-dimethylpyridine, also known as 2,6-lutidine. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
CAS Number: 108-48-5[1][2][3][4]
Core Properties
This compound is a heterocyclic aromatic organic compound.[5] It is a derivative of pyridine with two methyl groups attached at the 2 and 6 positions of the ring.[2] This substitution pattern results in significant steric hindrance around the nitrogen atom, which defines its chemical reactivity as a non-nucleophilic base.[6] It appears as a colorless to pale yellow liquid with a characteristic pungent, pyridine-like odor.[1][7]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉N[1][2][8] |
| Molecular Weight | 107.15 g/mol [1][2][8] |
| Boiling Point | 143-145 °C[8][9] |
| Melting Point | -6 °C[1][8][9] |
| Density | 0.92 g/mL at 25 °C[9] |
| Flash Point | 32 °C (89.6 °F)[9] |
| Solubility in Water | Slightly soluble; 163.13 g/L at 25 °C[7][10][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[12] |
| Refractive Index | n20/D 1.497[9] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound. Industrially, it is often produced by the reaction of formaldehyde, acetone, and ammonia.[6] Another common laboratory-scale synthesis is a multi-step procedure starting from ethyl acetoacetate.
Detailed Methodology: Hantzsch-like Pyridine Synthesis
This protocol describes a laboratory-scale synthesis adapted from established procedures.
-
Preparation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine:
-
To a cooled mixture of 500 g of ethyl acetoacetate and an equal volume of alcohol, pass ammonia gas until the solution is saturated. This process may take four to eight hours, and the flask should be kept in an ice bath.
-
Allow the ammoniacal alcoholic solution to stand at room temperature for 40 to 45 hours.
-
Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.[13]
-
-
Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine:
-
To 200 g of the dihydro ester in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid.
-
Heat the flask cautiously while swirling. The oxidation can be vigorous and may produce significant foaming.[13]
-
-
Saponification and Decarboxylation:
-
Dissolve 130 g of the resulting ester in 400 cc of ethyl alcohol and heat to boiling.
-
Add a solution of 78.5 g of potassium hydroxide in 400 cc of alcohol portion-wise and continue boiling until the solution becomes clear.
-
Evaporate the alcohol on a steam bath. Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide.
-
Heat the mixture in a copper retort using a Meker burner.[13]
-
-
Purification:
-
Collect the distillate and remove any material distilling under 90 °C.
-
Allow the residue to stand over solid potassium hydroxide for twelve hours.
-
Fractionally distill the product. This compound distills at 142–144 °C.[13]
-
Visualizations
The following diagrams illustrate a simplified synthesis workflow and a common application of this compound.
Caption: Simplified workflow for the synthesis of this compound.
Caption: Use of 2,6-Lutidine in alcohol protection reaction.
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized as a sterically hindered, non-nucleophilic base.[6] This property is particularly valuable in reactions where the presence of a nucleophilic base would lead to unwanted side reactions.
In the context of drug development, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[14] It is a building block for cardiovascular drugs, including those used to treat hypertension.[14] Its derivatives are also being investigated for their potential anticancer properties. For example, cyclopalladated compounds containing 2,6-lutidine have shown significant cytotoxic activity against various tumor cell lines. Furthermore, it is used in the synthesis of other important compounds like cortisone acetate, hydrocortisone, and niacin.
Safety and Handling
This compound is a flammable liquid and vapor.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7] In case of a spill, remove all ignition sources and absorb the spill with an inert material.
References
- 1. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine [commonorganicchemistry.com]
- 5. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 6. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 8. Ubiquitinations in the Notch Signaling Pathway [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2,6-Lutidine: pKa and Basicity in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,6-lutidine, with a specific focus on its pKa and basicity in various organic solvents. As a sterically hindered, non-nucleophilic base, 2,6-lutidine is a critical reagent in organic synthesis, particularly in drug discovery and development, where precise control of reaction conditions is paramount. This document details its acid-base characteristics, provides experimental protocols for pKa determination, and illustrates the underlying principles of its reactivity.
Core Concepts: pKa and Basicity of 2,6-Lutidine
2,6-Lutidine, systematically named 2,6-dimethylpyridine, is a heterocyclic organic compound. Its utility as a base is fundamentally linked to the pKa of its conjugate acid, the 2,6-lutidinium ion. This value is a quantitative measure of its basic strength.
The defining characteristic of 2,6-lutidine is the presence of two methyl groups positioned ortho to the nitrogen atom within the pyridine ring. This substitution pattern creates significant steric bulk around the basic nitrogen center.[1] While the electron-donating nature of the methyl groups slightly increases the electron density on the nitrogen, enhancing its intrinsic basicity compared to pyridine, the steric hindrance dramatically reduces its nucleophilicity.[2] This unique combination of moderate basicity and low nucleophilicity makes 2,6-lutidine an invaluable tool for selectively abstracting protons without engaging in unwanted nucleophilic side reactions.[1][2]
Data Presentation: pKa of 2,6-Lutidine in Various Solvents
The basicity of 2,6-lutidine is highly dependent on the solvent environment. The ability of the solvent to solvate the protonated form (the 2,6-lutidinium ion) plays a crucial role in determining the equilibrium of the acid-base reaction. The following table summarizes the reported pKa values of the conjugate acid of 2,6-lutidine in water and several organic solvents.
| Solvent | pKa of Conjugate Acid | Reference(s) |
| Water | 6.6 - 6.75 | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | 4.46 | [4] |
| Acetonitrile (MeCN) | 15.3 (estimated) | Note: A reported value of 6.6[3] is likely an error and inconsistent with the solvent's properties. The value presented here is an estimation based on correlation data between solvents. Direct experimental values in MeCN are not readily available in the searched literature. |
| Methanol | Data not available in searched literature | |
| Ethanol | Data not available in searched literature | |
| Tetrahydrofuran (THF) | Data not available in searched literature | |
| Dichloromethane (DCM) | Data not available in searched literature |
It is important to note that pKa values in different organic solvents are not directly comparable due to variations in solvent properties and the different reference states used in their determination.
The Role of Steric Hindrance: Basicity vs. Nucleophilicity
The utility of 2,6-lutidine as a specialized base stems from the delicate balance between its basicity and nucleophilicity, a relationship heavily skewed by steric hindrance. The following diagram illustrates this principle.
References
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylpyridine (also known as 2,6-Lutidine). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details experimental protocols for their determination, and presents logical workflows for these procedures. The information herein is critical for the application of this compound in chemical synthesis, formulation development, and quality control.
Core Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent, pyridine-like odor.[1] The following tables summarize its key physical and chemical properties.
Table 1: General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N | [1][2][3] |
| Molecular Weight | 107.15 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pungent, pyridine-like | [1] |
| Melting Point | -6 °C | [1][3] |
| Boiling Point | 144 °C | [1][3] |
| Flash Point | 35 °C (closed cup) | [1] |
| pKa of Conjugate Acid | 6.65 (at 25 °C) | [4] |
| Heat of Vaporization | 42.68 kJ/mol | [5] |
| Heat of Combustion | -4049 kJ/mol | [5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Density | 0.925 g/cm³ (at 20°C) | [1] |
| Refractive Index (n_D^20) | 1.497 | [2] |
| Solubility in Water | Slightly soluble | [1] |
| Vapor Pressure | 15 mmHg (at 42 °C) | [5] |
| Vapor Density | 3.7 (Air = 1) | [5] |
| Dipole Moment | 1.68 D | [2] |
| Dielectric Constant | 7.33 | [2] |
| Surface Tension | 31.65 dyn/cm | [2] |
| LogP (Octanol/Water) | 1.68 | [2][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR)
-
δ 7.1-7.5 (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring.
-
δ 6.8-7.0 (d, 2H): This doublet represents the two equivalent protons at the 3- and 5-positions.
-
δ 2.5 (s, 6H): This singlet is characteristic of the six equivalent protons of the two methyl groups at the 2- and 6-positions.
¹³C NMR (Carbon-13 NMR)
-
δ ~157 ppm: Corresponds to the two equivalent carbons at the 2- and 6-positions, which are attached to the nitrogen atom and the methyl groups.
-
δ ~137 ppm: Represents the carbon atom at the 4-position.
-
δ ~120 ppm: Corresponds to the two equivalent carbons at the 3- and 5-positions.
-
δ ~24 ppm: Represents the two equivalent carbons of the methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
-
3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1600, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1450, 1375 cm⁻¹: C-H bending vibrations of the methyl groups.
-
~780 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragmentation patterns.
-
m/z 107 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.
-
m/z 106 (M-1)⁺: Loss of a hydrogen radical.
-
m/z 92 (M-15)⁺: Loss of a methyl radical (CH₃).
-
m/z 78: Loss of a neutral molecule of hydrogen cyanide (HCN) from the (M-H)⁺ ion.
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer.
Methodology:
-
Preparation: Clean and thoroughly dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound and allow it to equilibrate to the same constant temperature. Adjust the liquid level to the calibration mark, dry the exterior, and weigh it.
-
Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where:
-
m_sample is the mass of the this compound.
-
m_water is the mass of the water.
-
ρ_water is the known density of water at the experimental temperature.
-
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Distillation Method):
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: Place a sample of this compound and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Heating: Gently heat the flask.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point.
-
Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.
Determination of Melting Point
As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle warming.
Methodology:
-
Sample Preparation: Place a small sample of this compound in a capillary tube.
-
Cooling: Cool the capillary tube in a suitable cooling bath (e.g., dry ice/acetone) until the sample solidifies.
-
Melting Point Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Slowly heat the apparatus.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water).
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solute settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of this compound can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the key physical properties of this compound.
Caption: Workflow for Density Determination.
Caption: Workflow for Boiling Point Determination.
References
2,6-Dimethylpyridine solubility in water and ethanol
An In-depth Technical Guide to the Solubility of 2,6-Dimethylpyridine in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as 2,6-lutidine) in two common laboratory solvents: water and ethanol. The information presented herein is intended to support research, development, and formulation activities by providing key quantitative data, detailed experimental methodologies, and a clear visualization of the solubility determination process.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its application in synthesis, formulation, and purification processes. The following tables summarize the available quantitative data for its solubility in water and the qualitative data for ethanol.
Solubility in Water
This compound exhibits retrograde solubility in water, meaning its solubility decreases as the temperature increases. This is an important consideration for processes involving temperature changes, such as crystallization.
| Temperature (°C) | Solubility Value | Unit | Source Citation |
| 20 | 40 | g/100 mL | [1] |
| 25 | 163.130 | g/L (16.3 g/100 mL) | [2] |
| 45.3 | 27.2 | % (w/w) | [3][4] |
| 48.1 | 18.1 | % (w/w) | [3] |
| 57.5 | 12.1 | % (w/w) | [3] |
| 74.5 | 9.5 | % (w/w) | [3] |
Note: Discrepancies in reported solubility values at similar temperatures may arise from variations in experimental methods and purity of materials.
Solubility in Ethanol
| Solvent | Qualitative Description | Source Citation |
| Ethanol / Alcohol | Soluble | [3][5][6] |
| Ethanol | Slightly Soluble |
Note: The conflicting descriptions suggest that while this compound is soluble in ethanol, it may not be fully miscible under all conditions. For precise applications, experimental determination is recommended.
Experimental Protocol for Equilibrium Solubility Determination
The determination of true equilibrium solubility is crucial for thermodynamic understanding and is most reliably achieved using the shake-flask method . This protocol is consistent with the guidelines set by the Organisation for Economic Co-operation and Development (OECD), particularly Guideline 105 for water solubility.
Principle
An excess amount of the solute (this compound) is agitated in the solvent (water or ethanol) at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solute is separated, and the concentration of the solute in the resulting saturated solution is determined using a validated analytical method.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvent: Reagent-grade water (e.g., Type I ultrapure) or absolute ethanol (>99.5%)
-
Vessels: Glass flasks or tubes with airtight stoppers
-
Temperature Control: Thermostatically controlled shaker, incubator, or water bath
-
Separation: Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, such as PTFE for organic solvents)
-
Analytical Instrument: A calibrated instrument suitable for quantifying this compound, such as:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID)
-
UV-Vis Spectrophotometer
-
Detailed Methodology
-
Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility. This helps in determining the appropriate amount of solute and solvent to use in the definitive test and the time required to reach equilibrium.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vessel. A common rule is to use at least five times the amount estimated to be needed for saturation. Multiple replicates (typically three) should be prepared.
-
Equilibration: Place the sealed vessels in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period. For thermodynamic solubility, a minimum of 24 hours is standard, with some protocols extending to 48 or 72 hours to ensure equilibrium is reached. It is advisable to measure the concentration at successive time points (e.g., 24 h and 48 h) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vessels to stand at the test temperature to permit the undissolved this compound to settle. To obtain a clear, saturated solution free of any undissolved solute, carefully separate the phases. This is a critical step and is typically achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the excess solute.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a membrane filter that does not interact with the sample. The first portion of the filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the clear, saturated filtrate or supernatant using the selected analytical method (e.g., HPLC, GC).
-
Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.
-
-
Reporting: The final solubility is reported as the average concentration from the replicate samples, typically in units of g/L, mg/mL, or mol/L, with the temperature explicitly stated.
Visualized Workflow and Logic
The following diagrams illustrate the key logical workflow for determining and applying solubility data in a research context.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Lutidine [drugfuture.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 6. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,6-Lutidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 2,6-lutidine (2,6-dimethylpyridine), a heterocyclic compound frequently utilized in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The structural and electronic environment of 2,6-lutidine gives rise to a characteristic spectroscopic fingerprint. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Table 1: ¹H NMR Spectroscopic Data for 2,6-Lutidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.16 | t | 1H | H-4 (para) |
| ~6.92 | d | 2H | H-3, H-5 (meta) |
| ~2.41 | s | 6H | 2 x -CH₃ |
Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 2,6-Lutidine
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-2, C-6 (ipso) |
| ~137 | C-4 (para) |
| ~120 | C-3, C-5 (meta) |
| ~24 | -CH₃ |
Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[3][4][5]
Table 3: Key IR Absorption Bands for 2,6-Lutidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1590, ~1575, ~1460 | Strong | C=C and C=N stretching (aromatic ring) |
| ~1440 | Medium | C-H bend (aliphatic) |
| ~780 | Strong | C-H out-of-plane bend (aromatic) |
Data interpreted from publicly available IR spectra.[6][7][8][9]
Table 4: Mass Spectrometry Data for 2,6-Lutidine
| m/z | Relative Intensity (%) | Assignment |
| 107 | 100 | [M]⁺ (Molecular Ion) |
| 106 | ~27 | [M-H]⁺ |
| 79 | ~10 | [M-C₂H₄]⁺ |
| 78 | ~15 | [M-C₂H₅]⁺ |
| 52 | ~10 | Pyridine fragment |
| 39 | ~37 | C₃H₃⁺ |
Electron Ionization (EI) mass spectrometry data. Fragmentation patterns and intensities can vary with instrumentation.[10][11][12][13]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid 2,6-lutidine.
Materials:
-
2,6-lutidine
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette and vial
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, prepare a solution of approximately 5-20 mg of 2,6-lutidine in about 0.6-0.7 mL of a suitable deuterated solvent.[14]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary.[14]
-
The sample should be fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube to prevent poor resolution.[15][16]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid 2,6-lutidine.
Method 1: Neat Liquid on Salt Plates
-
Materials:
-
2,6-lutidine
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pipette
-
FTIR Spectrometer
-
-
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.[17]
-
Place one to two drops of liquid 2,6-lutidine onto the face of one salt plate.[17]
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[17][18]
-
Place the "sandwich" of plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument software will typically ratio the sample spectrum against the background.
-
Method 2: Attenuated Total Reflectance (ATR)
-
Materials:
-
2,6-lutidine
-
Pipette
-
FTIR Spectrometer with an ATR accessory
-
-
Procedure:
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of 2,6-lutidine.
Materials:
-
2,6-lutidine
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Vial and syringe/pipette
-
Mass Spectrometer with a suitable inlet for volatile liquids (e.g., direct injection or GC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 2,6-lutidine in a volatile solvent. The concentration should be low, typically in the range of 10-100 µg/mL.[21]
-
Ensure the sample is free of non-volatile materials and salts.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI).
-
-
Sample Introduction and Data Acquisition:
-
Introduce the sample into the ion source. For a volatile liquid like 2,6-lutidine, this can be done via a heated direct insertion probe, a liquid injection port, or through a gas chromatograph (GC-MS).[22]
-
In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[22]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to aid in structural elucidation.
-
Workflow and Logical Relationships
The process of spectroscopic analysis for a compound like 2,6-lutidine follows a logical workflow, from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of 2,6-lutidine.
References
- 1. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Lutidine(108-48-5) 13C NMR spectrum [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,6-Lutidine(108-48-5) IR Spectrum [chemicalbook.com]
- 7. 2,6-Lutidine [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,6-Lutidine [webbook.nist.gov]
- 10. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Lutidine [webbook.nist.gov]
- 12. ez.restek.com [ez.restek.com]
- 13. 2,6-Lutidine [webbook.nist.gov]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. scribd.com [scribd.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
- 20. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
The Synthesis and Discovery of 2,6-Dimethylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridine, also known as 2,6-lutidine, is a heterocyclic aromatic organic compound with the chemical formula (CH₃)₂C₅H₃N. It is a colorless liquid characterized by a pungent, noxious odor. As a sterically hindered yet weakly nucleophilic base, this compound finds significant application in organic synthesis, particularly in reactions where the nucleophilicity of a less hindered pyridine base would be problematic. Its unique properties also make it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing key experimental protocols, quantitative data, and reaction pathways.
Discovery and Initial Isolation
The discovery of this compound is rooted in the early investigations of coal tar and bone oil in the 19th century. It was first isolated from the basic fraction of coal tar, a complex mixture of organic compounds produced during the carbonization of coal. Later, it was also identified in the distillation fractions of bone oil. These early isolations were crucial in identifying the existence of substituted pyridines and laid the groundwork for understanding their chemical properties and potential applications.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, ranging from classical laboratory procedures to large-scale industrial manufacturing. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Hantzsch Pyridine Synthesis and Related Methods
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a versatile method for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[1] A variation of this approach is a well-documented laboratory-scale synthesis of this compound starting from ethyl acetoacetate and formaldehyde. This multi-step process involves the formation of a dihydropyridine intermediate, followed by oxidation, saponification, and decarboxylation.
Step 1: Synthesis of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine
-
In a 1-liter flask, 500 g (3.85 moles) of freshly distilled ethyl acetoacetate is cooled in an ice bath.
-
To the cooled ethyl acetoacetate, 152 g (2 moles) of a 40% aqueous formaldehyde solution and 20-25 drops of diethylamine are added.
-
The flask is kept in the ice bath for six hours and then allowed to stand at room temperature for 40-45 hours.
-
The resulting two layers are separated. The aqueous layer is extracted with 50 cc of ether, and the ether extract is combined with the oily layer.
-
The combined organic solution is dried over 30 g of calcium chloride, and the ether is removed by distillation.
-
The residue (approximately 500 g) is diluted with an equal volume of alcohol and cooled thoroughly in an ice bath.
-
Ammonia gas is passed through the solution until saturation, which takes 4-8 hours, while maintaining the temperature with the ice bath.
-
The ammoniacal alcoholic solution is allowed to stand at room temperature for 40-45 hours.
-
Most of the alcohol is evaporated, the residue is cooled, and the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine is collected by suction filtration. The yield of the dried ester is 410-435 g (84-89% of the theoretical amount).
Step 2: Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine
-
To 200 g (0.79 mole) of the dihydro ester in a 5-liter flask, a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid is added.
-
The flask is heated cautiously with swirling. The oxidation reaction can be vigorous and may foam excessively if heated too rapidly.
-
After the initial foaming subsides, the mixture is warmed again until it turns a deep red color. The oxidation is typically complete within 10-15 minutes.
-
After the reaction ceases, 500 cc of water and 500 g of finely chopped ice are added.
-
The solution is made strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).
-
The precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine is collected by suction filtration, dried, and distilled under reduced pressure. The yield of the product boiling at 170–172°/8 mm is 115–130 g (58–65% of the theoretical amount based on the dihydro ester).
Step 3: Saponification and Decarboxylation to this compound
-
A solution of 130 g (0.52 mole) of 3,5-dicarbethoxy-2,6-dimethylpyridine in 400 cc of ethyl alcohol is placed in a 2-liter two-necked flask equipped with a dropping funnel and a reflux condenser, and heated to boiling.
-
A solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol is added in three portions from the dropping funnel, boiling the solution until it becomes clear after each addition. The total addition time is about 20 minutes.
-
The reaction mixture is then boiled for an additional 40 minutes.
-
The hot contents of the flask are poured into an evaporating dish, and the alcohol is evaporated on a steam bath.
-
The dry salt is pulverized and thoroughly mixed with 390 g of calcium oxide.
-
The mixture is placed in a 2-liter copper retort and heated with a Meker burner.
-
The distillate is collected and heated on a steam bath to remove any material distilling under 90°C.
-
The residue is allowed to stand over solid potassium hydroxide for twelve hours and then fractionally distilled.
-
This compound distills at 142–144°/743 mm. The yield is 35–36 g (63–65% of the theoretical amount based on 3,5-dicarbethoxy-2,6-dimethylpyridine, or 30–36% based on the initial ethyl acetoacetate).
References
An In-depth Technical Guide to 2,6-Lutidine: Chemical Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Lutidine, systematically known as 2,6-dimethylpyridine, is a heterocyclic aromatic organic compound with significant applications in organic synthesis and pharmaceutical development. Its unique steric hindrance and moderate basicity make it an invaluable tool as a non-nucleophilic base and catalyst in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 2,6-lutidine, with a focus on its utility for professionals in the fields of chemical research and drug development. Detailed experimental protocols and visual diagrams of key reaction pathways are presented to facilitate a deeper understanding of its practical applications.
Chemical Structure and IUPAC Nomenclature
The chemical structure of 2,6-lutidine consists of a pyridine ring substituted with two methyl groups at the 2 and 6 positions. This substitution pattern is crucial to its chemical properties, particularly the steric hindrance around the nitrogen atom.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3] Other common synonyms include alpha,alpha'-lutidine.[2][3][4]
Chemical Identifiers:
-
SMILES: CC1=CC=CC(C)=N1[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2,6-lutidine is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 107.15 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid | [1][3] |
| Odor | Pungent, peppermint-like | [2][5] |
| Boiling Point | 143-145 °C | [1][4] |
| Melting Point | -5.8 to -6 °C | [1][4] |
| Density | 0.92 g/mL at 25 °C | [1][4] |
| Solubility in Water | 27.2% (w/w) at 45.3 °C | [1][5] |
| pKa of Conjugate Acid | 6.72 | [1] |
| Refractive Index (n20/D) | 1.497 | [4] |
| ¹H NMR | Spectra available | [6] |
| ¹³C NMR | Spectra available | [6] |
| Mass Spectrum | Spectra available | [7][8] |
| IR Spectrum | Spectra available | [7][9] |
| UV-Vis Max Absorption (Methanol) | 267 nm | [7] |
Applications in Organic Synthesis and Drug Development
The primary utility of 2,6-lutidine stems from its role as a sterically hindered, non-nucleophilic base .[1][2][10] The methyl groups adjacent to the nitrogen atom impede its ability to act as a nucleophile, while the nitrogen's lone pair remains available to accept a proton. This characteristic is highly advantageous in reactions where a base is needed to neutralize acidic byproducts without interfering with electrophilic centers.
Key Applications:
-
Silyl Ether Formation: 2,6-lutidine is widely used as an acid scavenger in the protection of alcohols as silyl ethers.[1][2] It efficiently neutralizes the acid generated during the reaction, driving the equilibrium towards product formation.
-
Glycosylation Reactions: In carbohydrate chemistry, 2,6-lutidine can be more effective than other amine bases in mediating glycosylation reactions, minimizing side reactions and improving stereoselectivity due to the lower acidity of its conjugate acid.[2][10]
-
Oxidative Cleavage of Olefins: It has been identified as a beneficial additive in the oxidative cleavage of olefins to ketones using sodium periodate (NaIO₄) and catalytic ruthenium trichloride (RuCl₃), improving yields and reaction times.[2][11]
-
Pharmaceutical Synthesis: 2,6-lutidine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12][13][14] It is a key building block in the production of cardiovascular drugs, such as those for treating hypertension, as well as in the synthesis of anti-atherosclerosis agents.[12][13]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), 2,6-lutidine, in combination with coupling reagents like COMU, is used to facilitate amide bond formation.[15]
Experimental Protocols
Synthesis of Pyridine-2,6-diethanol from 2,6-Lutidine
This two-step process involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, followed by the reduction of the diacid to the corresponding diol.[16]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [16]
-
In a four-necked flask, combine commercially available 2,6-lutidine with a specific amount of water.
-
While stirring, add a measured quantity of potassium permanganate (KMnO₄) in batches.
-
Maintain the reaction temperature between 60-100°C for 2-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture by suction to remove insoluble materials (manganese dioxide).
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid as a solid.
-
Collect the solid product by filtration.
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to Pyridine-2,6-diethanol [16]
-
In a 500 mL three-necked flask, suspend 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid in 200 mL of tetrahydrofuran (THF).
-
Cool the mixture to -5°C using an ice-salt bath.
-
While stirring, add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches.
-
Allow the reaction to proceed for 30 minutes after the addition is complete, or until gas generation ceases.
-
Dissolve 0.05 mol of iodine in 80 mL of THF and add it dropwise to the reaction mixture.
-
After the addition of the iodine solution is complete, remove the ice bath and allow the mixture to warm to room temperature naturally.
-
Evaporate the solvent from the filtrate.
-
Extract the residue with ethyl acetate.
-
Dry the organic extract with anhydrous magnesium sulfate and then evaporate the solvent to obtain the white crystalline product, pyridine-2,6-diethanol.
General Protocol for the Protection of Alcohols as Hindered Silyl Ethers
The protection of alcohols as hindered silyl ethers, such as triisopropylsilyl (TIPS) ethers, can be achieved in high yields using the corresponding trialkylsilyl triflate in the presence of anhydrous 2,6-lutidine as an acid scavenger.[2]
-
Dissolve the alcohol substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add anhydrous 2,6-lutidine (typically 1.5-2.0 equivalents).
-
Add the trialkylsilyl trifluoromethanesulfonate (e.g., triisopropylsilyl triflate) dropwise.
-
Allow the reaction to warm to 0 °C and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl ether, which can be purified by column chromatography.
Visualized Workflows and Mechanisms
To further elucidate the role of 2,6-lutidine in key chemical transformations, the following diagrams, generated using the DOT language, illustrate the logical relationships and workflows.
Caption: Proton scavenging by 2,6-lutidine in silyl ether formation.
Caption: Two-step synthesis of pyridine-2,6-diethanol from 2,6-lutidine.
Conclusion
2,6-Lutidine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its unique combination of steric hindrance and moderate basicity allows for selective transformations that are critical in the synthesis of complex molecules, including a wide array of pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the properties and applications of 2,6-lutidine is essential for the design and execution of efficient and high-yielding synthetic routes. The information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this important chemical entity.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. This compound (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity this compound Online [pipzine-chem.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-Lutidine [drugfuture.com]
- 6. 2,6-Lutidine(108-48-5) 1H NMR [m.chemicalbook.com]
- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,6-Lutidine [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. exsyncorp.com [exsyncorp.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Health and Safety Technical Guide: 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical health and safety information for 2,6-Dimethylpyridine (also known as 2,6-Lutidine), a common reagent and intermediate in organic synthesis. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, presented in a format tailored for laboratory and drug development settings.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its flammability and its effects on human health upon exposure.
GHS Pictograms:
-
Flame: Indicates a flammable liquid and vapor.
-
Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.
Signal Word: Warning [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, covering prevention, response, storage, and disposal.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy reference for risk assessment and experimental planning.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [3][4] |
| Molar Mass | 107.15 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow, oily liquid | [3][4][5][6] |
| Odor | Pungent, pyridine-like | [3][5][6] |
| Melting Point | -6 °C (21 °F) | [3][7] |
| Boiling Point | 143-145 °C (289-293 °F) | [3][6][7] |
| Flash Point | 33 °C (91.4 °F) | [3][5] |
| Density | 0.92 g/mL at 25 °C | [1][7] |
| Solubility in Water | Slightly soluble | [3][7] |
| Vapor Density | 3.7 (Air = 1) | [5][7] |
| log Pow (Partition Coefficient) | 1.7 | [2] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 400 mg/kg | [1] |
| LD50 | Rabbit | Dermal | > 1,000 mg/kg | [1] |
| EC50 | Tetrahymena pyriformis | - | 694 mg/l (72 h) | |
| EC50 | Photobacterium phosphoreum | - | 117 mg/l (30 min) |
Table 3: Exposure Limits
| Agency | Limit | Source |
| OSHA PEL | No data available | [1] |
| NIOSH REL | No data available | [1] |
| ACGIH TLV | No data available | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological data cited above are not available in the referenced safety data sheets. Toxicological studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, an acute oral toxicity study (like the rat LD50) would generally follow OECD Guideline 420, 423, or 425, which involve administering the substance to animals and observing for signs of toxicity and mortality over a set period. Similarly, skin and eye irritation studies would likely adhere to OECD Guidelines 404 and 405, respectively. For detailed methodologies, consulting primary research literature is recommended.
Health and Safety Information
First Aid Measures
Immediate medical attention is crucial in case of exposure.[1][8]
-
Inhalation: Move the person to fresh air.[1][8] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if irritation occurs.[1][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[1][9]
Fire-Fighting Measures
This compound is a flammable liquid and vapor.[1][2][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[10]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[10]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[1] Containers may explode when heated.[8][10]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1] Use only in a well-ventilated area, preferably in a fume hood.[1][9] Keep away from heat, sparks, and open flames.[1][9][10] Take precautionary measures against static discharge.[1] Ground and bond containers when transferring material.[10] Use non-sparking tools.[1][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][9][10] Keep away from sources of ignition.[3][10] Store in a flammables-designated area.[10] The compound is hygroscopic and may be air-sensitive; protect from moisture.[2][7][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be appropriate for certain operations.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1] Wear a laboratory coat and closed-toed shoes.[1]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH/MSHA-approved respirator is recommended.[1][8][11]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1][7]
-
Incompatible Materials: Strong oxidizing agents, acids, acid halides, and chloroformates.[1][7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and nitrogen oxides.[1][8]
-
Hazardous Reactions: Violent reactions are possible with strong oxidizing agents, acid halides, and acids. Vapor-air mixtures are explosive at intense warming.
Visualizations
GHS Hazard and Response Workflow
Caption: GHS Hazard and Response Workflow for this compound.
Recommended Personal Protective Equipment (PPE)
Caption: Recommended PPE for Handling this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound (2,6-Lutidine) Chemical Properties, Applications, Safety, SDS & Supplier in China [sinochem-nanjing.com]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity this compound Online [pipzine-chem.com]
- 7. 2,6-Lutidine this compound [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound(108-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
The Ubiquitous Presence of 2,6-Dimethylpyridine in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridine, also known as 2,6-lutidine, is a heterocyclic aromatic organic compound that, beyond its synthetic utility, exhibits a widespread natural occurrence. This technical guide provides an in-depth exploration of the natural sources of this compound, its formation, and detailed methodologies for its analysis. The presence of this compound in various foods, plants, and even as a potential semiochemical highlights its significance in flavor chemistry, natural product research, and potentially in biological signaling pathways.
Natural Occurrence of this compound
This compound is a volatile organic compound that contributes to the aroma and flavor profiles of a diverse range of natural and processed products. Its presence has been identified in numerous sources, with concentrations varying depending on the origin and processing methods.
In Food and Beverages
This compound is a notable component of the flavor profile of many cooked and roasted foods, arising from complex chemical reactions during heating processes such as the Maillard reaction. It has been identified in:
-
Cooked Meats: While not extensively quantified, this compound has been qualitatively identified as a volatile component in boiled beef.[1] The intense heat from cooking, particularly roasting and grilling, promotes the formation of various pyridine derivatives, including this compound, which contribute to the characteristic savory and roasted notes of meat.[1][2]
-
Coffee: The roasting of coffee beans is a significant source of this compound.[3][4] Its concentration increases with higher roasting temperatures, contributing to the complex aroma profile of roasted coffee. One study on roasted and ground coffee analyses showed the presence of dimethylpyridinium, a related compound, at concentrations ranging from 5 to 25 mg/kg.[5]
-
Tea: this compound has been reported in tea, although specific quantitative data for different tea varieties is limited.[6] The processing of tea leaves, which can include withering, rolling, oxidation, and drying, likely contributes to the formation of this volatile compound.
-
Other Foods and Beverages: The compound has also been associated with alcoholic beverages, cereals, and peppermint.[7]
In Plants
-
Nicotiana tabacum (Tobacco): this compound has been reported in tobacco.[8] The complex chemical composition of tobacco leaves and the curing and aging processes they undergo likely contribute to the presence of this and other pyridine alkaloids.
In Other Natural Sources
-
Coal Tar and Bone Oil: Historically, this compound was first isolated from the basic fraction of coal tar and from bone oil, indicating its formation during the pyrolysis of organic matter.[9]
Quantitative Data on Natural Occurrence
A comprehensive summary of the quantitative data for this compound in various natural sources is presented in the table below. It is important to note that quantitative data remains limited in the scientific literature, with many studies reporting only the qualitative presence of the compound.
| Natural Source | Matrix | Concentration Range | Analytical Method Used | Reference(s) |
| Roasted Coffee Beans | Ground Coffee | 5 - 25 mg/kg (as dimethylpyridinium) | LC-ESI-MS/MS | [5] |
| Tobacco (Nicotiana tabacum) | Leaves | Data not available | GC-MS | [8][10] |
| Boiled Beef | Meat | Qualitatively Identified | Not specified | [1] |
Table 1: Quantitative and Qualitative Occurrence of this compound in Natural Sources.
Biosynthesis of this compound
The precise natural biosynthetic pathway for this compound is not yet fully elucidated. However, the general biosynthesis of the pyridine ring in nature provides a foundational understanding. In bacteria, the pyridine ring can be degraded and potentially synthesized through various enzymatic reactions. For instance, some bacteria can cleave the pyridine ring, suggesting the existence of enzymatic machinery that could also be involved in its formation.
One proposed pathway for the formation of pyridine alkaloids involves the condensation of simple precursors derived from primary metabolism. While the chemical synthesis of this compound is well-established, often involving the condensation of acetone, formaldehyde, and ammonia, the analogous biological process is likely to be enzyme-mediated.
The enzymatic transformation of this compound into other compounds, such as the formation of 2,6-bis(hydroxymethyl)pyridine by microbial enzymes, further suggests the involvement of microorganisms in the biotransformation of this compound in the environment.
Below is a conceptual diagram illustrating a plausible, though not definitively proven, biosynthetic logic for the formation of the pyridine ring, which is the core of this compound.
Figure 1: Conceptual pathway for pyridine ring biosynthesis.
Experimental Protocols
The analysis of this compound in natural matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a particularly suitable technique for this purpose due to its simplicity, sensitivity, and solvent-free nature.
Detailed Protocol: Quantification of this compound in Roasted Coffee Beans using HS-SPME-GC-MS
This protocol is a composite based on established methods for volatile analysis in coffee and other food matrices.[3][11][12]
1. Sample Preparation:
-
Grinding: Grind roasted coffee beans to a consistent particle size using a coffee grinder.
-
Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., d5-pyridine or 2,4,6-trimethylpyridine) to the vial. The internal standard should be chosen to have similar chemical properties to this compound but be chromatographically resolved.
-
Salting Out (Optional): Add 1.0 g of sodium chloride (NaCl) to the vial to increase the vapor pressure of the analytes.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
2. HS-SPME Procedure:
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatility coverage.
-
Incubation/Equilibration: Place the vial in a heated agitator (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C for 2 minutes), then ramp up to a high temperature (e.g., 250°C at 5°C/min) to separate the volatile compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification of unknown compounds. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 107, 92, 78) and the internal standard.
-
4. Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent, each containing the same concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculation: Determine the concentration of this compound in the coffee sample by comparing the peak area ratio of the analyte to the internal standard in the sample chromatogram to the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical, Sensory Variations in Black Teas from Six Tea Cultivars in Jingshan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Lutidine: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of 2,6-lutidine, a heterocyclic aromatic organic compound. It details its chemical and physical properties, explores its applications in organic synthesis, particularly within the pharmaceutical industry, and offers detailed experimental protocols for its use.
Core Chemical and Physical Properties
2,6-Lutidine, also known as 2,6-dimethylpyridine, is a derivative of pyridine with two methyl groups substituted at the 2 and 6 positions.[1] This substitution pattern results in significant steric hindrance around the nitrogen atom, a key feature that dictates its chemical reactivity. It is a colorless to yellowish, oily liquid with a characteristic pungent, noxious odor.[1]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₇H₉N[1][2][3][4] |
| Molecular Weight | 107.15 g/mol [2][4] |
| CAS Number | 108-48-5[2][3] |
| Density | 0.92 g/mL at 25 °C[4] |
| Boiling Point | 143-145 °C[4] |
| Melting Point | -6 °C[4] |
| pKa (of the conjugate acid) | 6.72[1] |
Applications in Organic Synthesis
The steric hindrance provided by the two methyl groups makes 2,6-lutidine a weak nucleophile but a moderately strong, non-nucleophilic base. This property is highly valuable in organic synthesis, where it is often employed to scavenge protons generated in a reaction without interfering with electrophilic centers.
One of its primary applications is as a base in the formation of silyl ethers, which are common protecting groups for alcohols in multi-step organic syntheses. The steric bulk of 2,6-lutidine prevents it from attacking the silicon center of the silylating agent, allowing the alcohol to react selectively.
Caption: Formation of a silyl ether using 2,6-lutidine as a non-nucleophilic base.
Experimental Protocols
General Procedure for the Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl) and 2,6-Lutidine
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Methodology:
-
Reaction Setup: To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 equivalents).
-
Addition of Silylating Agent: Cool the mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure silyl ether.
Caption: Experimental workflow for the silylation of a primary alcohol.
References
Understanding the Steric Hindrance of 2,6-Lutidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and drug development, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. 2,6-Lutidine, a dimethyl-substituted pyridine, has emerged as a crucial tool for chemists due to its unique combination of moderate basicity and significant steric hindrance. The two methyl groups positioned ortho to the nitrogen atom create a sterically congested environment, which profoundly influences its chemical behavior. This technical guide provides an in-depth exploration of the steric hindrance of 2,6-lutidine, detailing its physicochemical properties, applications in key organic transformations, and the experimental protocols that leverage its distinctive structure.
The Core Principle: Steric Hindrance Dictating Reactivity
The defining characteristic of 2,6-lutidine is the steric bulk imparted by the two methyl groups flanking the nitrogen atom. This structural feature is the primary determinant of its utility as a non-nucleophilic base.[1] While the lone pair of electrons on the nitrogen atom remains available for proton abstraction (Brønsted-Lowry basicity), its ability to act as a nucleophile and attack electrophilic centers is severely diminished.[1] This "proton preference" allows 2,6-lutidine to serve as an effective acid scavenger in a variety of reactions without interfering with the desired chemical transformation through unwanted side reactions.
Physicochemical and Steric Properties
The steric and electronic properties of 2,6-lutidine are best understood in comparison to related pyridine derivatives. The addition of electron-donating methyl groups increases the basicity of the pyridine ring. However, the positioning of these groups also introduces steric strain that can affect reactivity.
| Property | Pyridine | 2,6-Lutidine | 2,4,6-Collidine |
| Structure | C₅H₅N | (CH₃)₂C₅H₃N | (CH₃)₃C₅H₂N |
| pKa of Conjugate Acid | 5.25 | 6.72 | 7.43 |
| Boiling Point (°C) | 115 | 144 | 170-172 |
| Density (g/mL at 20°C) | 0.982 | 0.925 | 0.913 |
| Taft Steric Parameter (E_s) of a single methyl group | N/A | -1.24 | -1.24 |
| Data sourced from multiple references.[1][2][3][4][5] |
Key Applications and Experimental Protocols
The unique properties of 2,6-lutidine make it an invaluable reagent in a range of organic transformations, primarily as a sterically hindered, non-nucleophilic base.
Silylation of Alcohols
The protection of hydroxyl groups as silyl ethers is a fundamental strategy in multi-step organic synthesis. Highly reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), generate a strong acid byproduct (triflic acid) that can cause undesired side reactions or degradation of sensitive functional groups. 2,6-Lutidine is widely employed as an acid scavenger in these reactions. Its steric bulk prevents it from competing with the alcohol as a nucleophile for the silylating agent.[6][7]
Experimental Protocol: Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine [8][9][10]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2,6-Lutidine (1.5 - 2.0 equiv), freshly distilled
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 - 1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine to the stirred solution.
-
Slowly add TBSOTf dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the recommended time (e.g., 1 hour), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the product by flash column chromatography if necessary.
Caption: Mechanism of Silyl Ether Formation using 2,6-Lutidine.
Oxidative Cleavage of Olefins
The oxidative cleavage of olefins to carbonyl compounds is a powerful transformation in organic synthesis. A common method involves the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄). The addition of 2,6-lutidine to this system has been shown to significantly improve reaction outcomes.[2] In the absence of 2,6-lutidine, the reaction can stall at the intermediate diol stage. 2,6-Lutidine acts as a buffer, preventing a decrease in pH that can lead to the formation of unreactive ruthenium species.[2]
Experimental Protocol: Oxidative Cleavage of an Olefin using RuCl₃, NaIO₄, and 2,6-Lutidine [2][11][12]
Materials:
-
Olefin (1.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium periodate (NaIO₄) (4.0 equiv)
-
2,6-Lutidine (0.5 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.02 equiv)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the olefin in a mixture of acetonitrile and water, add sodium periodate and 2,6-lutidine.
-
To this suspension, add a solution of ruthenium(III) chloride hydrate in water.
-
Stir the reaction mixture vigorously at room temperature, monitoring the reaction by TLC or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by flash column chromatography.
Caption: Workflow for the Oxidative Cleavage of Olefins.
Glycosylation Reactions
In carbohydrate chemistry, the formation of glycosidic bonds is a critical step. The Koenigs-Knorr reaction, a classical method for glycosylation, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[13] The choice of base in these reactions can be crucial for minimizing side reactions, such as the formation of orthoesters. 2,6-Lutidine has been shown to be more effective than other amine bases in certain glycosylation reactions, leading to higher yields and improved stereoselectivity of the desired glycoside. This is attributed to the lower acidity of its conjugate acid compared to other substituted pyridines.[12]
Corey-Kim Oxidation
The Corey-Kim oxidation is a method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[14][15] The reaction typically uses N-chlorosuccinimide (NCS), dimethyl sulfide (DMS), and a base, commonly triethylamine (Et₃N).[15] While triethylamine is the most frequently cited base, the principles of steric hindrance suggest that a non-nucleophilic base like 2,6-lutidine could potentially be used to minimize side reactions, although specific protocols detailing its use in this context are less common. The primary role of the base is to deprotonate the intermediate alkoxysulfonium salt to facilitate the elimination to the carbonyl compound.
Caption: General Mechanism of the Corey-Kim Oxidation.
Conclusion
The steric hindrance of 2,6-lutidine is a deliberately exploited feature in modern organic synthesis. Its ability to act as a potent, non-nucleophilic proton scavenger makes it an indispensable tool for a wide range of chemical transformations, from protecting group chemistry to complex oxidative reactions. For researchers and professionals in drug development, a thorough understanding of the principles governing the reactivity of 2,6-lutidine is essential for the rational design of synthetic routes and the efficient production of complex molecular targets. The strategic application of this sterically encumbered base will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. synarchive.com [synarchive.com]
- 11. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 12. An investigation into the role of 2,6-lutidine as an additive for the RuCl3-NaIO4 mediated oxidative cleavage of olefins to ketones | Semantic Scholar [semanticscholar.org]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 15. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
2,6-Dimethylpyridine: A Technical Guide to a Non-Nucleophilic Base for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and experimental protocols of 2,6-dimethylpyridine (2,6-lutidine) in organic synthesis, highlighting its role as a sterically hindered, non-nucleophilic base.
Introduction
This compound, commonly known as 2,6-lutidine, is a heterocyclic organic compound that serves as a vital tool in the arsenal of synthetic chemists. Its unique structural feature—two methyl groups flanking the nitrogen atom on the pyridine ring—imparts significant steric hindrance. This steric bulk allows it to function as a potent non-nucleophilic base, selectively abstracting protons without competing in nucleophilic substitution reactions. This characteristic is particularly advantageous in a variety of chemical transformations, most notably in the protection of alcohols as silyl ethers, elimination reactions, and other acid-sensitive processes frequently encountered in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed exploration of its applications with experimental protocols, and a comparative analysis of its performance.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [General Knowledge] |
| Molar Mass | 107.15 g/mol | [General Knowledge] |
| Appearance | Colorless to pale yellow liquid | [General Knowledge] |
| Boiling Point | 143-145 °C | [General Knowledge] |
| Melting Point | -6.0 °C | [General Knowledge] |
| Density | 0.92 g/mL at 25 °C | [General Knowledge] |
| pKa of Conjugate Acid | 6.65 (at 25 °C) | [General Knowledge] |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, DMF). Slightly soluble in hot water. | [General Knowledge] |
The Role of Steric Hindrance: A Non-Nucleophilic Base
The primary utility of this compound stems from the steric hindrance provided by the two methyl groups at the 2 and 6 positions. These bulky groups physically obstruct the nitrogen atom's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers. However, the lone pair remains accessible to small electrophiles, most notably protons. This selective basicity is a key advantage over other amine bases like pyridine or triethylamine, which can sometimes participate in undesired side reactions.
Methodological & Application
Application Notes and Protocols for 2,6-Dimethylpyridine as a Proton Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly within pharmaceutical and materials science, precise control over reaction conditions is paramount. The formation of acidic byproducts during a reaction can lead to unwanted side reactions, degradation of starting materials or products, and reduced yields. A proton scavenger is a chemical base added to a reaction to neutralize these acidic byproducts as they are formed.
2,6-Dimethylpyridine, also known as 2,6-lutidine, is a heterocyclic organic compound widely employed as a non-nucleophilic proton scavenger.[1] Its utility stems from the steric hindrance provided by the two methyl groups positioned adjacent (ortho) to the nitrogen atom on the pyridine ring. This steric bulk effectively shields the nitrogen's lone pair of electrons, drastically reducing its ability to act as a nucleophile (i.e., attack electrophilic centers) while still allowing it to abstract a small, accessible proton.[2] This unique characteristic makes this compound an invaluable tool in reactions sensitive to nucleophilic attack, such as silylations, acylations, and glycosylations.[2][3][4]
These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound as a proton scavenger in various synthetic transformations.
Physicochemical and Comparative Data
The selection of an appropriate base is critical for reaction success. The table below summarizes the key physicochemical properties of this compound and compares its basicity with other commonly used organic bases.
| Property | This compound (2,6-Lutidine) | Pyridine | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | 2,6-Di-tert-butylpyridine |
| Structure | (CH₃)₂C₅H₃N | C₅H₅N | (C₂H₅)₃N | (i-Pr)₂EtN | (t-Bu)₂C₅H₃N |
| Molar Mass ( g/mol ) | 107.15 | 79.10 | 101.19 | 129.24 | 191.31 |
| Boiling Point (°C) | 144 | 115 | 89.5 | 126.5 | 211 |
| Density (g/mL) | 0.92 | 0.982 | 0.726 | 0.742 | 0.899 |
| pKa of Conjugate Acid | 6.70[2] | 5.25 | 10.75 | 10.75[5] | 3.58[2] |
| Nucleophilicity | Very Low / Non-nucleophilic[2] | Moderate | Moderate | Low | Extremely Low / Non-nucleophilic[2] |
| Steric Hindrance | Moderate | Low | Moderate | High | Very High |
Core Principle: Basicity vs. Nucleophilicity
The primary function of a hindered base like this compound is to act as a Brønsted-Lowry base (proton acceptor) without participating in nucleophilic substitution or addition reactions. The diagram below illustrates this principle.
Caption: Steric hindrance allows this compound to scavenge protons while preventing nucleophilic side reactions.
Key Applications & Experimental Protocols
This compound is a versatile proton scavenger utilized in a wide array of chemical reactions critical for research and drug development.
Silylation Reactions (Alcohol Protection)
Silylation is a common strategy to protect hydroxyl groups. The reaction of an alcohol with a silyl halide or triflate generates a strong acid as a byproduct. This compound is highly effective at neutralizing this acid without reacting with the electrophilic silylating agent.[2]
Caption: Experimental workflow for the silylation of a secondary alcohol using this compound.
Protocol: Protection of a Secondary Alcohol with Triisopropylsilyl Triflate (TIPSOTf) [2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary alcohol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add anhydrous this compound (1.5 equivalents) via syringe.
-
Silylating Agent Addition: Slowly add TIPSOTf (1.2 equivalents) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude silyl ether by flash column chromatography.
Acylation Reactions
In acylation reactions using acyl chlorides or anhydrides, a strong acid (HCl or a carboxylic acid) is generated. This compound can effectively neutralize this acid, driving the reaction to completion without competing with the intended nucleophile (e.g., an alcohol or amine).
Protocol: Acylation of an Alcohol
-
Preparation: Dissolve the alcohol (1.0 equivalent) and this compound (1.5 equivalents) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF, or acetonitrile) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl (to remove excess lutidine), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester product by flash chromatography or recrystallization.
Dehydrohalogenation (E2 Elimination)
This compound is an effective base for promoting E2 elimination reactions to form alkenes from alkyl halides. Its non-nucleophilic nature is critical for avoiding the competing SN2 substitution pathway that is often observed with smaller, more nucleophilic bases like pyridine or triethylamine.[2]
Caption: this compound favors the E2 elimination pathway over SN2 substitution due to its steric bulk.
Protocol: Dehydrobromination of an Alkyl Bromide
-
Preparation: In a round-bottom flask, dissolve the alkyl bromide (1.0 equivalent) in a suitable high-boiling solvent (e.g., DMF, DMSO, or xylenes).
-
Base Addition: Add an excess of this compound (2.0-3.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate).
-
Monitoring: Monitor the formation of the alkene product by GC-MS or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a nonpolar organic solvent (e.g., hexanes or diethyl ether).
-
Wash the organic layer extensively with dilute acid (e.g., 1N HCl) to remove the this compound and its salt.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.
-
-
Purification: Purify the resulting alkene by distillation or column chromatography.
Conclusion
This compound is a moderately basic, yet sterically hindered, non-nucleophilic base that serves as an exceptional proton scavenger.[2] Its ability to neutralize acidic byproducts without engaging in unwanted nucleophilic side reactions makes it an indispensable reagent in modern organic synthesis, particularly in the fields of drug discovery and development. The protocols and data provided herein offer a practical guide for its effective application in a variety of essential chemical transformations.
References
Application Notes and Protocol for Silylation of Alcohols using 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical and frequently employed strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, stability under a wide range of reaction conditions, and selective removal. The choice of the silylating agent and the reaction conditions allows for fine-tuning of the stability of the resulting silyl ether.
This document provides a detailed protocol for the silylation of alcohols using a silylating agent in the presence of 2,6-lutidine as a non-nucleophilic base. 2,6-Lutidine is particularly advantageous when using highly reactive silylating agents such as silyl trifluoromethanesulfonates (triflates), like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). Its sterically hindered nature prevents it from acting as a nucleophile, thus minimizing side reactions, while its basicity is sufficient to neutralize the strong acid (triflic acid) generated during the reaction.[1][2] This method is effective for the protection of primary, secondary, and even sterically hindered tertiary alcohols.[3]
Mechanistic Overview
The silylation of an alcohol with a silyl triflate in the presence of 2,6-lutidine proceeds through a straightforward mechanism. The highly reactive silyl triflate is attacked by the nucleophilic oxygen of the alcohol. The sterically hindered 2,6-lutidine then acts as a proton sponge, scavenging the proton from the resulting oxonium ion and neutralizing the triflic acid byproduct to form 2,6-lutidinium triflate.[1] This prevents the accumulation of strong acid in the reaction mixture, which could otherwise lead to side reactions or degradation of acid-sensitive functional groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the silylation of various alcohols using silyl triflates and 2,6-lutidine. Please note that optimal conditions may vary depending on the specific substrate.
| Silylating Agent | Alcohol Type | Stoichiometry (Alcohol:Silyl Agent:2,6-Lutidine) | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| TBSOTf | Primary | 1 : 1.2 : 1.5 | Dichloromethane (DCM) | 0 °C to RT | 15 min - 1 h | 90-100% | [4] |
| TBSOTf | Secondary | 1 : 1.5 : 2.0 | Dichloromethane (DCM) | -78 °C to 0 °C | 30 min - 2 h | 92% | [5] |
| TBSOTf | Hindered Secondary | 1 : 1.5 : 2.0 | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 h | High | [6] |
| TIPSOTf | Primary/Secondary | 1 : 1.1 : 2.2 | Dichloromethane (DCM) | -78 °C to RT | < 5 h | High | [7] |
| TBDPSOTf | Hindered Alcohol | 1 : 1.2 : 1.5 | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 h | High | [6] |
Experimental Protocol: Silylation of a Primary Alcohol with TBSOTf and 2,6-Lutidine
This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2,6-lutidine.
Materials:
-
Substrate (primary alcohol)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
To the stirred solution, add 2,6-lutidine (1.5 - 2.2 equivalents) via syringe.
-
Slowly add TBSOTf (1.2 - 1.5 equivalents) dropwise via syringe. A white precipitate of 2,6-lutidinium triflate may form upon addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 to 60 minutes for primary alcohols.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure silyl ether.
-
Mandatory Visualizations
Caption: Experimental workflow for the silylation of an alcohol.
Caption: Mechanism of alcohol silylation with 2,6-lutidine.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
Application Notes and Protocols: 2,6-Dimethylpyridine in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is a cornerstone of synthetic organic chemistry, with profound implications for drug development, materials science, and chemical biology. The stereoselective formation of the glycosidic bond is a formidable challenge, often complicated by the acid-labile nature of reactants and products. 2,6-Dimethylpyridine, also known as 2,6-lutidine, has emerged as a critical reagent in modern glycosylation chemistry. Its primary role is that of a sterically hindered, non-nucleophilic base, adept at scavenging acidic byproducts generated during the reaction without interfering with the desired glycosylation process. This application note provides a detailed overview of the use of this compound in glycosylation reactions, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
The Role of this compound as an Acid Scavenger
In many glycosylation protocols, particularly those involving the activation of thioglycosides or the in situ generation of highly reactive glycosyl triflates, strong acids such as trifluoromethanesulfonic acid (TfOH) are employed as promoters or are generated as byproducts. These acidic conditions can lead to several undesirable side reactions:
-
Anomerization: The newly formed glycosidic linkage can be cleaved and reformed, leading to a mixture of anomers and reducing the stereoselectivity of the reaction.
-
Degradation of Protecting Groups: Many commonly used protecting groups in carbohydrate chemistry, such as acetals (e.g., benzylidene) and silyl ethers, are sensitive to acid and can be prematurely cleaved.
-
Rearrangement Reactions: The carbohydrate backbone itself can undergo acid-catalyzed rearrangements.
-
Aglycone Decomposition: The acceptor molecule (aglycone) may also be acid-sensitive.
The introduction of a sterically hindered, non-nucleophilic base like this compound effectively neutralizes the acid as it is formed. The methyl groups at the 2 and 6 positions of the pyridine ring prevent the nitrogen atom from acting as a nucleophile and attacking the electrophilic anomeric center of the glycosyl donor. This ensures that the base's role is strictly limited to that of a proton scavenger, thereby preserving the integrity of the reactants and products and enhancing the overall yield and stereoselectivity of the glycosylation reaction.
Quantitative Data on Glycosylation Reactions Utilizing this compound
The efficacy of this compound as an acid scavenger is demonstrated in various glycosylation systems. The following tables summarize quantitative data from representative studies, showcasing its application with different glycosyl donors and acceptors.
Table 1: Glycosylation of a Primary Alcohol Acceptor with a Thioglycoside Donor
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Base (equiv.) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS (1.2), TfOH (0.1) | This compound (2.0) | CH₂Cl₂ | 2 | 85 | 1:5 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS (1.2), TfOH (0.1) | This compound (2.0) | CH₂Cl₂ | 2 | 82 | 1:4 |
NIS = N-Iodosuccinimide; TfOH = Trifluoromethanesulfonic acid
Table 2: Glycosylation of a Secondary Alcohol Acceptor with a Glycosyl Trichloroacetimidate Donor
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | TMSOTf (0.2) | This compound (1.5) | CH₂Cl₂ | -20 | 78 | >20:1 |
| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ (1.0) | This compound (1.2) | CH₂Cl₂ | 0 | 91 | 1:10 |
TMSOTf = Trimethylsilyl trifluoromethanesulfonate; BF₃·OEt₂ = Boron trifluoride diethyl etherate
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, illustrating the practical application of this compound.
Protocol 1: NIS/TfOH Promoted Glycosylation of a Primary Alcohol with a Thioglycoside Donor
This protocol describes the synthesis of a disaccharide using a thioglycoside donor and a primary alcohol acceptor in the presence of this compound.
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution (0.1 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ to achieve a concentration of 0.05 M with respect to the glycosyl donor.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (2.0 equiv.) to the suspension.
-
Cool the reaction mixture to -40 °C in a dry ice/acetone bath.
-
Add NIS (1.2 equiv.) in one portion.
-
Add the TfOH solution (0.1 equiv.) dropwise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, and then filter through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
Protocol 2: TMSOTf Promoted Glycosylation of a Secondary Alcohol with a Glycosyl Trichloroacetimidate Donor
This protocol details the stereoselective synthesis of a disaccharide from a glycosyl trichloroacetimidate donor and a sterically hindered secondary alcohol acceptor.
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside (Glycosyl Acceptor)
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.2 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the glycosyl donor (1.1 equiv.) and glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.5 equiv.) to the mixture.
-
Cool the reaction to -20 °C.
-
Slowly add the TMSOTf solution (0.2 equiv.) via syringe.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Filter the mixture through Celite® and wash the filter cake with CH₂Cl₂.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure disaccharide.
Visualizations
Signaling Pathways and Experimental Workflows
To further clarify the role and application of this compound, the following diagrams illustrate the key chemical transformations and experimental steps.
Caption: Mechanism of glycosylation with this compound as an acid scavenger.
Caption: General experimental workflow for glycosylation using this compound.
Caption: Troubleshooting guide for glycosylation reactions involving this compound.
Conclusion
This compound is an indispensable tool in the synthetic chemist's arsenal for performing high-yield, stereoselective glycosylation reactions. Its ability to act as a potent, non-nucleophilic proton scavenger mitigates a host of potential side reactions, thereby protecting sensitive functional groups and preserving the desired stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this compound in their own synthetic campaigns, paving the way for the efficient construction of complex carbohydrates and glycoconjugates. As with any chemical reaction, optimization of conditions for specific substrates is often necessary to achieve the best results.
Application of 2,6-Lutidine in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides with minimal side reactions is paramount. The choice of base in peptide coupling reactions plays a critical role in achieving this goal. 2,6-Lutidine, a sterically hindered, non-nucleophilic base, has emerged as a valuable tool in both solid-phase and solution-phase peptide synthesis, offering distinct advantages over more commonly used bases like diisopropylethylamine (DIEA) and N-methylmorpholine (NMM).
This document provides detailed application notes and protocols for the use of 2,6-lutidine in peptide synthesis, with a focus on minimizing side reactions and maximizing peptide purity.
Key Advantages of 2,6-Lutidine
2,6-Lutidine's unique structural properties, with two methyl groups flanking the nitrogen atom, are central to its beneficial role in peptide synthesis. This steric hindrance effectively shields the basic nitrogen center, rendering it non-nucleophilic.[1] While it readily acts as a proton scavenger to neutralize acidic byproducts, its inability to participate in nucleophilic attack on electrophilic centers minimizes undesirable side reactions.[1]
The primary advantages of employing 2,6-lutidine include:
-
Reduced Racemization: The activation of amino acids during coupling can lead to the formation of oxazolone intermediates, which are prone to racemization in the presence of a base.[2][3] The mild basicity of 2,6-lutidine (pKa of the conjugate acid is ~6.7) and its non-nucleophilic nature help to suppress this side reaction, preserving the stereochemical integrity of the peptide.[1] This is particularly crucial for sensitive amino acids like histidine and cysteine.
-
Minimized Side Reactions: Unlike stronger, more nucleophilic bases, 2,6-lutidine is less likely to induce side reactions such as aspartimide formation and diketopiperazine formation.[4][5]
-
Compatibility with Modern Coupling Reagents: 2,6-Lutidine has demonstrated exceptional performance when paired with third-generation uronium-type coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[5][6] This combination is particularly effective in aqueous and sustainable peptide synthesis protocols, leading to high coupling efficiency and yields.[4][5][6]
Quantitative Data Summary
While direct, comprehensive comparative studies are limited, the available data highlights the efficacy of 2,6-lutidine, particularly in the COMU/2,6-lutidine coupling system.
| Coupling System | Peptide Type | Yield | Purity | Racemization | Reference |
| COMU / 2,6-Lutidine | Di- and Tripeptides (in aqueous media) | >74% | High | Virtually no evidence of epimerization | [2] |
| COMU / 2,6-Lutidine | Amide-terminated peptides (Aqueous SPPS) | High | High | Not specified | [4][5] |
| COMU / 2,6-Dimethylpyridine | Phenylglycine Derivatives | Not specified | >97% retention of configuration | <3% | [7] |
Experimental Protocols
The following are detailed protocols for the application of 2,6-lutidine in various peptide synthesis methodologies.
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) with COMU/2,6-Lutidine Coupling
This protocol outlines a general cycle for the addition of a single amino acid to a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid
-
COMU coupling reagent
-
2,6-Lutidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Resin with a free N-terminal amine
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and COMU (3-5 equivalents) in DMF.
-
Add 2,6-lutidine (6-10 equivalents) to the amino acid solution.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water).
Visualizing the Workflow
Standard Fmoc-SPPS Cycle
References
Application Notes and Protocols: 2,6-Dimethylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridine, also known as 2,6-lutidine, is a sterically hindered, non-nucleophilic base widely employed in organic synthesis. Its unique structural feature, the presence of two methyl groups flanking the nitrogen atom, allows it to effectively act as a proton scavenger while minimizing undesirable nucleophilic side reactions. This property makes it an invaluable tool in a variety of chemical transformations where the neutralization of acid byproducts is crucial for achieving high yields and selectivity. These application notes provide a comprehensive overview of the use of this compound as a catalyst and base in key organic reactions, complete with detailed experimental protocols and quantitative data.
Core Principle: Steric Hindrance and Non-Nucleophilic Basicity
The efficacy of this compound stems from the steric bulk created by the two methyl groups adjacent to the nitrogen atom. This steric hindrance effectively shields the nitrogen's lone pair of electrons, significantly diminishing its ability to act as a nucleophile and attack electrophilic centers. However, the lone pair remains accessible for abstracting protons, allowing it to function as a Brønsted-Lowry base. With a pKa of its conjugate acid around 6.7, it is a moderately weak base, suitable for neutralizing strong acids generated in situ without creating a harshly basic environment that could lead to substrate degradation or undesired side reactions.
Applications in Organic Synthesis
Silylation of Alcohols
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step organic synthesis. Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), generate a strong acid byproduct, triflic acid. This compound is an excellent choice to neutralize this acid, preventing acid-catalyzed side reactions and promoting high yields of the desired silyl ether.
Quantitative Data for Silylation of Alcohols
| Entry | Substrate (Alcohol) | Silylating Agent | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Primary Alcohol | TBSOTf (1.2 equiv) | 2,6-Lutidine (1.5 equiv) | CH₂Cl₂ | -78 to 0 | 1 | >90 | General Protocol |
| 2 | Thymidine | Monomethoxytrityl trifluoroacetate | 2,6-Lutidine (2 equiv) | THF | 0 to rt | 2 | 95 | [1] |
| 3 | Unsymmetric 1,2-diol | TBSCl (1.1 equiv) | Et₃N, DMAP | CH₂Cl₂ | rt | - | 95 (mono-silylation) | [2] |
Experimental Protocol: Silylation of a Primary Alcohol
-
Reaction Setup: To a solution of the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add this compound (1.5 mmol, 1.5 equiv).
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to 0 °C and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyldimethylsilyl ether.
Diagrams
References
Application Notes and Protocols for Reactions with 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Lutidine, a sterically hindered, non-nucleophilic organic base, is a versatile and indispensable reagent in modern organic synthesis. Its unique structural feature—two methyl groups flanking the nitrogen atom—imparts a high degree of steric bulk, which effectively prevents it from acting as a nucleophile while preserving its capacity to function as a proton scavenger.[1] This characteristic makes 2,6-lutidine an ideal choice for a wide range of chemical transformations where the presence of a nucleophilic base would lead to undesirable side reactions. With a pKa of its conjugate acid around 6.7, it is a moderately weak base, suitable for neutralizing acids generated in situ without creating a harshly basic environment that could compromise sensitive functional groups.[1]
These application notes provide a comprehensive overview of the experimental setup for key reactions involving 2,6-lutidine, complete with detailed protocols, quantitative data, and visual aids to facilitate understanding and implementation in a laboratory setting.
Key Applications and Experimental Protocols
2,6-Lutidine finds extensive use in a variety of synthetic transformations, including the formation of silyl ethers, oxidative cleavage of olefins, glycosylation reactions, peptide synthesis, and as a base in metal-catalyzed cross-coupling reactions.
Silyl Ether Formation (Alcohol Protection)
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. 2,6-Lutidine is a highly effective base for this purpose, particularly when using reactive silylating agents like silyl triflates (e.g., TBSOTf, TESOTf, TIPSOTf). It efficiently scavenges the triflic acid generated during the reaction, preventing acid-catalyzed side reactions or degradation of sensitive substrates.
| Substrate (Alcohol) | Silylating Agent | 2,6-Lutidine (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TBSOTf | 1.5 - 2.0 | CH₂Cl₂ | -78 to rt | 0.5 - 2 | >95 | [2] |
| Secondary Alcohol | TBSOTf | 2.0 | CH₂Cl₂ | -78 to rt | 1 - 4 | 90 - 98 | |
| Hindered Secondary Alcohol | TIPSOTf | 2.0 | CH₂Cl₂ | 0 to rt | 12 - 24 | 85 - 95 | |
| Tertiary Alcohol | TESOTf | 2.5 | CH₂Cl₂ | rt | 24 - 48 | 70 - 85 | [2] |
Materials:
-
Primary alcohol (1.0 equiv)
-
2,6-Lutidine (2.0 equiv), freshly distilled over CaH₂
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine dropwise to the stirred solution.
-
Slowly add TBSOTf to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the silylation of an alcohol using 2,6-lutidine.
Oxidative Cleavage of Olefins
2,6-Lutidine has been shown to be a beneficial additive in the ruthenium-catalyzed oxidative cleavage of olefins to aldehydes or ketones. In the presence of a catalytic amount of RuCl₃ and a stoichiometric oxidant such as NaIO₄, 2,6-lutidine can improve yields and shorten reaction times by preventing the formation of unreactive ruthenium species and neutralizing acidic byproducts.
| Substrate (Olefin) | Oxidant | Catalyst | 2,6-Lutidine (equiv.) | Solvent System | Time (h) | Yield (%) | Reference |
| 1-Dodecene | NaIO₄ | RuCl₃·xH₂O | 2.0 | CCl₄/CH₃CN/H₂O | 2 | 90 (as undecanal) | |
| trans-Stilbene | NaIO₄ | RuCl₃·xH₂O | 2.0 | CCl₄/CH₃CN/H₂O | 0.5 | 98 (as benzaldehyde) | |
| Cyclohexene | Oxone | RuCl₃·xH₂O | - | CH₃CN/H₂O | 0.2 | 95 (as adipaldehyde) | [3] |
Materials:
-
trans-Stilbene (1.0 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 equiv)
-
Sodium periodate (NaIO₄) (4.0 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of CCl₄, CH₃CN, and water (2:2:3 ratio).
-
Add trans-stilbene, 2,6-lutidine, and RuCl₃·xH₂O to the solvent mixture.
-
Stir the mixture vigorously and add NaIO₄ portion-wise over 15 minutes.
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any remaining oxidant.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzaldehyde by distillation or column chromatography.
Caption: Proposed catalytic cycle for the oxidative cleavage of olefins mediated by RuCl₃ and NaIO₄ with 2,6-lutidine as a base.
Glycosylation Reactions (Koenigs-Knorr Reaction)
In the synthesis of complex carbohydrates, the Koenigs-Knorr reaction is a classic method for forming glycosidic bonds. 2,6-Lutidine can be an effective base in this reaction, particularly when soluble silver salts like silver triflate (AgOTf) are used as promoters. Its role is to neutralize the acid generated, which can prevent side reactions such as orthoester formation and improve the yield and stereoselectivity of the desired glycoside.[1]
| Glycosyl Donor | Glycosyl Acceptor | Promoter | 2,6-Lutidine (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetobromoglucose | Cyclohexanol | Ag₂CO₃ | - | Toluene | rt | 24 | 60-70 | [4] |
| Peracetylated Glucosyl Bromide | Cholesterol | AgOTf | 1.5 | CH₂Cl₂ | -40 to rt | 2 | 85-95 | [5] |
| Perbenzoylated Galactosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | 2.0 | CH₂Cl₂ | -60 to 0 | 4 | 75-85 | [5] |
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Peracetylated glycosyl bromide (1.2 equiv)
-
Silver triflate (AgOTf) (1.5 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Celite®
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to -40 °C.
-
Add 2,6-lutidine, followed by the peracetylated glycosyl bromide.
-
In a separate flask, dissolve silver triflate in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Stir the reaction at -40 °C and allow it to slowly warm to room temperature over 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing the pad with dichloromethane.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude glycoside by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
In modern peptide synthesis, particularly in aqueous solid-phase peptide synthesis (ASPPS), 2,6-lutidine has emerged as a preferred base for coupling reactions. When used in conjunction with coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), it facilitates highly efficient amide bond formation. Its mild basicity helps to minimize epimerization, a common side reaction in peptide synthesis.[1][6]
| Resin | N-protected Amino Acid (equiv.) | Coupling Reagent (equiv.) | 2,6-Lutidine (equiv.) | Solvent System | Temp. (°C) | Time (min) | Coupling Yield (%) | Reference |
| TentaGel | Picoc-AA-OH (4.0) | COMU (6.0) | 12.0 | 30% aq. THF with 2% Triton X-100 | 25 | 2 x 60 | >99 | [6] |
Materials:
-
Resin-bound peptide with a free N-terminus (1.0 equiv)
-
Nα-protected amino acid (e.g., Picoc-AA-OH) (4.0 equiv)
-
COMU (6.0 equiv)
-
2,6-Lutidine (12.0 equiv)
-
30% aqueous Tetrahydrofuran (THF) containing 2% Triton X-100
-
Dimethylformamide (DMF) for washing
Procedure:
-
Swell the resin in the reaction vessel with DMF.
-
Perform the deprotection of the Nα-protecting group of the resin-bound peptide according to the specific chemistry being used (e.g., photoredox-catalyzed deprotection for Picoc).
-
Wash the resin thoroughly with the reaction solvent (30% aq. THF with 2% Triton X-100).
-
In a separate vial, pre-activate the Nα-protected amino acid by dissolving it with COMU and 2,6-lutidine in the reaction solvent.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 60 minutes.
-
Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid for another 60 minutes to ensure complete coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed to the next deprotection and coupling cycle.
Caption: Decision-making flowchart for selecting 2,6-lutidine as a base in a chemical reaction.
Reaction Monitoring, Work-up, and Purification
Reaction Monitoring
The progress of reactions involving 2,6-lutidine can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. For in-situ monitoring, NMR spectroscopy is particularly powerful. By setting up the reaction in an NMR tube with a deuterated solvent, the disappearance of starting material signals and the appearance of product signals can be tracked over time. For example, in a silylation reaction, the characteristic upfield shift of the proton on the alcohol-bearing carbon upon silylation can be monitored.
Work-up and Removal of 2,6-Lutidine
After the reaction is complete, the removal of 2,6-lutidine and its corresponding salt (lutidinium) is crucial. Due to the basicity of 2,6-lutidine, it can be removed by washing the organic reaction mixture with a dilute acidic solution, such as 1 M HCl or saturated aqueous NH₄Cl. The protonated lutidinium salt is water-soluble and will be extracted into the aqueous phase. However, care must be taken if the product contains acid-labile functional groups. In such cases, alternative methods like washing with an aqueous copper(II) sulfate solution can be employed, which forms a complex with the pyridine derivative, facilitating its removal.
Purification of 2,6-Lutidine
For reactions that are sensitive to impurities, commercial 2,6-lutidine may require purification. Common impurities include other picoline and lutidine isomers. Purification can be achieved by distillation from a drying agent such as calcium hydride (CaH₂) or potassium hydroxide (KOH). Fractional distillation is often necessary to separate it from closely boiling isomers.
Conclusion
2,6-Lutidine is a valuable and versatile non-nucleophilic base for a wide array of organic transformations. Its steric hindrance and moderate basicity allow for the efficient promotion of reactions while minimizing unwanted side reactions. The protocols and data presented in these application notes provide a practical guide for researchers, scientists, and drug development professionals to effectively utilize 2,6-lutidine in their synthetic endeavors. Proper experimental setup, reaction monitoring, and purification techniques are key to achieving high yields and purity in reactions involving this important reagent.
References
- 1. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 2. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 2,6-Lutidine in Silyl Ether Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are indispensable protecting groups for hydroxyl functions in modern organic synthesis, prized for their tunable stability and mild removal conditions. The selection of reagents for both the introduction and cleavage of silyl ethers is critical for the success of complex multi-step syntheses. 2,6-Lutidine, a sterically hindered and non-nucleophilic base, plays a significant role in transformations involving silyl ethers. While not a primary deprotecting agent itself, its presence is crucial in controlling reactivity and selectivity in various synthetic operations.
These application notes clarify the function of 2,6-lutidine in the context of silyl ether protection and deprotection, providing detailed protocols for its use in relevant synthetic methodologies.
The Role of 2,6-Lutidine
Contrary to being a deprotecting agent, 2,6-lutidine is most commonly employed as an acid scavenger during the formation of silyl ethers, particularly when using highly reactive silyl triflates (R₃SiOTf).[1][2][3] Its steric bulk prevents it from coordinating with the silicon center, allowing it to selectively neutralize the triflic acid byproduct without interfering with the silylation reaction.
In the context of deprotection, 2,6-lutidine is often used in combination with a Lewis acid, such as triethylsilyl triflate (TESOTf). This combination has been found to be highly effective for the chemoselective deprotection of acetals, notably those derived from aldehydes, while leaving silyl ethers and other protecting groups intact.[4] This highlights the utility of 2,6-lutidine in orchestrating selective deprotections within a molecule containing multiple sensitive functional groups.
Data Presentation: Stability of Silyl Ethers
The stability of common silyl ethers to various deprotection conditions is a key factor in designing orthogonal protection strategies. The following table summarizes the relative stability of different silyl ethers, which is crucial when planning a synthesis involving 2,6-lutidine in selective deprotection schemes.
| Silyl Ether | Abbreviation | Relative Stability to Acidic Conditions | Relative Stability to Fluoride-Based Reagents |
| Trimethylsilyl | TMS | Least Stable | Least Stable |
| Triethylsilyl | TES | ↓ | ↓ |
| tert-Butyldimethylsilyl | TBDMS/TBS | ↓ | More Stable |
| Triisopropylsilyl | TIPS | ↓ | ↓ |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Most Stable |
Table 1: Relative Stability of Common Silyl Ethers. The stability generally increases with the steric bulk of the substituents on the silicon atom under acidic conditions.[5]
Experimental Protocols
Protocol 1: Protection of a Hindered Secondary Alcohol using TBSOTf and 2,6-Lutidine
This protocol describes a general procedure for the protection of a sterically hindered secondary alcohol, where the use of the more reactive TBSOTf and the non-nucleophilic base 2,6-lutidine is advantageous.[6]
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hindered secondary alcohol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine to the solution, followed by the dropwise addition of TBSOTf.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Deprotection of an Aldehyde Acetal in the Presence of a Silyl Ether using TESOTf and 2,6-Lutidine
This protocol details a method for the selective removal of an acetal protecting group from an aldehyde, leaving a silyl ether intact.[4]
Materials:
-
Substrate containing both an aldehyde acetal and a silyl ether (1.0 equiv)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C, substrate dependent).
-
Add 2,6-lutidine, followed by the dropwise addition of TESOTf.
-
Stir the reaction at the same temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water.
-
Warm the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Visualizations
Caption: Silylation of an alcohol using TBSOTf and 2,6-lutidine.
Caption: Workflow for selective acetal deprotection.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Corey-Fuchs Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Corey-Fuchs reaction, a robust and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. This two-step process is a cornerstone in synthetic organic chemistry, particularly in the construction of complex molecules and natural product synthesis. While the query specified the use of 2,6-dimethylpyridine, it is crucial to note that this hindered, non-nucleophilic base is not typically employed in the Corey-Fuchs reaction due to the mechanistic requirements for a very strong base. This document will detail the standard, validated protocols and clarify the critical role of strong bases in the successful execution of this transformation.
Introduction to the Corey-Fuchs Reaction
The Corey-Fuchs reaction, first reported by E.J. Corey and P.L. Fuchs, transforms an aldehyde into a terminal alkyne in a two-step sequence.[1] The initial step involves the conversion of an aldehyde to a 1,1-dibromoalkene through a Wittig-type reaction with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide.[2] The subsequent step involves the treatment of the dibromoalkene with a strong organolithium base, such as n-butyllithium (n-BuLi), to yield the terminal alkyne via a metal-halogen exchange and rearrangement.[3]
Reaction Mechanism
The generally accepted mechanism for the Corey-Fuchs reaction is as follows:
Step 1: Formation of the Dibromoalkene
-
Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form the corresponding phosphonium ylide.
-
Wittig-type Reaction: The ylide then reacts with the aldehyde to form a 1,1-dibromoalkene.[2]
Step 2: Conversion to the Terminal Alkyne
-
Lithium-Halogen Exchange: The 1,1-dibromoalkene is treated with two equivalents of a strong alkyllithium base, typically n-butyllithium, at low temperatures. The first equivalent removes a proton, and the second equivalent engages in a lithium-halogen exchange.
-
Rearrangement: The resulting lithium acetylide undergoes rearrangement to form the terminal alkyne upon aqueous workup.[3]
The Role of the Base in the Corey-Fuchs Reaction
The second step of the Corey-Fuchs reaction is critically dependent on the use of a very strong base. The pKa of the vinylic proton on the dibromoalkene is relatively high, necessitating a potent base for deprotonation. Furthermore, the subsequent lithium-halogen exchange is a key feature of the reaction when using organolithium reagents.
Why this compound (2,6-Lutidine) is Not Suitable:
This compound, also known as 2,6-lutidine, is a sterically hindered, non-nucleophilic amine base. Its pKa of the conjugate acid is approximately 6.7, making it a relatively weak base in the context of C-H bond deprotonation required in the second step of the Corey-Fuchs reaction. It lacks the sufficient basicity to efficiently deprotonate the dibromoalkene intermediate. The mechanism relies on a strong organometallic base like n-BuLi to facilitate both the deprotonation and the subsequent lithium-halogen exchange, which are pathways not accessible with an amine-based reagent like this compound.
While 2,6-lutidine is a valuable reagent in organic synthesis, often used to scavenge protons in reactions that are sensitive to strong, nucleophilic bases (e.g., during silyl ether formation), its application does not extend to the Corey-Fuchs alkynylation step. In one instance in the literature, 2,6-lutidine was used in a synthetic sequence that also included a Corey-Fuchs reaction; however, its role was in a separate step involving the formation of a TES ether, not within the Corey-Fuchs transformation itself.[4]
Experimental Protocols
The following are generalized protocols for the two steps of the Corey-Fuchs reaction. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of the 1,1-Dibromoalkene
Materials:
-
Aldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
To a solution of triphenylphosphine (2.0 to 4.0 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 to 2.0 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), the reaction mixture is typically triturated with hexanes to precipitate excess triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel chromatography to afford the desired 1,1-dibromoalkene.
Protocol 2: Conversion of the 1,1-Dibromoalkene to the Terminal Alkyne
Materials:
-
1,1-Dibromoalkene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the 1,1-dibromoalkene (1.0 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 to 2.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
The reaction can be quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkyne can be purified by silica gel chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Corey-Fuchs reaction with various aldehyde substrates, as reported in the literature.
| Aldehyde Substrate | PPh₃ (eq.) | CBr₄ (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 3.0 | 1.5 | n-BuLi (1.9) | DCM / THF | 0 to RT / -78 | 12 / 0.33 | 82 (Step 1), 88 (Step 2) |
| 3-(2-furyl)acrolein | N/A | N/A | n-BuLi | DCM | N/A | N/A | 86 (overall)[4] |
| Aldehyde 102 | N/A | N/A | n-BuLi | N/A | N/A | N/A | 94[4] |
| Aldehyde 33 | 1.0 | 1.0 | n-BuLi | N/A | N/A | N/A | 88[4] |
Note: "N/A" indicates that the specific equivalents or conditions were not detailed in the cited review's summary of the synthesis.
Mandatory Visualizations
Diagram 1: Reaction Mechanism of the Corey-Fuchs Reaction
Caption: Mechanism of the Corey-Fuchs Reaction.
Diagram 2: Experimental Workflow for the Corey-Fuchs Reaction
Caption: Experimental Workflow of the Corey-Fuchs Reaction.
Conclusion
The Corey-Fuchs reaction is a powerful and reliable method for the synthesis of terminal alkynes from aldehydes. The successful execution of this reaction hinges on the correct choice of reagents and conditions, particularly the use of a strong base in the second step. While this compound is a useful hindered base in other contexts, it is not suitable for the Corey-Fuchs reaction. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively apply this important transformation in their synthetic endeavors.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
Probing Brønsted Acidity in Zeolites with 2,6-Dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 2,6-dimethylpyridine (2,6-DMP), also known as 2,6-lutidine, as a selective probe molecule for the characterization of Brønsted acidity in zeolites. Due to steric hindrance from the two methyl groups flanking the nitrogen atom, 2,6-DMP selectively interacts with Brønsted acid sites, making it an invaluable tool for distinguishing between Brønsted and Lewis acidity.[1] This selectivity is crucial in understanding the catalytic properties of zeolites, which are widely used in the pharmaceutical and chemical industries.
The primary analytical technique employed is Fourier Transform Infrared (FTIR) spectroscopy. The interaction of 2,6-DMP with a Brønsted acid site (a proton-donating hydroxyl group in the zeolite framework) results in the formation of the 2,6-dimethylpyridinium cation (2,6-DMPH⁺). The vibrational frequencies of this cation, specifically the ν8a ring vibration and the ν(NH) stretching vibration, are sensitive to the strength of the Brønsted acid site.[2][3][4] A stronger acid site leads to a greater perturbation of the probe molecule, resulting in a lower ν8a wavenumber and a higher ν(NH) wavenumber.[2][3][4]
Principle of the Method
The logical relationship between the probe molecule, the zeolite's Brønsted acid site, and the resulting spectroscopic signal is illustrated in the diagram below.
Caption: Logical workflow of Brønsted acidity probing using this compound.
Quantitative Data Summary
The following table summarizes the observed ν8a and ν(NH) vibrational frequencies for this compound adsorbed on various zeolites, providing a quantitative basis for comparing their Brønsted acid strengths. Stronger Brønsted acidity is generally indicated by a lower ν8a frequency and a higher ν(NH) frequency.
| Zeolite | ν8a (cm⁻¹) | ν(NH) (cm⁻¹) | Reference |
| HNaX | 1642 | ~2900 | [3] |
| KHNaY | 1641 | 2930 | [3] |
| LiHNaY | 1639 | 2960 | [3] |
| HY | 1637 | 3030 | [3] |
| HY(SA) | 1634 | 3150 | [3] |
| H-Beta | 1628, 1652 | - | [5] |
| H-ZSM-5 | 1628, 1652 | - | [5] |
| H-Y | 1628, 1652 | - | [5] |
Note: The values presented are indicative and can vary based on experimental conditions and the specific properties of the zeolite sample (e.g., Si/Al ratio). The ν(NH) band is often broad and can be complex, making its precise determination challenging.
Experimental Protocol: FTIR Analysis of Zeolite Acidity using this compound
This protocol outlines the key steps for determining the Brønsted acidity of zeolites using this compound as a probe molecule, followed by FTIR spectroscopy.
Caption: Experimental workflow for FTIR analysis of zeolite acidity with 2,6-DMP.
1. Sample Preparation
-
Objective: To prepare a thin, self-supporting wafer of the zeolite sample suitable for transmission FTIR analysis.
-
Procedure:
-
Grind a small amount of the zeolite powder (typically 10-20 mg) to a fine consistency.
-
Place the powdered zeolite into a die and press it under high pressure (typically 5-10 tons) to form a thin, translucent wafer. The ideal wafer thickness is one that allows for sufficient IR transmission.
-
2. Zeolite Activation
-
Objective: To remove adsorbed water and other impurities from the zeolite surface, ensuring that the Brønsted acid sites are accessible.
-
Procedure:
-
Mount the zeolite wafer in a high-vacuum IR cell with CaF₂ or BaF₂ windows.
-
Heat the cell to a high temperature (typically 400-500 °C) under a high vacuum (e.g., 10⁻⁶ mbar) for several hours (typically 2-4 hours). The exact temperature and duration will depend on the thermal stability of the zeolite.
-
3. Background Spectrum Acquisition
-
Objective: To obtain a reference spectrum of the activated zeolite before introducing the probe molecule.
-
Procedure:
-
Cool the IR cell to the desired adsorption temperature (often around 150 °C to prevent condensation of the probe on the cell windows while allowing for interaction with the acid sites).
-
Record a background FTIR spectrum of the activated zeolite wafer.
-
4. This compound Adsorption
-
Objective: To introduce the 2,6-DMP probe molecule to the activated zeolite surface.
-
Procedure:
-
Introduce 2,6-DMP vapor into the IR cell at a controlled pressure. This can be achieved by connecting a vessel containing liquid 2,6-DMP (previously degassed by several freeze-pump-thaw cycles) to the IR cell.
-
Allow the 2,6-DMP vapor to be in contact with the zeolite wafer.
-
5. Equilibration
-
Objective: To ensure that the 2,6-DMP molecules have diffused throughout the zeolite pores and interacted with the Brønsted acid sites.
-
Procedure:
-
Maintain the zeolite wafer in the 2,6-DMP atmosphere for a period of time (e.g., 30 minutes) to allow for equilibration. The required time may vary depending on the zeolite pore structure.
-
6. Removal of Physisorbed Probe
-
Objective: To remove weakly bound (physisorbed) 2,6-DMP molecules, ensuring that the recorded spectrum primarily represents the chemisorbed species on the Brønsted acid sites.
-
Procedure:
-
Evacuate the IR cell under a high vacuum for a defined period (e.g., 30-60 minutes) at the adsorption temperature (e.g., 150 °C).
-
7. Sample Spectrum Acquisition
-
Objective: To record the FTIR spectrum of the zeolite with the adsorbed 2,6-DMP.
-
Procedure:
-
Record the FTIR spectrum of the zeolite wafer after the evacuation step. This spectrum will show the vibrational bands of the 2,6-dimethylpyridinium cation.
-
8. Data Analysis
-
Objective: To identify and analyze the vibrational bands corresponding to the protonated 2,6-DMP.
-
Procedure:
-
Subtract the background spectrum (from step 3) from the sample spectrum (from step 7) to obtain a difference spectrum that shows only the changes induced by the adsorbed probe molecule.
-
Identify the characteristic bands of the 2,6-dimethylpyridinium cation, specifically the ν8a band (typically in the range of 1630-1650 cm⁻¹) and the broad ν(NH) band (typically in the range of 2900-3200 cm⁻¹).[3][5]
-
Determine the precise positions of these bands. The position of these bands can then be correlated with the Brønsted acid strength of the zeolite.
-
By following this protocol, researchers can obtain reliable and reproducible data on the Brønsted acidity of zeolites, which is essential for catalyst development and for understanding reaction mechanisms in various applications, including drug synthesis and fine chemical production.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hantzsch Synthesis of 2,6-Dimethyl-1,4-Dihydropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1882, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][2] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[3] The resulting 1,4-DHP scaffold, particularly with methyl groups at the 2- and 6-positions, is a privileged structure in medicinal chemistry. These compounds are renowned as L-type calcium channel blockers and form the basis for numerous blockbuster drugs used to treat cardiovascular diseases like hypertension and angina, including nifedipine, amlodipine, and felodipine.[4][5]
Recent research has expanded the therapeutic potential of 2,6-dimethyl-1,4-dihydropyridine derivatives to include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[6][7] The flexibility of the Hantzsch synthesis allows for the facile introduction of diverse substituents at the 4-position of the dihydropyridine ring, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[8] These application notes provide an overview of the synthesis, mechanism, and protocols for preparing these valuable compounds.
Reaction Mechanism and Theory
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. Although several pathways have been proposed, a widely accepted mechanism involves two key intermediates:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone intermediate).
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a vinylogous amide, or enamine.
-
Cyclization: A Michael addition of the enamine to the α,β-unsaturated carbonyl compound occurs, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.
// Connections Aldehyde -> Chalcone [color="#34A853"]; BetaKetoester1 -> Chalcone [color="#34A853"]; BetaKetoester1 -> Enamine [color="#EA4335"]; Ammonia -> Enamine [color="#EA4335"];
Enamine -> Michael_Adduct [label="Michael\nAddition", color="#FBBC05"]; Chalcone -> Michael_Adduct [color="#FBBC05"];
Michael_Adduct -> Cyclized_Intermediate [label="Cyclization", color="#4285F4"]; Cyclized_Intermediate -> DHP [label="Dehydration", color="#4285F4"]; }
Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocols
Two common procedures for the synthesis of 2,6-dimethyl-4-aryl-1,4-dihydropyridine derivatives are provided below: a classical method involving conventional heating (reflux) and a modern, rapid microwave-assisted method.
Protocol 1: Classical Synthesis via Reflux
This protocol is adapted from the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.[2]
Materials:
-
Aromatic aldehyde (e.g., o-methoxybenzaldehyde, 0.05 mol)
-
β-Ketoester (e.g., methyl acetoacetate, 0.1 mol)
-
Ammonia source (e.g., ammonium acetate, 0.05 mol)
-
Solvent (e.g., isopropanol, 50 mL)
-
Round-bottom flask (100 or 250 mL)
-
Reflux condenser, magnetic stirrer, and heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., cold methanol or ethanol)
Procedure:
-
To a 100 mL round-bottom flask, add ammonium acetate (0.05 mol, 3.85 g) and isopropanol (50 mL) to create a suspension.
-
With stirring, add the β-ketoester (0.1 mol) and the aromatic aldehyde (0.05 mol) dropwise over approximately 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can be lengthy, potentially up to 22 hours or more depending on the reactivity of the aldehyde.[2]
-
Upon completion, cool the reaction mixture to room temperature. The solid product may precipitate. Further cooling in a refrigerator can enhance precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold solvent (e.g., 2 x 5 mL cold methanol).[9]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum to a constant weight.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a rapid and efficient alternative to classical heating, adapted from Öhberg and Westman, 2001.[10]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 2.5 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 12.5 mmol)
-
Ammonia source (e.g., 25% aqueous ammonium hydroxide, 10.0 mmol)
-
Microwave reactor glass vial (e.g., 10 mL) with a Teflon septum
-
Single-mode microwave synthesizer with temperature and pressure control
-
Silica gel for column chromatography
-
Eluent (e.g., heptane/ethyl acetate mixture)
Procedure:
-
In a microwave reactor vial, combine the aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).
-
Seal the vial securely with a Teflon septum.
-
Place the vial into the microwave cavity of the synthesizer.
-
Set the reaction parameters: irradiate with stirring at a constant temperature of 140 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the crude reaction mixture to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate 3:1 to 2:1 gradient) to isolate the pure product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 4-substituted-2,6-dimethyl-1,4-dihydropyridine derivatives.
Table 1: Microwave-Assisted Synthesis of Diethyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates[10]
| Entry | 4-Aryl Substituent (Aldehyde) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 10 | 140 | 84 |
| 2 | 2-Chlorophenyl | 10 | 140 | 89 |
| 3 | 3-Chlorophenyl | 10 | 140 | 81 |
| 4 | 4-Chlorophenyl | 10 | 140 | 85 |
| 5 | 2-Nitrophenyl | 10 | 140 | 86 |
| 6 | 3-Nitrophenyl | 10 | 140 | 81 |
| 7 | 4-Nitrophenyl | 10 | 140 | 78 |
| 8 | 4-Methoxyphenyl | 10 | 140 | 79 |
Conditions: Aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), 25% aq. NH₄OH (10.0 mmol), single-mode microwave synthesizer.
Table 2: Classical Reflux Synthesis of Dimethyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates[9]
| Entry | 4-Aryl Substituent (Aldehyde) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 2-Methoxyphenyl | 22 | Isopropanol | 37.8 |
| 2 | 3-Methoxyphenyl | 48 | Isopropanol | 28.8 |
| 3 | 4-Methoxyphenyl | 84 | Isopropanol | 15.3 |
Conditions: Aldehyde (0.05 mol), methyl acetoacetate (0.1 mol), ammonium acetate (0.05 mol), reflux.
Visualizations
Experimental and Drug Development Workflow
The synthesis of 1,4-DHP derivatives is often the first step in a larger drug discovery and development pipeline. The general workflow involves synthesis, purification, characterization, and subsequent biological evaluation.
// Nodes Start [label="Project Start:\nTarget Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Hantzsch Synthesis\n(Classical or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization or\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Screening\n(e.g., Calcium Channel Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Studies &\nLead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Synthesis [color="#5F6368"]; Synthesis -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> Screening [color="#5F6368"]; Screening -> SAR [color="#5F6368"]; SAR -> Synthesis [label="Iterative\nResynthesis", style=dashed, color="#EA4335"]; SAR -> Preclinical [color="#5F6368"]; }
Caption: General workflow for synthesis and evaluation of 1,4-DHP analogues.
Role in Drug Development
The Hantzsch synthesis provides access to a class of molecules with a well-defined mechanism of action, primarily as L-type calcium channel blockers, which is critical for treating hypertension.
// Nodes Hantzsch [label="Hantzsch Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHP_Library [label="Library of 2,6-Dimethyl-\n1,4-DHP Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Channel [label="Target: L-type\nCalcium Channels\n(on Smooth Muscle Cells)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Blockade [label="Channel Blockade", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Result: Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Therapeutic Outcome:\nLowered Blood Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Hantzsch -> DHP_Library [color="#5F6368"]; DHP_Library -> Blockade [color="#5F6368"]; Ca_Channel -> Blockade [style=dashed, arrowhead=none, color="#EA4335"]; Blockade -> Vasodilation [color="#5F6368"]; Vasodilation -> Outcome [color="#5F6368"]; }
Caption: Role of Hantzsch synthesis in developing calcium channel blockers.
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Role of 2,6-Lutidine in Preventing Side Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the control of side reactions is paramount to achieving high yields and purity. 2,6-Lutidine, a sterically hindered, non-nucleophilic base, has emerged as a critical reagent in minimizing undesired reaction pathways. Its unique structural and electronic properties allow it to function primarily as a proton scavenger, neutralizing acidic byproducts that can catalyze side reactions or degrade sensitive functional groups. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 2,6-lutidine in key synthetic transformations, underscoring its importance in modern organic chemistry.
The steric bulk provided by the two methyl groups flanking the nitrogen atom effectively shields it from acting as a nucleophile, a key characteristic that distinguishes it from other amine bases.[1] With a pKa of its conjugate acid around 6.7, 2,6-lutidine is a moderately weak base, capable of neutralizing strong acids generated in situ without creating a harshly basic environment that could induce other unwanted reactions.[1]
Key Applications and Quantitative Data
The utility of 2,6-lutidine is most pronounced in reactions that are sensitive to acid. Below are key applications with quantitative data demonstrating its efficacy in preventing side reactions and improving yields.
Silylation of Alcohols
The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step synthesis.[1] Highly reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), generate triflic acid as a byproduct, which can lead to acid-catalyzed side reactions. 2,6-lutidine is an excellent choice to neutralize this strong acid, leading to high yields of the desired silyl ethers.[1][2]
Table 1: Comparison of Bases in the Silylation of a Primary Alcohol with TBSOTf [1][3]
| Base | Reaction Time (h) | Yield of Silyl Ether (%) | Notes |
| 2,6-Lutidine | 2 | >95 | Clean reaction, minimal side products. |
| Triethylamine | 4 | 75 | Formation of elimination byproducts observed. |
| Pyridine | 6 | 60 | Slower reaction and evidence of product degradation. |
| No Base | - | <5 | Significant decomposition of starting material. |
Oxidative Cleavage of Olefins
The ruthenium-catalyzed oxidative cleavage of olefins to carbonyl compounds is a powerful transformation. However, in the absence of a suitable buffer, the reaction can stall at the intermediate diol stage due to a drop in pH, leading to the formation of unreactive ruthenium species.[1] The addition of 2,6-lutidine has been shown to dramatically improve reaction outcomes by maintaining a stable pH.[1][4]
Table 2: Effect of 2,6-Lutidine on the RuCl₃-Catalyzed Oxidative Cleavage of Olefins with NaIO₄ [1]
| Olefin Substrate | Additive | Reaction Time (h) | Yield of Ketone/Aldehyde (%) |
| 1-Decene | None | 24 | Incomplete conversion |
| 1-Decene | 2,6-Lutidine | 4 | 85 |
| Cyclooctene | None | 24 | Stalled at diol |
| Cyclooctene | 2,6-Lutidine | 6 | 92 |
| α-Pinene | None | 24 | Low yield |
| α-Pinene | 2,6-Lutidine | 8 | 78 |
Glycosylation Reactions
In the synthesis of complex carbohydrates, such as in the Koenigs-Knorr reaction, the formation of the glycosidic bond can be accompanied by side reactions, including the formation of orthoesters.[1] 2,6-Lutidine has proven more effective than other amine bases in minimizing these side reactions, leading to higher yields and improved stereoselectivity of the desired glycoside.[1][5] This is attributed to the lower acidity of its conjugate acid compared to other substituted pyridines.[5]
Table 3: Influence of Base on Side Product Formation in a Model Glycosylation Reaction
| Base | Desired Glycoside Yield (%) | Orthoester Side Product (%) |
| 2,6-Lutidine | 85 | <5 |
| Silver(I) Carbonate | 70 | 15 |
| Pyridine | 65 | 20 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) with 2,6-lutidine as the acid scavenger.[1]
Materials:
-
Primary alcohol (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
2,6-Lutidine (1.5 mmol, 1.5 equiv.)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol, 1.2 equiv.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C, add 2,6-lutidine (1.5 mmol).
-
Slowly add TBSOTf (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Ruthenium-Catalyzed Oxidative Cleavage of an Olefin using 2,6-Lutidine
This protocol details the oxidative cleavage of an olefin to the corresponding carbonyl compound using a catalytic amount of RuCl₃ with NaIO₄ as the stoichiometric oxidant and 2,6-lutidine as an additive to prevent side reactions.[1][6]
Materials:
-
Olefin (1.0 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (5 mL)
-
Sodium periodate (NaIO₄) (4.0 mmol, 4.0 equiv.)
-
2,6-Lutidine (0.5 mmol, 0.5 equiv.)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.02 mmol, 0.02 equiv.)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the olefin (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add sodium periodate (4.0 mmol) and 2,6-lutidine (0.5 mmol).
-
To this suspension, add a solution of ruthenium(III) chloride hydrate (0.02 mmol) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC or gas chromatography (GC).
-
After completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any remaining oxidant, followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone or aldehyde by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proton scavenging by 2,6-lutidine in silyl ether formation.
Caption: Experimental workflow for alcohol protection with TBSOTf and 2,6-lutidine.
Caption: Logical relationship of 2,6-lutidine's role in preventing side reactions.
Conclusion
2,6-Lutidine is an indispensable tool for the modern synthetic chemist, offering a simple yet elegant solution to the pervasive problem of acid-catalyzed side reactions. Its unique combination of steric hindrance and moderate basicity allows for the selective neutralization of acidic byproducts without interfering with the primary reaction pathway. The quantitative data and detailed protocols provided herein demonstrate the significant improvements in yield and purity that can be achieved through the judicious use of 2,6-lutidine in a variety of critical synthetic transformations. For researchers, scientists, and drug development professionals, a thorough understanding and application of 2,6-lutidine's properties can lead to more efficient, reliable, and successful synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
Application Notes and Protocols: 2,6-Dimethylpyridine as a Versatile Additive in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dimethylpyridine, also known as 2,6-lutidine, as a key additive in photoredox catalysis. This document details its role in various reaction types, provides specific experimental protocols, and presents quantitative data to guide reaction optimization.
Introduction: The Role of this compound in Photoredox Catalysis
This compound is a sterically hindered, non-nucleophilic organic base that has emerged as a crucial additive in a variety of photoredox-catalyzed reactions. Its primary functions include:
-
Proton Acceptor: It effectively scavenges protons generated during catalytic cycles, preventing catalyst deactivation and promoting desired reaction pathways.
-
Co-catalyst/Promoter: In certain reactions, it actively participates in the catalytic cycle, for instance, by facilitating electron shuttling between the photocatalyst and the substrate, thereby enhancing reaction efficiency and selectivity.
-
Key Promoter in Specific Transformations: It has been identified as a critical component for the success of specific reactions, such as certain atom-transfer radical cyclizations.
Its low nucleophilicity prevents unwanted side reactions, making it a preferred choice over other amine bases in many synthetic protocols.
Applications and Quantitative Data
This compound has been successfully employed in a range of photoredox-catalyzed transformations. The following tables summarize its application in key reaction types with relevant quantitative data.
Solid-Phase Peptide Synthesis (SPPS)
In the photoredox-catalyzed deprotection of the Nα-picolinoyl (Pic) protecting group for sustainable peptide synthesis, 2,6-lutidine is part of the optimal coupling system.[1]
| Reaction | Photocatalyst | Additive System | Solvent | Yield | Reference |
| Picoc-SPPS Coupling | - | COMU / 2,6-lutidine | 30% aqueous THF with 2% Triton X-100 | High | [1] |
Table 1: Application of this compound in Photoredox-Catalyzed Peptide Synthesis.
Atom-Transfer Radical Cyclization (ATRC)
2,6-Lutidine has been identified as a key promoter for the visible-light-catalyzed photoredox atom-transfer radical cyclization of 1,6-dienes with α-halo-ketones.[2]
| Substrates | Photocatalyst | Promoter | Solvent | Yield | Reference |
| 1,6-dienes and α-halo-ketones | Not specified | 2,6-lutidine | Not specified | High | [2] |
Table 2: Role of this compound in Photoredox ATRC Reactions.
Cross-Electrophile Coupling
In photoredox/nickel dual catalysis, 2,6-lutidine is used as a base in the cross-coupling of sp3-hybridized nucleophiles with sp2-hybridized electrophiles.[3]
| Nucleophile | Electrophile | Photocatalyst | Co-catalyst System | Base | Solvent | Yield | Reference |
| Secondary Alkyl β-Trifluoroborato Ketones | Aryl Bromides | Ir[dFCF3ppy]2(bpy)PF6 | NiCl2·dme / dtbbpy | 2,6-lutidine (0.5 equiv) and Cs2CO3 (0.5 equiv) | Dioxane | High | [3] |
Table 3: this compound as a Base in Photoredox/Nickel Dual Catalysis.
Experimental Protocols
General Protocol for Photoredox/Nickel Dual Cross-Coupling of Secondary Alkyl β-Trifluoroborato Ketones with Aryl Bromides[3]
This protocol is a representative example of the use of this compound in a dual catalytic system.
Workflow Diagram:
Caption: General workflow for the photoredox/nickel dual cross-coupling reaction.
Materials:
-
Photocatalyst: Ir[dFCF3ppy]2(bpy)PF6 (2.5 mol%)
-
Nickel Catalyst: NiCl2·dme (2.5 mol%)
-
Ligand: dtbbpy (2.5 mol%)
-
Bases: 2,6-lutidine (0.5 equiv), Cs2CO3 (0.5 equiv)
-
Substrates: Secondary alkyl β-trifluoroborato ketone (1.0 equiv), Aryl bromide (1.2 equiv)
-
Solvent: Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the photocatalyst, nickel catalyst, ligand, 2,6-lutidine, Cs2CO3, secondary alkyl β-trifluoroborato ketone, and aryl bromide.
-
Add dioxane via syringe.
-
Degas the reaction mixture by sparging with argon for 15-30 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
The role of this compound can be multifaceted, extending beyond a simple proton sponge. In some instances, it is proposed to play a more active role in the catalytic cycle.
Proposed Role in Electron Donor-Acceptor (EDA) Complex Formation
In certain photoinduced alkylations, 2,6-lutidine can form an Electron Donor-Acceptor (EDA) complex with an electron-deficient alkyl bromide. Upon irradiation, this complex facilitates a single electron transfer (SET) to generate the radical species necessary for the subsequent C-C bond formation.[4]
Diagram of Proposed EDA Complex Mechanism:
Caption: Proposed mechanism involving an EDA complex with 2,6-lutidine.
Role in a Dual Catalytic Cycle
In the context of photoredox-enabled co-catalytic coupling, 2,6-lutidine is suggested to do more than just accept a proton. It may also facilitate electron shuttling between the photocatalyst and the substrate, thereby accelerating radical formation and improving yields.[5]
Diagram of Lutidine-Assisted Electron Transfer:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Oxidation of 2,6-Dimethylpyridine to 2,6-Dipicolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dipicolinic acid, a crucial intermediate in pharmaceutical and materials science, through the oxidation of 2,6-dimethylpyridine (also known as 2,6-lutidine).
Introduction
2,6-Dipicolinic acid is a pyridine dicarboxylic acid with significant applications as a chelating agent, a component in the synthesis of metal-organic frameworks (MOFs), and a precursor for various pharmaceutical compounds. Its synthesis from the readily available this compound via oxidation is a common and important transformation in organic chemistry. This document outlines and compares several key methods for this oxidation, providing detailed protocols and quantitative data to aid researchers in selecting and performing the most suitable synthesis for their needs.
Comparative Overview of Oxidation Methods
Several methods have been developed for the oxidation of this compound to 2,6-dipicolinic acid, each with its own advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. The most prominent methods involve the use of strong oxidizing agents like potassium permanganate and hexavalent chromium salts, as well as catalytic approaches.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different oxidation methods to facilitate a direct comparison.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Product Purity (%) | Key Advantages | Key Disadvantages |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 64 - 86 | Ambient to Reflux | 1 - 3 hours | >95 (after recrystallization) | Readily available reagent, well-established method. | Formation of large amounts of MnO₂ waste. |
| Microwave-Assisted Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 86 | Microwave Irradiation (375 W) | 30 min | High (analytically pure after recrystallization) | Rapid reaction time, high yield. | Requires specialized microwave equipment. |
| Hexavalent Chromium Oxidation | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | 80 - 90 | 70 - 115 | 3.5 - 4.5 hours | 99.7 - 99.9 (after recrystallization) | High yield and purity. | Highly toxic and carcinogenic chromium waste. |
| Catalytic Oxidation | O₂ / Metal Porphyrin Catalyst | 93 - 96 | 60 - 100 | 2.5 - 4 hours | ~99.8 | Environmentally benign (uses O₂), catalyst can be recovered. | Catalyst synthesis can be complex and expensive. |
| Nitric Acid Oxidation | Nitric Acid (HNO₃) | Moderate | Elevated | Variable | Variable | Inexpensive oxidizing agent. | Generation of NOx gases, potential for runaway reactions. |
Experimental Workflow
The general workflow for the synthesis of 2,6-dipicolinic acid from this compound involves the oxidation of the methyl groups followed by purification of the resulting dicarboxylic acid. The specific steps vary depending on the chosen oxidation method.
Caption: General workflow for the synthesis of 2,6-dipicolinic acid.
Detailed Experimental Protocols
Oxidation with Potassium Permanganate (Microwave-Assisted)
This protocol is adapted from a rapid microwave-accelerated synthesis.[1]
Materials:
-
This compound (5.0 mmol)
-
Potassium permanganate (KMnO₄) (22.5 mmol)
-
Deionized water (20 mL)
-
Sulfuric acid (H₂SO₄), 70% solution
-
Commercial microwave oven with reflux setup
-
250 mL round-bottomed flask
-
Filtration apparatus
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottomed flask, combine this compound (5.0 mmol) and potassium permanganate (22.5 mmol) with 20 mL of deionized water.
-
Place the flask in a commercial microwave oven equipped with a reflux condenser.
-
Irradiate the reaction mixture at 375 W for 30 minutes.
-
After the irradiation is complete, filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice-water bath.
-
Acidify the cold filtrate with 3.0 mL of 70% sulfuric acid to precipitate the 2,6-dipicolinic acid.
-
Collect the product by filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain analytically pure 2,6-dipicolinic acid.
Expected Yield: 86%[1]
Two-Stage Oxidation with Hexavalent Chromium
This protocol is based on a patented industrial process.[2][3]
Materials:
-
This compound (53.5 g)
-
Sodium dichromate dihydrate (450 g)
-
Sulfuric acid (65% solution)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
Stage 1: Oxidation and Formation of the Chromium Adduct
-
Prepare a solution of 53.5 g of this compound in 525 g of 65% sulfuric acid.
-
Prepare a solution of 450 g of sodium dichromate dihydrate in 200 g of water. This corresponds to a chromic anhydride concentration of approximately 46.5%.
-
Heat the reaction vessel to 90°C.
-
Simultaneously and gradually add both the this compound solution and the sodium dichromate solution to the reaction vessel over a period of 2.5 hours, maintaining the temperature at approximately 100°C.
-
After the addition is complete, continue stirring the reaction mixture at 100°C for an additional hour.
-
Cool the mixture to 25°C with stirring to precipitate the orange-red crystalline intermediate adduct.
-
Filter the mixture to isolate the adduct.
Stage 2: Hydrolysis of the Adduct
-
Treat the isolated adduct with water at a water-to-solid ratio of approximately 10:1 by weight.
-
Heat the suspension to 80-100°C for 1-2 hours.
-
Cool the mixture to 0-15°C to crystallize the 2,6-dipicolinic acid.
-
Filter the mixture, wash the collected solid with cold water, and dry to obtain the final product.
Expected Yield: 80-90%[3] Purity: Can reach 99.9% after recrystallization from water.[2]
Liquid Phase Catalytic Oxidation
This protocol is derived from a patented method employing a metal porphyrin catalyst.[2]
Materials:
-
This compound (100 g)
-
Co(OTHPHA)₂ (Cobalt(II) tetra(o-hydroxyphenyl)porphine) catalyst (2.5 g)
-
Sodium Bromide (initiator) (1.0 g)
-
Deionized water (500 mL)
-
Oxygen or Air
-
Sodium hydroxide solution (15%)
-
Hydrochloric acid (15%)
-
1000 mL three-necked flask with a thermometer and stirrer
Procedure:
-
In a 1000 mL three-necked flask, add 500 mL of water, 1.0 g of sodium bromide, 2.5 g of Co(OTHPHA)₂ catalyst, and 100 g of this compound.
-
Stir the mixture and begin bubbling oxygen or air through it.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, stop the gas flow and filter the mixture to recover the catalyst.
-
To the filtrate, add 15% sodium hydroxide solution dropwise to adjust the pH to 9.
-
Allow the layers to separate and collect the lower aqueous layer.
-
Acidify the aqueous layer with 15% hydrochloric acid to a pH of 5 to precipitate the product.
-
Filter the precipitate and dry it under reduced pressure to obtain 2,6-dipicolinic acid.
Expected Yield: ~96% Purity: ~99.8%
Oxidation with Nitric Acid
While nitric acid is a known oxidizing agent for alkylpyridines, detailed protocols for the oxidation of this compound to 2,6-dipicolinic acid are less commonly reported in readily accessible literature compared to other methods. The following is a general procedure based on the oxidation of related compounds. Caution is advised as reactions with nitric acid can be highly exothermic.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Reaction vessel with reflux condenser and temperature control
-
Neutralization agent (e.g., sodium carbonate)
-
Filtration apparatus
General Procedure (to be optimized):
-
In a reaction vessel equipped with a reflux condenser, cautiously add this compound.
-
Slowly add concentrated nitric acid to the stirred this compound, controlling the temperature with an ice bath.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux for several hours. The reaction should be monitored for the evolution of brown nitrogen dioxide gas.
-
After the reaction is complete (as determined by a suitable analytical method like TLC or GC), cool the mixture.
-
Carefully neutralize the excess nitric acid with a suitable base, such as sodium carbonate solution.
-
The 2,6-dipicolinic acid may precipitate upon neutralization or acidification of the sodium salt.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from water.
Purification of 2,6-Dipicolinic Acid
Recrystallization from water is the most common and effective method for purifying 2,6-dipicolinic acid.
Procedure:
-
Dissolve the crude 2,6-dipicolinic acid in a minimum amount of hot deionized water.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
-
For maximum recovery, cool the solution further in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a vacuum oven or desiccator.
Safety Considerations
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Hexavalent Chromium Compounds: Highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All chromium-containing waste must be disposed of according to hazardous waste regulations.
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns. Reactions can be vigorous and produce toxic nitrogen oxides. Always work in a fume hood with appropriate PPE.
-
This compound: Flammable liquid with a pungent odor. Handle in a well-ventilated area.
Researchers should always consult the Safety Data Sheets (SDS) for all chemicals used and follow all institutional safety guidelines.
References
Application Notes and Protocols: 2,6-Dimethylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dimethylpyridine, also known as 2,6-lutidine, in the synthesis of key pharmaceutical intermediates. This versatile, sterically hindered, non-nucleophilic base is instrumental in a variety of chemical transformations, offering precise control over reaction conditions and minimizing undesirable side reactions.[1][2] This document details its application in the synthesis of proton pump inhibitors, kinase inhibitors, and in crucial reactions such as silylation and glycosylation, providing quantitative data and detailed experimental protocols.
Core Applications of this compound in Pharmaceutical Synthesis
This compound's unique structural and chemical properties make it an invaluable tool in modern organic synthesis. The methyl groups flanking the nitrogen atom create significant steric hindrance, which shields the nitrogen's lone pair of electrons.[3] This steric bulk severely diminishes its nucleophilicity while maintaining its capacity to act as a proton scavenger.[3] Consequently, this compound is an excellent choice for reactions that generate acidic byproducts, as it can neutralize the acid without interfering with electrophilic centers in the reacting molecules.[3] Its moderate basicity (pKa of the conjugate acid is approximately 6.7) is often advantageous, preventing harsh reaction conditions that could lead to the degradation of sensitive functional groups.[4]
Key applications in pharmaceutical synthesis include:
-
Proton Pump Inhibitor Synthesis: It is a key reagent in the multi-step synthesis of drugs like omeprazole.
-
Kinase Inhibitor Development: Used in the synthesis of various kinase inhibitors, which are crucial in cancer therapy.
-
Protecting Group Chemistry: Widely employed as an acid scavenger in silylation reactions to protect hydroxyl groups.[3]
-
Glycosylation Reactions: It plays a critical role in minimizing side products and improving stereoselectivity in the formation of glycosidic bonds.[3]
-
General Organic Synthesis: Utilized in a range of other reactions, including the synthesis of intermediates for cardiovascular, anti-inflammatory, and antiviral drugs.[1][5]
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Table 1: Synthesis of Omeprazole Intermediate
| Reactants | Product | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate) | NaOH / Ethanol, Water | 30 | 4 | 96 |
| 2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole, 2-chloro-3,5-dimethyl-4-methoxy pyridine | Sulfide Intermediate | m-CPBA (oxidizing agent) | - | - | - |
Table 2: PIM-1 Kinase Inhibitor Synthesis and Activity
| Compound ID | Synthetic Approach | Target Kinase | IC50 (nM) |
| 12 | Coupling of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derived azide with glycine methyl ester | PIM-1 | 14.3 |
| 6 | Alkylation of 5-thioxo-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile | PIM-1 | 19.4 |
| 13 | Coupling of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derived azide with a set of amines | PIM-1 | 19.8 |
| 11 | Coupling of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derived azide with a set of amines | PIM-1 | 42.3 |
| 5b | From a series of pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 | 44 |
| 15e | From a series of pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 | 83 |
| 10c | From a series of pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 | 128 |
| 13h | From a series of pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 | 479 |
Table 3: Silylation of Alcohols using this compound
| Alcohol Substrate | Silylating Agent | Equivalents of 2,6-Lutidine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hindered Secondary Alcohol | TIPSOTf | 2.2 | CH₂Cl₂ | -78 to 0 | <5 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Intermediate)[5][6]
This protocol details the nucleophilic substitution reaction to form the thioether intermediate in the synthesis of Omeprazole.
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.
Protocol 2: General Procedure for the Silylation of a Hindered Secondary Alcohol using TIPSOTf and this compound[3]
This protocol describes the use of this compound as an acid scavenger in the protection of a hydroxyl group as a silyl ether.
Materials:
-
Hindered Secondary Alcohol
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
This compound (2,6-Lutidine)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the hindered secondary alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.2 equivalents).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) to the stirred solution.
-
Allow the reaction to proceed at -78°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically less than 5 hours), warm the reaction to 0°C.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Omeprazole Intermediate Synthesis
The synthesis of the omeprazole intermediate is a straightforward nucleophilic substitution. The logical flow of this process is depicted below.
Caption: Logical flow of the omeprazole intermediate synthesis.
Role of this compound in Silylation
This compound acts as a crucial acid scavenger in silylation reactions, preventing acid-catalyzed side reactions.
Caption: Role of this compound as an acid scavenger.
Experimental Workflow for Kinase Inhibitor Synthesis
A common workflow for the synthesis of pyridine-based kinase inhibitors involves a coupling reaction followed by purification and characterization.
Caption: General workflow for kinase inhibitor synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethylpyridine, also known as 2,6-lutidine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound?
A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions. Its presence can lead to side reactions, reduced yields, and catalyst deactivation. For reactions involving organometallics, hydrides, or other water-sensitive reagents, the presence of even trace amounts of water can be detrimental.
Q2: What are the common methods for drying this compound?
A2: Common methods for drying this compound include treatment with various desiccants followed by distillation. Commonly used drying agents include potassium hydroxide (KOH), calcium hydride (CaH₂), sodium (Na), and barium oxide (BaO).[1][2] Azeotropic distillation is another potential method for water removal.
Q3: How can I determine the water content of my this compound?
A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents like this compound is the Karl Fischer titration.[3][4] This electrochemical method is highly specific to water and can provide results in parts-per-million (ppm).
Q4: Are there any safety concerns when drying this compound?
A4: Yes. This compound is a flammable liquid with a pungent odor.[5] When using reactive drying agents like sodium or calcium hydride, hydrogen gas is evolved, which is highly flammable and can form explosive mixtures with air. All drying and distillation procedures should be carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield | Presence of water in this compound. | Dry the this compound using one of the recommended protocols below. Verify the water content using Karl Fischer titration to ensure it meets the requirements of your reaction. |
| Inconsistent reaction results | Variable water content in different batches of this compound. | Implement a standard drying protocol for all batches of this compound before use. Regularly check the water content. |
| Cloudy or hazy appearance of this compound | Presence of water or other impurities. | Purify the this compound by distillation after drying over a suitable desiccant. |
| Drying agent appears clumped or inactive | The drying agent has absorbed its maximum capacity of water. | Use fresh drying agent. Ensure the this compound is pre-dried if it has a high water content to avoid exhausting the high-efficiency drying agent. |
Data Presentation: Comparison of Drying Agents
| Drying Agent | Chemical Formula | Suitability for this compound | Mode of Action | Potential Residual Water (ppm) (Estimated) | Notes |
| Potassium Hydroxide | KOH | Excellent | Chemical Reaction | < 50 ppm | A good pre-drying agent. Basic, so compatible with the amine functionality.[1][2] |
| Calcium Hydride | CaH₂ | Excellent | Chemical Reaction | < 10 ppm | Highly effective for achieving very low water content. Reacts to produce hydrogen gas.[1] |
| Sodium | Na | Good | Chemical Reaction | < 20 ppm | Often used with a benzophenone indicator. Reacts to produce hydrogen gas.[1] |
| Barium Oxide | BaO | Good | Chemical Reaction | < 30 ppm | A solid, basic drying agent.[1] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Fair | Forms Hydrates | > 100 ppm | A neutral salt, suitable for preliminary drying of solutions but not for achieving very low water levels.[1] |
| Molecular Sieves (3Å or 4Å) | - | Excellent | Physical Adsorption | < 10 ppm | Effective for achieving low water content. Can be regenerated by heating. |
Experimental Protocols
Protocol 1: Drying with Potassium Hydroxide (KOH) followed by Distillation
This is a general and effective method for drying this compound.
Methodology:
-
Pre-drying: To a round-bottom flask containing this compound, add solid potassium hydroxide (KOH) pellets (approximately 20-30 g per 1 L of solvent).
-
Stirring: Stopper the flask and stir the mixture at room temperature for at least 24 hours. The KOH will absorb the bulk of the water.
-
Decanting: Carefully decant the this compound from the KOH pellets into a dry distillation flask.
-
Distillation: Add a few fresh KOH pellets or another drying agent like calcium hydride to the distillation flask.
-
Fractional Distillation: Set up a fractional distillation apparatus. Heat the flask and collect the fraction boiling at approximately 144-145 °C.
-
Storage: Store the dried this compound over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: High-Efficiency Drying with Calcium Hydride (CaH₂)
This method is suitable for applications requiring very low water content.
Methodology:
-
Initial Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (or connected to a nitrogen line), place the this compound.
-
Addition of CaH₂: Carefully add calcium hydride (CaH₂) powder (approximately 5-10 g per 1 L of solvent) to the flask. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a fume hood.
-
Reflux: Gently heat the mixture to reflux for several hours (4-8 hours). This accelerates the drying process.
-
Distillation: After refluxing, distill the this compound directly from the calcium hydride.
-
Collection and Storage: Collect the distillate in a dry receiving flask. Store the dried solvent over molecular sieves under an inert atmosphere.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for verifying the dryness of your this compound.
Methodology:
-
Apparatus Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low background drift.
-
Sample Preparation: Using a dry syringe, carefully withdraw a known volume or weight of the dried this compound.
-
Injection: Inject the sample into the conditioned titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm or as a percentage based on the amount of titrant used and the sample size.
Logical Workflow for Drying this compound
The following diagram illustrates the decision-making process and workflow for drying this compound based on the required level of dryness.
References
Technical Support Center: Purification of 2,6-Lutidine by Fractional Distillation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-lutidine via fractional distillation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is discolored (yellow to brown), but I expected a colorless liquid. What is the cause?
A2: Discoloration in purified 2,6-lutidine often indicates the presence of degradation products or impurities.[1] Prolonged exposure to air and light can lead to the formation of colored byproducts. It is recommended to analyze the purity of your sample using methods like GC-MS or NMR spectroscopy to identify the specific contaminants. To prevent this, ensure your distillation setup is under an inert atmosphere (e.g., nitrogen or argon) and store the purified product in a dark, sealed container.
Q2: Despite fractional distillation, I suspect my 2,6-lutidine is still contaminated with 3- and 4-picoline. How can I confirm this and improve purification?
A2: The boiling points of 2,6-lutidine and its isomers, 3- and 4-picoline, are very close, making separation by fractional distillation alone challenging.[1][2]
-
Confirmation: Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of picoline isomers.
-
Improved Purification:
-
Boron Trifluoride (BF₃): 3- and 4-picoline react preferentially with BF₃. Add 4 mL of BF₃ to 100 mL of dry, fractionally distilled 2,6-lutidine and redistill.[2][3]
-
Aluminum Chloride (AlCl₃): Distillation from AlCl₃ (14g per 100mL) can also be used to remove picolines and water.[2][3]
-
Sulfonate Esters: Refluxing the lutidine (100 mL) with ethyl benzenesulfonate (20g) or ethyl p-toluenesulfonate (20g) for one hour, followed by separation and distillation of the upper layer, is an effective method.[2][3]
-
Q3: My distillate is cloudy or contains water. What is the best way to dry 2,6-lutidine before and after distillation?
A3: 2,6-Lutidine is hygroscopic and readily absorbs moisture.[4]
-
Pre-distillation Drying: Before distillation, 2,6-lutidine can be dried using potassium hydroxide (KOH), sodium, or by refluxing with and distilling from barium oxide (BaO) or calcium hydride (CaH₂).[2][3][5]
-
Post-distillation Storage: Store the purified and dried 2,6-lutidine over molecular sieves (type 4A or 5A) in a sealed container under an inert atmosphere to prevent re-absorption of moisture.[4]
Q4: The distillation is proceeding very slowly, or I am not achieving a good separation. What should I check?
A4: Slow distillation or poor separation can be due to several factors related to the distillation setup and conditions.
-
Column Efficiency: Ensure you are using a fractional distillation column with sufficient theoretical plates for the separation. A glass helices-packed column is often recommended.[2][3]
-
Heat Input: The heating rate should be steady and controlled to maintain a consistent temperature gradient in the column. Overheating can lead to "flooding" of the column, while under-heating will result in slow or no distillation.
-
Insulation: Properly insulate the distillation column to minimize heat loss and maintain the temperature gradient.
-
Reflux Ratio: For challenging separations, a higher reflux ratio (more condensate returning to the column) can improve separation efficiency, though it will increase the distillation time.
Q5: I need to remove 2,6-lutidine from a reaction mixture without distillation. What are my options?
A5: If your product is sensitive to heat or distillation is not feasible, you can use an acidic wash. 2,6-Lutidine is a base (pKa of its conjugate acid is ~6.65) and can be removed by washing the organic layer with a dilute acid solution, such as 1 M HCl.[1][6] This will form the water-soluble lutidinium salt, which will partition into the aqueous layer. Be cautious if your desired compound contains acid-labile functional groups.[6] A milder acidic wash with a buffered solution (pH < 5.65) can be attempted in such cases.[6]
Quantitative Data Summary
The physical properties of 2,6-lutidine are crucial for its purification by fractional distillation.
| Property | Value | Reference |
| Boiling Point (at 760 mmHg) | 144 - 145 °C | [7][8][9][10] |
| Boiling Point (at 87 mmHg) | 79 °C | [8] |
| Melting Point | -6.0 to -5.8 °C | [7][8][10] |
| Density (at 20°C/4°C) | 0.9252 g/cm³ | [8][9] |
| Refractive Index (nD20) | 1.4977 - 1.49797 | [3][8] |
| Flash Point | 33 °C | [3][9] |
| Solubility in Water | Slightly soluble; decreases with increasing temperature | [7][8] |
Detailed Experimental Protocol: Purification of 2,6-Lutidine
This protocol outlines a general procedure for the purification of 2,6-lutidine by fractional distillation, including pre-treatment for removing common impurities.
1. Pre-treatment for Removal of Water and Picoline Isomers (Choose one method):
-
Method A: Drying with Subsequent Distillation:
-
Place the commercial 2,6-lutidine in a round-bottom flask.
-
Add a suitable drying agent such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).[2][5]
-
Stir or allow to stand for several hours (or overnight) to ensure complete drying.
-
Decant or filter the 2,6-lutidine into a clean, dry distillation flask.[4]
-
-
Method B: Removal of Picolines with BF₃:
2. Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.[2][11]
-
Ensure all glassware is dry.
-
Add boiling chips or a magnetic stir bar to the distillation flask containing the pre-treated 2,6-lutidine to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[11]
3. Distillation Procedure:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature, corresponding to the boiling point of 2,6-lutidine (~144 °C at atmospheric pressure).[9][10]
-
Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main component has finished distilling.
-
Stop the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before disassembling.
4. Storage:
-
Store the purified 2,6-lutidine in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and moisture absorption.[4] For long-term storage, consider adding molecular sieves.
Visual Workflow
Caption: Troubleshooting workflow for 2,6-lutidine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 3. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. drying pyridine | VIPEr [ionicviper.org]
- 6. scienceforums.net [scienceforums.net]
- 7. 2,6-Lutidine (2,6-Dimethylpyridine) CAS 108-48-5 | Properties, Uses, Safety, Supplier in China [pipzine-chem.com]
- 8. 2,6-Lutidine [drugfuture.com]
- 9. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 11. youtube.com [youtube.com]
Identifying common impurities in 2,6-Dimethylpyridine by NMR
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of common impurities in 2,6-Dimethylpyridine (also known as 2,6-Lutidine) by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can originate from its synthesis, degradation, or handling. They typically fall into these categories:
-
Related Pyridine Homologues: The manufacturing process, often through fractionation of crude pyridine base from coal tar, can leave residual picolines (methylpyridines) and other lutidine isomers.[1]
-
Synthesis-Related Impurities: Depending on the synthetic route, starting materials or byproducts may be present. Common industrial synthesis involves reacting formaldehyde, acetone, and ammonia.[1][2] Another route involves the cyclization of ethyl acetoacetate, formaldehyde, and an ammonia source, which can leave precursors like 1,4-dihydropyridine derivatives.[2][3][4]
-
Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of this compound N-oxide.[5][6] Under harsher conditions, oxidation of the methyl groups can yield pyridine carboxylic acids.[6][7]
-
Water: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere.[8] This appears as a broad singlet in the ¹H NMR spectrum.[8]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, diethyl ether, methylene chloride) may be present in trace amounts.[8][9][10]
Q2: I see a broad peak in my ¹H NMR spectrum. What is it likely to be?
A2: A broad peak, which can vary in chemical shift (typically between 1.5 and 5.0 ppm in CDCl₃), is often indicative of water (H₂O or HOD).[8] Pyridine compounds are known to be hygroscopic, making water a very common contaminant.[8] To confirm its presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The water peak should exchange with deuterium and consequently disappear or shift significantly.
Q3: My ¹H NMR spectrum shows extra signals in the aromatic region (7.0 - 9.0 ppm). What could they be?
A3: Unexpected signals in the aromatic region typically suggest the presence of other pyridine-based impurities. These could be isomers like 2,4-lutidine or picoline homologues which were not fully removed during purification.[1][8] Each pyridine derivative has a unique splitting pattern and chemical shift for its ring protons, which can be compared against reference data for identification.
Q4: What do sharp singlets around 2.3-2.6 ppm in the ¹H NMR spectrum indicate?
A4: While the methyl groups of this compound appear as a sharp singlet, additional singlets in this region often point to the presence of other methylpyridine impurities, such as picoline or other lutidine isomers.[8] For example, the methyl group of 2-picoline appears around 2.55 ppm in CDCl₃.[11]
Troubleshooting Guide for Impurity Identification
This guide will help you systematically identify common impurities in your this compound sample using ¹H NMR spectroscopy. For definitive identification, comparison with ¹³C NMR data and reference spectra is recommended.
Impurity Identification Workflow
The following workflow provides a logical approach to identifying unexpected signals in the NMR spectrum of your sample.
Caption: Diagram 1. Workflow for NMR-based impurity identification in this compound.
Quantitative Data Summary
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| ~7.4-7.5 (t, 1H, H-4), ~6.9-7.0 (d, 2H, H-3,5), ~2.5 (s, 6H, 2x CH₃)[12][13] | ~157 (C-2,6), ~137 (C-4), ~121 (C-3,5), ~24 (CH₃) |
| 2-Picoline |
| ~8.5 (d, 1H), ~7.5 (t, 1H), ~7.1 (d, 1H), ~7.0 (t, 1H), ~2.55 (s, 3H, CH₃)[11] | ~159 (C-2), ~149 (C-6), ~136 (C-4), ~125 (C-5), ~122 (C-3), ~24 (CH₃) |
| 3-Picoline |
| ~8.4 (s, 1H), ~8.3 (d, 1H), ~7.4 (d, 1H), ~7.1 (t, 1H), ~2.3 (s, 3H, CH₃) | ~150 (C-2), ~147 (C-6), ~137 (C-4), ~133 (C-3), ~123 (C-5), ~18 (CH₃) |
| 4-Picoline |
| ~8.4 (d, 2H), ~7.1 (d, 2H), ~2.3 (s, 3H, CH₃) | ~150 (C-2,6), ~147 (C-4), ~124 (C-3,5), ~21 (CH₃) |
| This compound N-oxide |
| ~7.2-7.3 (m, 3H, Ar-H), ~2.5 (s, 6H, 2x CH₃)[5] | ~148 (C-2,6), ~139 (C-4), ~125 (C-3,5), ~17 (CH₃)[5][14] |
| Water (H₂O) | N/A | 1.5 - 5.0 (broad s), varies with solvent and temperature[8] | N/A |
Note: Chemical shifts are approximate and typically referenced to spectra taken in CDCl₃. Structure images are for illustrative purposes.
Experimental Protocols
NMR Sample Preparation
A standardized and consistent sample preparation method is crucial for reliable impurity identification.
-
Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the cap is clean and provides a good seal.
-
Solvent: Use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Concentration: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte or expected impurity signals.
-
Mixing: Cap the NMR tube and gently invert it several times until the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
These are general parameters for acquiring high-quality spectra on a standard NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized for your instrument.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise, but more may be needed to detect low-level impurities.
-
Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure proper T1 relaxation. For quantitative results, a longer delay (e.g., 5 x T1 of the slowest relaxing proton) is necessary.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is usually adequate.
-
Temperature: Maintain a constant temperature (e.g., 298 K) for reproducibility.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase as needed.
-
Relaxation Delay (D1): 2 seconds is a standard starting point.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) will cover the typical range for organic molecules.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 11. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 12. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting low yield in reactions using 2,6-lutidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when using 2,6-lutidine in chemical reactions, with a focus on improving reaction yields.
Troubleshooting Guide
Q1: My reaction yield is low and the reaction seems to have stalled. What are the potential causes related to 2,6-lutidine?
Several factors related to 2,6-lutidine can lead to low reaction yields and stalling. Here are some common causes and their solutions:
-
Presence of Impurities: Commercial 2,6-lutidine can contain impurities like 3- and 4-picoline, which have similar boiling points, and water.[1][2] These impurities can interfere with your reaction, especially if you are using sensitive reagents like organolithiums.[3]
-
Solution: Purify the 2,6-lutidine before use. Several methods are available, including distillation from boron trifluoride (BF3) or aluminum chloride (AlCl3) to remove picoline isomers.[1] For removal of water, drying over potassium hydroxide (KOH), barium oxide (BaO), or calcium hydride (CaH2) followed by distillation is effective.[1]
-
-
Suboptimal Reaction Conditions: The efficiency of reactions using 2,6-lutidine is highly dependent on conditions such as temperature, solvent, and the stoichiometry of the base.
-
Solution: Carefully review the literature for optimal conditions for your specific reaction type. It may be necessary to screen different solvents and temperatures. Ensure you are using the correct molar equivalent of 2,6-lutidine.
-
-
Incomplete Acid Scavenging: 2,6-Lutidine is a moderately weak base (pKa of its conjugate acid is ~6.7).[4][5] If a strong acid is generated in your reaction, 2,6-lutidine may not be a strong enough base to effectively neutralize it, leading to side reactions or decomposition of your product.
-
Solution: Consider using a stronger non-nucleophilic base if significant acid is generated. Alternatively, ensure that the reaction is performed under conditions that minimize the formation of strong acids.
-
Q2: I am observing significant side product formation in my reaction. How can 2,6-lutidine be a contributing factor?
While 2,6-lutidine is used to minimize side reactions due to its non-nucleophilic nature, its properties can inadvertently lead to the formation of undesired products under certain conditions:
-
Steric Hindrance: The steric bulk of 2,6-lutidine, which prevents it from acting as a nucleophile, can also hinder its ability to act as a base in sterically congested environments.[4] This can lead to the accumulation of acidic byproducts that may catalyze side reactions.
-
Solution: If your substrate or reagent is highly sterically hindered, a less hindered base might be more effective.
-
-
Reaction with Reagents: Although generally non-nucleophilic, 2,6-lutidine can still react with highly electrophilic reagents.
-
Solution: Evaluate the reactivity of your reagents with 2,6-lutidine under the reaction conditions. A thorough literature search on the stability of your reagents in the presence of 2,6-lutidine is recommended.
-
Q3: I am having difficulty removing 2,6-lutidine from my reaction mixture after workup. What is the best way to remove it?
2,6-Lutidine can be challenging to remove by simple aqueous extraction due to its organic solubility.[6] Here are some effective methods:
-
Acidic Wash: A dilute acidic wash is the most common method. Since the pKa of the 2,6-lutidinium ion is about 6.7, a wash with a solution of pH < 5.5 should effectively protonate and extract it into the aqueous layer.[6] Dilute HCl or a buffered acidic solution can be used.[6]
-
Caution: If your product is acid-sensitive, this method should be used with care. A milder acidic wash with a buffered solution might be a better alternative.[6]
-
-
Copper Sulfate Wash: A wash with an aqueous solution of copper(II) sulfate can be effective in removing pyridine and its derivatives through complexation.[6]
-
Chromatography: If your product is stable on silica gel, column chromatography can be used to separate it from 2,6-lutidine.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-lutidine used as a non-nucleophilic base?
2,6-Lutidine is a dimethyl-substituted pyridine. The two methyl groups are located on the carbons adjacent to the nitrogen atom, creating significant steric hindrance around the nitrogen's lone pair of electrons.[4] This steric bulk effectively prevents the nitrogen from attacking electrophilic centers, thus making it non-nucleophilic.[4] However, the lone pair is still available to accept a proton, allowing it to function as a Brønsted-Lowry base.[4]
Q2: In which types of reactions is 2,6-lutidine commonly used?
2,6-Lutidine is frequently employed in reactions where an acid is generated and a nucleophilic base would lead to unwanted side reactions. Some common applications include:
-
Silyl Ether Formation: It is used as an acid scavenger in the protection of alcohols as silyl ethers using reagents like trialkylsilyl triflates.[5]
-
Glycosylation Reactions: In carbohydrate chemistry, such as in the Koenigs-Knorr reaction, 2,6-lutidine can minimize the formation of orthoester side products, leading to higher yields and better stereoselectivity of the desired glycoside.[4]
-
Peptide Synthesis: It has been identified as an optimal base in certain coupling systems for solid-phase peptide synthesis.[7][8]
-
Oxidative Cleavage: It has been shown to be a beneficial additive in the ruthenium-catalyzed oxidative cleavage of olefins to ketones, improving yields and reaction times.[5]
Q3: What are the key physical and chemical properties of 2,6-lutidine?
| Property | Value |
| Formula | C₇H₉N |
| Molar Mass | 107.15 g/mol [9] |
| Appearance | Colorless oily liquid[9][10] |
| Boiling Point | 144 °C[10] |
| Melting Point | -5.9 °C[5] |
| Density | 0.9252 g/cm³ (at 20 °C)[5] |
| pKa of Conjugate Acid | ~6.7[4][5] |
| Solubility | Soluble in common organic solvents and has considerable water solubility.[5] |
Experimental Protocols
Protocol: Purification of 2,6-Lutidine by Distillation from Boron Trifluoride (BF₃)
This protocol is effective for removing common picoline impurities from 2,6-lutidine.[1]
Materials:
-
Commercial 2,6-lutidine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Receiving flask
-
Drying tube
Procedure:
-
Initial Drying: To a round-bottom flask, add commercial 2,6-lutidine and anhydrous potassium carbonate (approximately 10-20 g per 100 mL of lutidine). Stir the mixture for several hours, or let it stand overnight, to remove the bulk of any water present.
-
Decantation: Carefully decant the pre-dried 2,6-lutidine into a clean, dry distillation flask.
-
Addition of BF₃·OEt₂: For every 100 mL of 2,6-lutidine, slowly add 4 mL of boron trifluoride diethyl etherate with stirring. BF₃ reacts preferentially with the more basic picoline impurities.
-
Distillation: Assemble the distillation apparatus. Ensure all glassware is dry. Heat the flask using a heating mantle to bring the mixture to a gentle reflux.
-
Fractional Distillation: Slowly distill the mixture, collecting the fraction that boils at approximately 144 °C. Discard the initial lower-boiling fraction and the higher-boiling residue.
-
Storage: Store the purified 2,6-lutidine over activated molecular sieves or potassium hydroxide pellets under an inert atmosphere (e.g., argon or nitrogen) to prevent re-absorption of moisture.
Visualizations
Caption: A workflow for troubleshooting low reaction yields when using 2,6-lutidine.
References
- 1. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. scienceforums.net [scienceforums.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,6-Dimethylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of 2,6-Dimethylpyridine (also known as 2,6-Lutidine). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound is highly dependent on the specific synthetic route. For the hydrogenation of 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst, the reaction temperature is typically in the range of 20-55°C, with a preferred range of 35-40°C for higher yields and purity.[1] In contrast, gas-phase cyclization methods from acetone, formaldehyde, and ammonia require significantly higher temperatures, often between 420-450°C.[1]
Q2: How does temperature affect the oxidation of this compound?
A2: Temperature is a critical parameter in the oxidation of this compound to form pyridine-2,6-dicarboxylic acid or its derivatives. When using potassium permanganate, the reaction temperature should be maintained between 60-100°C.[2] For oxidation using hexavalent chromium salts in an acidic environment, a temperature range of 70-115°C is recommended, with a preferred range of 80-110°C.[3] Careful control of temperature is necessary to ensure complete conversion and minimize byproduct formation.
Q3: My N-alkylation reaction using this compound as a starting material is not proceeding. What temperature adjustments should I consider?
A3: Low reaction temperature is a common reason for the failure of N-alkylation reactions.[4] Many N-alkylation processes require heating to overcome the activation energy.[5] Depending on the specific reagents and catalyst system, the optimal temperature can vary significantly. For instance, some N-alkylation reactions can be conducted at room temperature, while others may require heating up to 300°C in a high-temperature flow reactor.[6][7] It is advisable to incrementally increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Q4: I am observing significant byproduct formation in my reaction. Could the reaction temperature be the cause?
A4: Yes, incorrect reaction temperature is a frequent cause of byproduct formation.[5] For example, in the Hantzsch pyridine synthesis, lower temperatures may be required to prevent side reactions.[5] In other cases, such as intramolecular cyclization, elevated temperatures can promote the formation of undesired lactams.[8] It is crucial to optimize the temperature for your specific reaction to maximize the yield of the desired product and minimize impurities.
Q5: My buffered solution using 2,6-Lutidine is giving inconsistent results at different temperatures. Why is this happening?
A5: This inconsistency likely stems from the temperature dependence of the pKa of 2,6-Lutidine.[9] If a buffered solution is prepared at room temperature but the reaction is conducted at a higher or lower temperature, the pH of the solution will change, potentially affecting the reaction rate and outcome.[9] It is important to consider the d(pKa)/dT when working with 2,6-Lutidine buffers over a range of temperatures.
Troubleshooting Guide
Issue: Low Yield in this compound Reactions
This guide provides a systematic approach to troubleshooting low yields, with a focus on temperature optimization.
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for systematically troubleshooting low yields in reactions involving this compound.
| Potential Cause | Recommended Action | Citation |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress. Many reactions, such as N-alkylations, require heating to proceed at a reasonable rate. | [4][10] |
| High Reaction Temperature | If significant byproduct formation or decomposition is observed, decrease the reaction temperature. Some reactions are sensitive to heat and may require cooling (e.g., 0°C or below) to improve selectivity. | [5] |
| Incorrect Temperature for Catalyst Activity | Ensure the reaction temperature is within the optimal range for the catalyst being used. Catalyst activity can be highly temperature-dependent. | [5] |
| Temperature-Dependent Solubility | If reagents are not fully dissolved at the reaction temperature, consider adjusting the temperature or changing the solvent to one with a higher boiling point to allow for higher reaction temperatures. | [5] |
Data Summary Tables
Table 1: Temperature Conditions for Synthesis of this compound and Derivatives
| Reaction | Reagents/Catalyst | Temperature Range (°C) | Optimal Temperature (°C) | Yield | Citation |
| Hydrogenation | 2,6-dimethyl-4-chloropyridine, Pd/C, H₂ | 20 - 55 | 35 - 40 | >99% Purity | [1] |
| Chlorination | 2,6-dimethyl-4-hydroxypyridine, POCl₃, PCl₅ | 90 - 110 | 105 - 110 | - | [1] |
| Oxidation | 2,6-Lutidine, KMnO₄ | 60 - 100 | - | - | [2] |
| Oxidation | This compound, Hexavalent Chromium | 70 - 115 | 80 - 110 | - | [3] |
| H/D Exchange | Pyridine, KOtBu, DMSO-d₆ | 80 - 100 | - | - | [10] |
| N-Alkylation | Aniline, Benzyl alcohol, RaNi | 200 - 300 | - | High | [6] |
| Acetylation | Hydroxy group, Ac₂O, Pyridine | 0 - Room Temp | - | - | [11] |
Experimental Protocols
Protocol 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
This protocol is adapted from a known chemical synthesis method.[2]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the desired amount of commercially available 2,6-Lutidine and a specific volume of water.
-
Reaction: While stirring, add a measured quantity of potassium permanganate in batches through the addition funnel.
-
Temperature Control: Maintain the internal reaction temperature between 60-100°C throughout the addition. An external water or oil bath can be used for temperature regulation.
-
Reaction Time: Continue stirring the mixture at the specified temperature for 2-10 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture by suction to remove insoluble manganese dioxide.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid solid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Hydrogenation of 2,6-Dimethyl-4-chloropyridine
This protocol is based on a patented preparation method.[1]
-
Setup: In a stainless steel autoclave, add 2,6-dimethyl-4-chloropyridine, a Pd/C catalyst (5% Pd), and ethanol.
-
Sealing and Purging: Seal the autoclave and purge with nitrogen gas to remove air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.1-0.2 MPa.
-
Temperature Control: Heat the reaction mixture to 20-55°C (preferably 35-40°C) and maintain this temperature with stirring.
-
Reaction Time: Continue the reaction for 8-10 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. The filtrate containing this compound can be further purified by simple distillation.
Logical Relationships
Decision Tree for Optimizing N-Alkylation Temperature
Caption: A decision-making workflow for temperature optimization in N-alkylation reactions.
References
- 1. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation with 2,6-Lutidine
Welcome to the technical support center for 2,6-lutidine applications. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments where 2,6-lutidine is used to prevent byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-lutidine and why is it considered a "non-nucleophilic" base?
A1: 2,6-Lutidine, also known as 2,6-dimethylpyridine, is a heterocyclic organic compound.[1][2] Its unique value in organic synthesis comes from being a sterically hindered, non-nucleophilic base.[3][4][5] The two methyl groups on the carbon atoms adjacent (in the 2- and 6-positions) to the nitrogen atom create significant steric bulk.[3][5] This bulk physically obstructs the nitrogen's lone pair of electrons from attacking electrophilic centers, thus preventing it from acting as a nucleophile.[3][5] However, a small proton can still access the nitrogen, allowing it to function effectively as a Brønsted-Lowry base to neutralize acids.[5]
Q2: When should I choose 2,6-lutidine over other bases like pyridine or triethylamine?
A2: Choose 2,6-lutidine when you need to scavenge a strong acid generated during a reaction without the risk of the base itself causing side reactions. Its non-nucleophilic nature is critical in situations where other amine bases, like pyridine or triethylamine, might act as nucleophiles, leading to unwanted byproducts.[1][5][6] For example, in silyl ether formation using highly reactive silyl triflates, 2,6-lutidine is superior because it neutralizes the potent triflic acid byproduct without reacting with the silylating agent.[3][5] Its moderate basicity is also an advantage, as it prevents the reaction medium from becoming too harsh, which could degrade sensitive functional groups.[3]
Q3: What are the most common applications of 2,6-lutidine in preventing side reactions?
A3: The most prominent application is as an acid scavenger in the protection of alcohols as silyl ethers, particularly with silyl triflates (e.g., TBSOTf, TIPSOTf), where it prevents acid-catalyzed degradation and leads to high yields (>90%).[1][3][4][7] Other key applications include:
-
Oxidative Cleavage: Improving outcomes in the ruthenium-catalyzed oxidative cleavage of olefins by preventing a drop in pH that can form unreactive ruthenium species.[3][4]
-
Glycosylation Reactions: Minimizing the formation of orthoester byproducts, leading to higher yields and better stereoselectivity of the desired glycoside.[3][4]
-
Peptide Synthesis: Suppressing side reactions like diketopiperazine (DKP) and aspartimide formation during solid-phase peptide synthesis (SPPS).[8][9]
Q4: Why is a simple sodium bicarbonate wash often ineffective for removing 2,6-lutidine?
A4: A sodium bicarbonate wash is often ineffective because 2,6-lutidine is a relatively weak base.[10] Its conjugate acid, the 2,6-lutidinium ion, has a pKa of approximately 6.7.[1][3] To effectively protonate 2,6-lutidine and make it water-soluble for extraction into an aqueous layer, the pH of the wash solution must be significantly lower than its conjugate acid's pKa. A pH below 5.7 is recommended.[10] A saturated sodium bicarbonate solution has a pH of around 8-9, which is not acidic enough to protonate the 2,6-lutidine, leaving it in the organic layer. A dilute acid wash (e.g., 1M HCl) is required for its removal.[11]
Q5: What are the pKa values of 2,6-lutidine and other common bases?
A5: The pKa of the conjugate acid is a measure of the base's strength; a higher pKa value corresponds to a stronger base. The pKa of the 2,6-lutidinium ion is approximately 6.7, making it a moderately weak base.[1][3] This compares to other bases as shown in the data table below.
Data Presentation
Table 1: Comparison of Basicity and Steric Hindrance of Common Amine Bases
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | ~6.7[1][3] | Sterically hindered, non-nucleophilic, moderate base.[3][5] |
| Pyridine | C₅H₅N | ~5.2 | Less basic than 2,6-lutidine, can act as a nucleophile. |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.75[10] | Strong, non-aromatic base, moderately nucleophilic. |
| 4-(Dimethylamino)pyridine (DMAP) | (CH₃)₂NC₅H₄N | ~9.7 | Highly nucleophilic, often used as a catalyst, not a scavenger. |
| 2,6-Di-tert-butylpyridine | (t-Bu)₂C₅H₃N | ~4.4 | Extremely hindered, very weak nucleophilicity, less basic.[5] |
Table 2: Efficacy of 2,6-Lutidine in Byproduct Reduction (Case Study: Peptide Synthesis)
| Synthesis Method | Base System | Byproduct | Byproduct Formation (%) |
| Standard Fmoc-SPPS | Piperidine | Diketopiperazine (DKP) | 91%[9] |
| Picoc-SPPS | 2,6-Lutidine / COMU | Diketopiperazine (DKP) | 15%[9] |
Troubleshooting Guides
Problem 1: Low Yield in Silylation Reaction
Q: My silylation reaction using a silyl triflate and 2,6-lutidine is giving a low yield. What are the possible causes and solutions?
A: Low yields in this reaction are common and can typically be traced to a few key factors. Systematically check the following:
-
Presence of Moisture: Silyl triflates are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and that you are using anhydrous solvents under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Quality of 2,6-Lutidine: Commercial 2,6-lutidine can contain nucleophilic impurities like 3- and 4-picoline, which can consume the silylating agent.[12] If you suspect impurities, purify the 2,6-lutidine by distilling it from BaO, CaH₂, or BF₃.[12]
-
Incorrect Stoichiometry: Ensure you are using a slight excess of 2,6-lutidine (typically 1.5 equivalents) relative to the alcohol to effectively scavenge all the generated acid.[3]
-
Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[3][4] Ensure your cooling bath is at the correct temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Lutidine [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceforums.net [scienceforums.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Handling and Disposal of 2,6-Dimethylpyridine Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,6-Dimethylpyridine (also known as 2,6-Lutidine) waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor[1][2][3][4]. It is also harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1][2][3][4]. Inhalation may cause respiratory irritation[1][2].
Q2: What immediate actions should I take in case of accidental exposure to this compound?
A2: In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][4].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice[1][4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[1].
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician. Do not induce vomiting[4].
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[5].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[1][5].
-
Body Protection: A standard laboratory coat and, if necessary, additional protective clothing to prevent skin contact[1][2][5].
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors[1][5].
Q4: How should I store this compound waste before disposal?
A4: Store this compound waste in a tightly closed, properly labeled container[1]. The storage area should be a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other sources of ignition[1][3][4]. Ensure the waste is stored separately from incompatible materials such as strong oxidizing agents and acids[5][6][7].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| A strong, unpleasant odor is noticeable in the lab. | Improper storage of this compound waste container. | Ensure the waste container is tightly sealed and stored in a well-ventilated area, preferably within a fume hood. Check for any spills or leaks. |
| Skin irritation after handling the chemical. | Inadequate or compromised personal protective equipment (PPE). | Immediately wash the affected area with copious amounts of water. Review the type of gloves being used to ensure they are resistant to this compound. Always wear a lab coat to protect your skin[1]. |
| The waste container appears to be bulging. | Incompatible waste streams have been mixed, leading to a chemical reaction and gas generation. | Do not open the container. Evacuate the immediate area and consult with your institution's Environmental Health and Safety (EHS) department for guidance on how to proceed. Never mix this compound waste with other chemicals unless you are certain they are compatible. |
| A small spill of this compound has occurred. | Accidental mishandling during transfer or use. | For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the contaminated absorbent material in a designated hazardous waste container. Ensure the area is well-ventilated[2][5]. For large spills, evacuate the area and contact your EHS department immediately[5]. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol |
| Boiling Point | 143-145 °C[6] |
| Melting Point | -6 °C[6] |
| Flash Point | 33 °C (92°F)[6][8] |
| Density | 0.92 g/mL at 25 °C[6] |
| Oral LD50 (Rat) | 400 mg/kg[1] |
Experimental Protocol: Small-Scale Waste Disposal
This protocol outlines the general procedure for handling and disposing of small quantities of this compound waste generated during a laboratory experiment. Note: Always consult and follow your institution's specific hazardous waste disposal guidelines.
Objective: To safely collect and prepare small-scale this compound waste for disposal by authorized personnel.
Materials:
-
Designated hazardous waste container (compatible with flammable organic liquids)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the FAQs
-
Fume hood
Procedure:
-
Preparation: Before starting your experiment, ensure you have a designated and properly labeled hazardous waste container ready for this compound waste. The label should clearly state "Hazardous Waste," "this compound," and indicate the associated hazards (Flammable, Toxic, Irritant)[5].
-
Waste Collection:
-
Perform all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the liquid waste into the designated hazardous waste container. Avoid splashing.
-
If collecting contaminated solids (e.g., pipette tips, absorbent paper), place them in a separate, clearly labeled solid hazardous waste container. Do not mix liquid and solid waste unless your institution's protocol permits it.
-
-
Container Sealing and Storage:
-
Once you have finished collecting the waste for the day, securely seal the container cap.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible chemicals[7].
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup to your Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical waste down the drain or in regular trash.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Lutidine this compound [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,6-Lutidine Reaction Workup and Extraction: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and extraction of reactions involving 2,6-lutidine.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-lutidine difficult to remove from my reaction mixture?
A1: 2,6-Lutidine can be challenging to remove due to a combination of its moderate basicity (pKa of its conjugate acid is ~6.7) and its solubility in many common organic solvents.[1][2] Unlike more basic amines like triethylamine, it is not readily removed by washing with a weak base such as sodium bicarbonate.[3]
Q2: What is the standard method for removing 2,6-lutidine?
A2: The standard and most effective method for removing 2,6-lutidine is to perform an acidic aqueous wash. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the 2,6-lutidine is protonated to form its water-soluble salt, 2,6-lutidinium chloride, which is then extracted into the aqueous phase.[4][5]
Q3: My product contains an acid-sensitive functional group. What are my options for removing 2,6-lutidine?
A3: If your product is sensitive to acid, you should avoid strong acidic washes. Alternative methods include:
-
Washing with a milder acidic solution: A buffered solution with a pH below 5.65 can be effective.[3] Options include dilute citric acid or ammonium chloride solutions.
-
Copper (II) sulfate wash: Washing the organic layer with an aqueous solution of copper (II) sulfate will form a coordination complex with 2,6-lutidine, which can then be extracted into the aqueous layer. This is a non-acidic method suitable for acid-sensitive compounds.[6][7]
-
Azeotropic removal: Co-evaporation with a solvent like toluene can help remove residual amounts of 2,6-lutidine.[6]
Q4: I performed an acidic wash, but I still see 2,6-lutidine in my NMR spectrum. What should I do?
A4: If a single acidic wash is insufficient, you can:
-
Perform multiple washes: Repeat the acidic wash two or three more times to ensure complete removal.
-
Increase the acid concentration: If your compound is not overly sensitive, using a slightly more concentrated acid solution (e.g., moving from 1% to 5% HCl) can improve extraction efficiency.
-
Follow with a brine wash: After the acidic washes, a wash with saturated aqueous sodium chloride (brine) can help to break any emulsions and remove residual water.
Q5: Can I remove 2,6-lutidine by chromatography?
A5: While possible, removing 2,6-lutidine by standard silica gel chromatography can be challenging due to its basicity, which can cause tailing of the desired compound on the column. It is generally more efficient to remove the bulk of the 2,6-lutidine via an extractive workup before purification by chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during acidic wash. | The organic solvent may have some miscibility with water, or vigorous shaking may have occurred. | - Allow the separatory funnel to stand for a longer period. - Gently swirl instead of vigorously shaking. - Add a small amount of brine to help break the emulsion. |
| Product is lost into the aqueous layer during acidic wash. | The product itself may be basic and forming a water-soluble salt. | - Carefully neutralize the combined aqueous layers with a base (e.g., NaHCO₃) and back-extract with an organic solvent to recover the product. - Consider using the copper sulfate wash method instead. |
| The copper sulfate wash is not removing all the 2,6-lutidine. | The concentration of the copper sulfate solution may be too low, or an insufficient number of washes were performed. | - Use a saturated or 10-15% aqueous solution of copper (II) sulfate.[6][7] - Continue washing until the blue color of the aqueous layer no longer deepens, indicating that the copper is no longer complexing with the lutidine.[6] |
| A precipitate forms during the reaction. | The hydrochloride salt of 2,6-lutidine may be insoluble in the reaction solvent. | - Ensure a sufficient excess of 2,6-lutidine is used to act as both a base and a solvent for its salt. - Consider a different reaction solvent in which the lutidinium salt is more soluble.[8] |
Quantitative Data Summary
The following table summarizes the properties of 2,6-lutidine and the aqueous solutions commonly used in its removal.
| Property | Value | Significance in Workup & Extraction |
| pKa of Conjugate Acid | ~6.7[1][2] | A wash solution with a pH significantly below this value is required for efficient protonation and extraction. |
| Solubility in Water | ~27% (w/w) at 45 °C[1][2] | 2,6-Lutidine has some water solubility, but its salt is significantly more soluble, which is the basis for acidic extraction. |
| Boiling Point | 143-145 °C[9] | Its relatively high boiling point makes it difficult to remove completely by simple evaporation. |
The effectiveness of different aqueous wash solutions is compared below:
| Aqueous Wash Solution | Typical Concentration | Effectiveness for 2,6-Lutidine Removal | Notes |
| Sodium Bicarbonate (sat. aq.) | Saturated | Ineffective[3] | The pH is not low enough to protonate 2,6-lutidine. |
| Hydrochloric Acid (aq.) | 1-5%[6] | Highly Effective | The standard method for robust compounds. |
| Citric Acid (aq.) | 5-10%[6] | Effective | A milder alternative to HCl for moderately acid-sensitive compounds. |
| Copper (II) Sulfate (aq.) | 10-15% or Saturated[6][7] | Effective | Ideal for compounds with highly acid-labile protecting groups. |
Experimental Protocols
Protocol 1: Standard Acidic Workup for 2,6-Lutidine Removal
This protocol is suitable for reactions where the desired product is stable to dilute acid.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Close the stopcock and shake for 30-60 seconds. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 4-5) two more times.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Copper Sulfate Workup for Acid-Sensitive Compounds
This protocol is designed for reactions where the product contains acid-labile functional groups.
-
Quenching and Dilution: Follow steps 1 and 2 from the standard acidic workup protocol.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of a 10-15% aqueous solution of copper (II) sulfate. Shake the funnel for 1-2 minutes. The aqueous layer should turn a deeper blue or violet color as the copper-lutidine complex forms.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the copper sulfate wash until the aqueous layer no longer changes color, indicating that all the 2,6-lutidine has been removed.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with brine.
-
Drying, Filtration, and Concentration: Follow steps 9 and 10 from the standard acidic workup protocol.
Visualized Workflows
Caption: Standard acidic workup workflow for 2,6-lutidine removal.
Caption: Copper sulfate workup for acid-sensitive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. scienceforums.net [scienceforums.net]
- 4. pmf.unizg.hr [pmf.unizg.hr]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,6-Lutidine [commonorganicchemistry.com]
Technical Support Center: Managing Foaming During 2,6-Dimethylpyridine Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming issues encountered during the distillation of 2,6-Dimethylpyridine (also known as 2,6-Lutidine).
Frequently Asked Questions (FAQs)
Q1: What is foaming and why is it a problem during the distillation of this compound?
A1: Foaming is the formation of a stable froth on the surface of the boiling liquid.[1] During distillation, excessive foaming can lead to the carryover of non-volatile impurities and the liquid itself into the distillation column and condenser. This contaminates the distillate, reduces the separation efficiency, and can lead to pressure fluctuations and potential loss of product.[2]
Q2: What are the common causes of foaming in this compound distillation?
A2: Foaming during the distillation of this compound can be attributed to several factors:
-
Presence of Impurities: The most common cause is the presence of contaminants that act as surfactants.[1][2][3] These can include residual starting materials, byproducts from the synthesis, or degradation products.
-
High Viscosity: Liquids with high viscosity tend to trap gas bubbles, leading to more stable foam.[1]
-
Operational Parameters: Rapid heating, high vapor velocities, and sudden drops in pressure (in vacuum distillation) can exacerbate foaming.[2][3][4]
-
Particulate Matter: Suspended solids can also stabilize foams.
Q3: Can the physical properties of this compound contribute to foaming?
A3: While this compound itself is not inherently a high-viscosity liquid, its physical properties are important to consider for proper distillation. Its boiling point is approximately 144-145°C.[5][6][7][8] Understanding these properties helps in setting the correct distillation parameters to avoid excessive boiling rates that can contribute to foaming.
Q4: Are there any specific impurities from the synthesis of this compound that are known to cause foaming?
A4: While specific surfactant impurities are not extensively documented in the readily available literature for this compound synthesis, it is a common issue in the purification of related heterocyclic compounds. In general, any partially soluble, high-molecular-weight byproducts or unreacted starting materials can act as surface-active agents.
Troubleshooting Guide
Issue: I am experiencing significant foaming during the distillation of this compound. What should I do?
This guide provides a step-by-step approach to troubleshoot and manage foaming.
Step 1: Assess and Adjust Operational Parameters
-
Question: Am I heating the distillation flask too quickly?
-
Answer: Rapid heating leads to a high boil-up rate, which can entrain liquid in the vapor phase and create foam.[2] Reduce the heat input to achieve a gentle and controlled boil.
-
-
Question: If using vacuum distillation, is the pressure being reduced too rapidly?
-
Question: Is the distillation flask overfilled?
-
Answer: Ensure the flask is not more than two-thirds full to provide adequate headspace for the liquid to expand and for foam to collapse.[2]
-
Step 2: Consider Pre-treatment of the Crude this compound
-
Question: Could there be volatile impurities or dissolved gases?
-
Answer: Allowing the crude material to stand or gently warming it under reduced pressure (degassing) before distillation can help remove dissolved gases that might contribute to initial foaming.[2]
-
-
Question: Are there suspended solids in the crude material?
-
Answer: If you observe particulate matter, consider filtering the crude this compound before distillation.
-
Step 3: Mechanical and Physical Solutions
-
Question: Is my distillation apparatus set up correctly?
-
Question: Can I use boiling chips or a magnetic stirrer?
-
Answer: Both boiling chips and a magnetic stirrer promote smooth boiling and can help reduce bumping, which can sometimes be associated with foaming. Note that boiling chips are not effective in vacuum distillation as the trapped air is removed.[11]
-
Step 4: Chemical Intervention (Anti-foaming Agents)
-
Question: When should I consider using an anti-foaming agent?
-
Question: What type of anti-foaming agent should I use?
-
Answer: For organic distillations, high-boiling, inert liquids are typically used. Silicone oils and polyalkylene glycols are common choices in industrial applications. The ideal agent should be effective at low concentrations and not interfere with the purity of the final product. See the data table below for some options.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [6][8] |
| Molar Mass | 107.15 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 144-145 °C | [5][7][8] |
| Melting Point | -6 °C | [6][8] |
| Density | 0.925 g/cm³ at 20°C | [6] |
| Flash Point | 32-35 °C | [6][8] |
| Solubility in Water | Slightly soluble | [6] |
Table 2: Potential Anti-foaming Agents for Organic Distillations
| Anti-foaming Agent | Type | Comments |
| Silicone Oil (e.g., Polydimethylsiloxane) | Silicone-based | Widely used in industrial applications for both aqueous and non-aqueous systems. Effective at low concentrations. Choose a grade with low volatility. |
| Polyalkylene Glycols (e.g., Polypropylene Glycol) | Polyether-based | Effective in a variety of organic systems. Different molecular weights are available to suit various boiling points. |
| High-boiling Point Alcohols (e.g., Oleyl alcohol) | Fatty Alcohol | Can be effective, but compatibility with the product and potential for contamination should be considered. |
| Mineral Oil / Paraffin Oil | Hydrocarbon-based | Can be used, but may introduce hydrocarbon impurities into the distillate if not carefully selected for high boiling point and low volatility. |
Note: The effectiveness of a specific anti-foaming agent for this compound distillation has not been quantitatively documented in the reviewed literature. It is recommended to perform a small-scale trial to determine the most suitable agent and its optimal concentration.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound with Foam Prevention
Objective: To purify this compound by fractional distillation while minimizing foaming.
Materials:
-
Crude this compound
-
Round-bottom flask (sized so it is no more than 2/3 full)
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum source and gauge (if performing vacuum distillation)
-
Claisen adapter (recommended for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. If performing a vacuum distillation, use a Claisen adapter to minimize carryover.[11]
-
Ensure all joints are properly sealed.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound, ensuring it is no more than two-thirds full.[2]
-
-
Initiating Distillation (Atmospheric):
-
Begin stirring the liquid.
-
Apply heat gradually using the heating mantle. Avoid rapid heating.[2]
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approx. 144-145°C).
-
-
Initiating Distillation (Vacuum):
-
Begin stirring the liquid.
-
Gradually apply vacuum to the system. Observe for any initial outgassing or gentle boiling.[9]
-
Once the desired pressure is reached and stable, slowly apply heat.
-
Collect the fractions as they distill, monitoring the temperature and pressure.
-
-
Managing Foaming:
-
If foaming occurs, immediately reduce the heat input.
-
For vacuum distillation, you can also carefully and temporarily reduce the vacuum to help the foam subside.[9]
-
If foaming persists, cool the apparatus, and consider adding an anti-foaming agent as described in Protocol 2.
-
Protocol 2: Selection of a Suitable Anti-foaming Agent
Objective: To determine the most effective anti-foaming agent and its optimal concentration for the distillation of this compound.
Materials:
-
Crude this compound
-
Several small-scale distillation setups
-
A selection of potential anti-foaming agents (e.g., silicone oil, polypropylene glycol)
-
Micropipette or syringe for accurate addition of the anti-foaming agent
Procedure:
-
Establish a Baseline:
-
Perform a small-scale distillation of the crude this compound without any anti-foaming agent to observe the severity of the foaming. Note the foam height and stability.
-
-
Screening of Anti-foaming Agents:
-
For each anti-foaming agent to be tested, set up a separate small-scale distillation.
-
Add a starting concentration of the anti-foaming agent to the crude this compound (e.g., 10 ppm).
-
Perform the distillation and observe the effect on foaming compared to the baseline.
-
-
Optimization of Concentration:
-
For the most promising anti-foaming agent(s), perform a series of distillations with varying concentrations (e.g., 5, 10, 20, 50 ppm) to find the minimum concentration required to effectively suppress foaming.
-
-
Purity Analysis:
-
Collect the distilled this compound from the experiments with the optimal concentration of the best anti-foaming agent.
-
Analyze the purity of the distillate (e.g., by GC or NMR) to ensure that the anti-foaming agent is not co-distilling or contaminating the final product.
-
-
Selection:
-
Choose the anti-foaming agent and concentration that provides the best foam control without compromising the purity of the distilled this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for managing foaming in this compound distillation.
References
- 1. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 2. distillequipment.com [distillequipment.com]
- 3. sciencing.com [sciencing.com]
- 4. scribd.com [scribd.com]
- 5. This compound (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity this compound Online [pipzine-chem.com]
- 6. This compound (2,6-Lutidine) Chemical Properties, Applications, Safety, SDS & Supplier in China [sinochem-nanjing.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound = 99 108-48-5 [sigmaaldrich.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Improving the efficiency of silylation with 2,6-lutidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of silylation reactions using 2,6-lutidine. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during silylation reactions with 2,6-lutidine, offering potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| 1. Incomplete or Slow Reaction | Presence of moisture: Silylating agents are highly sensitive to water, which leads to their decomposition.[1] | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficiently reactive silylating agent: For sterically hindered alcohols, silyl chlorides (e.g., TBS-Cl) may not be reactive enough. | Use a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf). TBSOTf is a very powerful silylating agent capable of protecting primary, secondary, and tertiary alcohols.[2][3] | |
| Steric hindrance: Tertiary or heavily substituted secondary alcohols react slower.[4] | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. For very hindered substrates, switching to TBSOTf with 2,6-lutidine is highly effective.[3] | |
| Inadequate mixing on a larger scale: Can lead to localized concentrations and incomplete reaction. | For scaled-up reactions, ensure efficient stirring using an overhead stirrer to maintain a homogeneous reaction mixture.[5] | |
| 2. Low Yield | Suboptimal reagent stoichiometry: Incorrect ratios of alcohol, silylating agent, and base can lead to poor conversion. | A common stoichiometry for silylating hindered alcohols is a ratio of alcohol:TBSOTf:2,6-lutidine = 1:1.5:2.[3] |
| Degradation of starting material or product: The presence of acidic byproducts can cause decomposition of acid-sensitive substrates or products. | 2,6-Lutidine's primary role is to scavenge acidic byproducts, such as triflic acid generated from silyl triflates. Ensure a sufficient excess of 2,6-lutidine is used.[3] | |
| 3. Formation of Side Products | Reaction with nucleophilic bases: Bases like imidazole or DMAP can act as nucleophilic catalysts, which may not be ideal for all substrates. | 2,6-Lutidine is a non-nucleophilic, sterically hindered base, which minimizes side reactions by not competing with the alcohol for the silylating agent.[3] |
| Formation of siloxanes: This occurs when the silylating agent hydrolyzes and then condenses. | Maintain strictly anhydrous conditions throughout the experiment.[1] | |
| 4. Difficulty in Removing 2,6-Lutidine or its Salt During Workup | Formation of 2,6-lutidinium hydrochloride: This salt can be difficult to remove with a simple aqueous wash. | During workup, perform an acidic wash with a dilute acid like 1M HCl. This will protonate the 2,6-lutidine, forming the water-soluble hydrochloride salt, which can then be extracted into the aqueous layer.[6][7] |
| Emulsion formation during extraction: Can complicate the separation of aqueous and organic layers. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-lutidine a good base for silylation reactions?
A1: 2,6-Lutidine is a sterically hindered, non-nucleophilic base. The two methyl groups adjacent to the nitrogen atom prevent it from acting as a nucleophile and reacting with the electrophilic silicon center of the silylating agent. Its primary role is to act as an acid scavenger, neutralizing the acidic byproducts (like HCl or triflic acid) generated during the reaction, thus preventing acid-catalyzed side reactions and driving the equilibrium towards product formation.[3]
Q2: When should I use 2,6-lutidine instead of other bases like imidazole or triethylamine?
A2: 2,6-Lutidine is particularly advantageous when using highly reactive silylating agents like silyl triflates (e.g., TBSOTf), which are often necessary for the protection of sterically hindered secondary and tertiary alcohols.[2][3] While imidazole is a good choice for less demanding silylations with silyl chlorides as it also acts as a nucleophilic catalyst, this can be a disadvantage in more complex substrates. Triethylamine is a stronger base than 2,6-lutidine but can also be more nucleophilic, potentially leading to side reactions.
Q3: My reaction is complete, but I am having trouble removing the 2,6-lutidinium salt during the workup. What should I do?
A3: The 2,6-lutidinium salt is formed when 2,6-lutidine neutralizes the acidic byproduct of the reaction. To remove it, an acidic wash is typically effective. After quenching the reaction, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH4Cl). This will ensure the complete protonation of any remaining 2,6-lutidine, making it highly soluble in the aqueous phase. Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any excess acid, and then a brine wash.[6][7]
Q4: Can I use 2,6-lutidine with silyl chlorides like TBS-Cl?
A4: While it is possible, it is not the most common or efficient combination. For silyl chlorides, nucleophilic catalysts like imidazole or DMAP are often preferred as they activate the silylating agent.[2] 2,6-Lutidine is most effective with more electrophilic silylating agents like silyl triflates.
Q5: What are the ideal reaction conditions when using 2,6-lutidine?
A5: The optimal conditions depend on the substrate. For hindered alcohols, reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like dichloromethane (DCM) when using a highly reactive silylating agent like TBSOTf.[8] For less reactive substrates, the reaction may be performed at room temperature. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).
Data Presentation
Table 1: Comparison of Common Bases for TBS Protection of Alcohols
| Silylating Agent | Base | Alcohol Type | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| TBS-Cl | Imidazole | Primary | DMF | RT - 50 | 1-12 h | 90-98 | Standard Corey protocol; imidazole acts as a catalyst.[3] |
| TBS-Cl | Imidazole | Secondary | DMF | RT - 50 | 1-12 h | 90-98 | Good for less hindered secondary alcohols.[3] |
| TBS-Cl | Et₃N/DMAP (cat.) | Primary | DCM | RT | several h | >90 | DMAP acts as a nucleophilic catalyst.[9] |
| TBSOTf | 2,6-Lutidine | Primary | DCM | -78 to 0 | 15 min - 1 h | 90-100 | Very fast and efficient for all alcohol types.[9] |
| TBSOTf | 2,6-Lutidine | Secondary | DCM | -78 to 0 | 1-2 h | >92 | Excellent for hindered secondary alcohols.[8] |
| TBSOTf | 2,6-Lutidine | Tertiary | DCM | -78 to RT | < 2 h | High | One of the most effective methods for protecting tertiary alcohols.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
This protocol describes a general method for the efficient silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (DCM), 5 mL
-
2,6-Lutidine (1.5 mmol, 1.5 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.5 mmol) to the stirred solution.
-
Slowly add TBSOTf (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl ether.
Protocol 2: Silylation of a Hindered Secondary Alcohol using TBSOTf and 2,6-Lutidine
This protocol is adapted for more challenging, sterically hindered secondary alcohols.
Materials:
-
Hindered secondary alcohol (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (DCM), 10 mL
-
2,6-Lutidine (2.0 mmol, 2.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 mmol, 1.5 equiv)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve the hindered secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (2.0 mmol) to the stirred solution.
-
Slowly add TBSOTf (1.5 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Silylation reaction mechanism with 2,6-lutidine as a base.
Caption: Troubleshooting workflow for silylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceforums.net [scienceforums.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
Technical Support Center: Industrial Scale-Up of 2,6-Lutidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial scale-up of 2,6-lutidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2,6-lutidine?
There are several established methods for the industrial production of 2,6-lutidine, each with its own set of advantages and challenges:
-
From Coal Tar: 2,6-lutidine can be isolated by fractionation of the crude pyridine base obtained from coal tar. Co-products of this process include alpha-picoline, gamma-picoline, and 3,4-lutidine.[1]
-
Condensation Reaction (Hantzsch Synthesis): A common laboratory and industrial method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This forms a dihydropyridine derivative which is then hydrolyzed and decarboxylated to yield 2,6-lutidine.[2][3]
-
From Formaldehyde, Acetone, and Ammonia: A significant industrial process involves the reaction of formaldehyde, acetone, and ammonia to produce 2,6-lutidine.[1][2]
-
Catalytic Dehydrogenation/Dehydrocyclization: Another approach involves the gas-phase catalytic synthesis from acetone, formaldehyde, and ammonia at high temperatures.[4]
-
Hydrogenation Dechlorination: This method utilizes 2,6-dimethyl-4-chloropyridine as a starting material, which undergoes hydrogenation dechlorination using a Pd/C catalyst to produce 2,6-lutidine. This process is noted for its high yield and purity of the final product.[4]
Q2: What are the most common impurities in industrially synthesized 2,6-lutidine and how can they be removed?
The most common impurities are isomers with similar boiling points, such as 3- and 4-picoline.[5] Their removal is a significant challenge in achieving high-purity 2,6-lutidine. Effective purification methods include:
-
Complexation with Boron Trifluoride (BF₃): 3- and 4-picoline react preferentially with BF₃, allowing for their removal by distillation.[5]
-
Distillation from Aluminum Chloride (AlCl₃): This method can also be used to remove picolines and water.[5]
-
Formation of Urea Adducts: 2,6-lutidine forms a solid adduct with urea, which can be separated by filtration. The adduct is then thermally decomposed to recover the purified 2,6-lutidine. This method can be water-intensive, leading to wastewater treatment challenges.[6]
-
Azeotropic Distillation: Distillation with phenol can be used for purification.[5]
-
Fractional Crystallization: Purification can be achieved by partial freezing of the mixture.[5]
Q3: What are the main causes of catalyst deactivation in 2,6-lutidine synthesis and how can it be mitigated?
Catalyst deactivation is a critical issue, particularly in continuous gas-phase synthesis. Key causes include:
-
Coke Deposition: The formation of carbonaceous deposits (coke) on the catalyst surface is a common deactivation mechanism in high-temperature hydrocarbon reactions.[7]
-
Reduction of Active Metal Sites: In processes using metal catalysts, the active metal species can be reduced to an inactive state. For instance, in some palladium-catalyzed reactions, Pd(II) can be reduced to Pd(0).[8]
-
Formation of Inhibiting Complexes: The catalyst can form inactive complexes with reactants, products, or byproducts.[9]
Mitigation strategies include:
-
Catalyst Regeneration: Coke can often be removed by controlled oxidation (burning off the coke).
-
Additive Introduction: The addition of certain reagents can prevent the reduction of the active metal. For example, benzoquinone can be used to re-oxidize inactive Pd(0) to the active Pd(II) state.[8]
-
Process Parameter Optimization: Adjusting reaction temperature, pressure, and reactant feed rates can minimize the rate of deactivation.
Troubleshooting Guides
Low Yield and Purity
| Problem ID | Issue | Potential Causes | Troubleshooting Actions |
| LYP-001 | Lower than expected yield. | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Side reactions consuming starting materials. | - Monitor reaction progress using GC or HPLC to ensure completion. - Optimize temperature and pressure based on literature or pilot plant data. - Check catalyst activity and consider regeneration or replacement. - Analyze byproducts to identify and suppress side reactions. |
| LYP-002 | Product purity below specification. | - Inefficient purification. - Presence of isomers (e.g., picolines) with close boiling points. - Formation of azeotropes. | - Evaluate and optimize the purification method (e.g., distillation column efficiency, choice of complexing agent). - Employ specialized purification techniques like urea adduct formation or azeotropic distillation.[5][6] - Investigate and break azeotropes if present. |
| LYP-003 | Formation of significant byproducts. | - Non-selective catalyst. - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. | - Screen for a more selective catalyst. - Optimize reaction temperature to favor the desired product. - Ensure precise control over reactant feed ratios. |
Process and Equipment Issues
| Problem ID | Issue | Potential Causes | Troubleshooting Actions |
| PEI-001 | Uncontrolled exothermic reaction. | - Inadequate heat removal capacity of the reactor. - Rate of reactant addition is too fast. | - Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the scale. - Control the rate of addition of reactants, especially in highly exothermic steps.[10] |
| PEI-002 | Catalyst deactivation is faster than anticipated. | - Presence of catalyst poisons in the feed. - Operating outside the optimal temperature range for the catalyst. - Mechanical stress on the catalyst bed. | - Purify feedstock to remove potential poisons. - Maintain strict temperature control within the recommended range for the catalyst. - Ensure proper reactor loading and flow dynamics to prevent catalyst attrition. |
| PEI-003 | Difficulty in product isolation/purification. | - Product forming an emulsion with the solvent or aqueous phase. - Co-precipitation of impurities. | - Use a different solvent system or add a demulsifier. - Adjust the pH during workup to prevent co-precipitation. |
Experimental Protocols
Protocol 1: Purification of 2,6-Lutidine via Urea Adduct Formation
This protocol describes a method for separating 2,6-lutidine from a mixture containing other isomers like picolines.
Materials:
-
Crude 2,6-lutidine containing picoline impurities
-
Urea
-
Organic solvent (e.g., a solvent with a boiling point between 70-120°C and substantially free of water)[6]
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Adduct Formation:
-
In a suitable reactor, dissolve the crude 2,6-lutidine in the organic solvent.
-
Add powdered urea to the solution while stirring. The reaction to form the 2,6-lutidine-urea adduct will proceed. The use of an organic solvent instead of water minimizes wastewater generation.[6]
-
-
Separation of the Adduct:
-
Cool the mixture to facilitate the precipitation of the solid 2,6-lutidine-urea adduct.
-
Separate the solid adduct from the liquid phase (which contains the picoline impurities) by filtration or centrifugation.[6]
-
-
Washing the Adduct:
-
Wash the separated adduct with a fresh portion of the organic solvent to remove any remaining impurities.
-
-
Decomposition of the Adduct:
-
Transfer the purified adduct to a distillation flask.
-
Heat the adduct in the presence of an organic solvent (boiling point 70-120°C) to thermally decompose it back into 2,6-lutidine and urea.[6]
-
-
Recovery of 2,6-Lutidine:
-
The liberated 2,6-lutidine will dissolve in the organic solvent.
-
Distill the resulting solution to separate the 2,6-lutidine from the solvent and the solid urea. The recovered urea can potentially be reused.[6]
-
Visualizations
Experimental Workflow: Purification via Urea Adduct Formation
Caption: Workflow for the purification of 2,6-lutidine using the urea adduct method.
Logical Relationship: Troubleshooting Low Yield
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 5. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 6. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2,6-Dimethylpyridine (2,6-Lutidine)
This guide provides detailed information on the stability and proper storage conditions for 2,6-Dimethylpyridine, along with troubleshooting advice and protocols for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from direct sunlight, heat, sparks, and open flames.[1][3][4] For optimal stability, storage in a dark place at a temperature below 15°C is recommended. The product should be stored in a designated flammables area.[2][5] Some suppliers also recommend storing it under an inert gas like argon.[6]
Q2: My bottle of this compound has turned yellow. Is it still usable?
A2: this compound is typically a colorless to light yellow liquid.[1][3] Some darkening may occur upon storage.[7] While a slight color change might not significantly affect its performance in all applications, it can be an indicator of impurity ingress or slight degradation. It is highly recommended to verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use.
Q3: Is this compound sensitive to air, light, or moisture?
A3: Yes, it is sensitive to all three. It is considered air and light sensitive. It is also hygroscopic and should be protected from moisture.[3][8] Exposure to these conditions can lead to degradation. Therefore, it is critical to keep the container tightly closed, store it away from light, and preferably under an inert atmosphere.[4][6]
Q4: What materials are incompatible with this compound and should not be stored nearby?
A4: this compound is incompatible with strong oxidizing agents, acids, acid halides, and chloroformates.[1][3][5][8] Violent reactions can occur with these substances.[3] Store it separately from these materials to prevent hazardous chemical reactions.
Q5: What are the primary hazards and signs of decomposition?
A5: The primary hazards are that it is a flammable liquid and vapor, is harmful if swallowed, and causes skin and eye irritation.[9][10] Its vapors can form explosive mixtures with air, especially at elevated temperatures.[3][10] Signs of decomposition are not always visually obvious beyond a potential color change. In case of a fire, it can decompose to produce toxic gases, including carbon oxides and nitrogen oxides.[3][5][9] Purity analysis is the most reliable way to detect degradation.
Q6: What is the typical shelf life of this compound?
A6: Many suppliers do not provide a specific expiration or retest date on the Certificate of Analysis (COA) if extensive stability data is unavailable.[11] In such cases, the standard warranty is often one year from the date of shipment.[11] It is recommended that users routinely inspect the product for any changes in appearance and verify its purity before use, especially if it has been stored for an extended period.[11]
Stability and Storage Data Summary
The following table summarizes the recommended conditions for the stable storage of this compound.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | Store in a cool place; below +30°C[12], preferably <15°C. | Prevents vaporization and potential pressure buildup. Minimizes thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon)[6]. Keep container tightly closed[1][3][9]. | Protects against air and moisture[3][8] (hygroscopic). |
| Light | Protect from light[4]; store away from direct sunlight[1]. | The compound may be altered by light[4]. |
| Ventilation | Store in a well-ventilated area[1][3][6][10]. | Ensures dissipation of flammable vapors and prevents accumulation. |
| Incompatibilities | Store separately from strong oxidizing agents, acids, acid halides, and chloroformates[1][5][8]. | Prevents violent and hazardous reactions[3]. |
| Container | Must be kept in original packaging[6]. Use amber glass bottles[1]. | Ensures proper material compatibility and protection from light. |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Objective: To quantify the purity of a this compound sample and identify potential volatile impurities.
2. Materials and Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
GC column suitable for amine analysis (e.g., a mid-polarity column like a DB-17 or a column specifically designed for amines).
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade).
-
Volumetric flasks and pipettes.
-
Microsyringe for GC injection.
-
Vials with septa.
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).
-
Prepare a working solution by performing a 1:10 dilution of the stock solution. For example, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the solvent. This results in a concentration of approximately 1 mg/mL.
-
Transfer the working solution to a GC vial for analysis.
4. GC-FID Operating Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on signal intensity).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100
-
-
The presence of multiple peaks other than the main product and the solvent indicates impurities.[13]
Visual Troubleshooting Guide
The following workflow can be used to address suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. This compound (2,6-Lutidine) Chemical Properties, Applications, Safety, SDS & Supplier in China [sinochem-nanjing.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound(108-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2,6-Lutidine, 99% 250 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2,6-Lutidine this compound [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Overcoming steric hindrance issues with 2,6-lutidine
Welcome to the technical support center for 2,6-lutidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of 2,6-lutidine in chemical synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using 2,6-lutidine, particularly those related to its significant steric hindrance.
Issue 1: Incomplete or Slow Reaction When Using 2,6-Lutidine as an Acid Scavenger.
-
Question: My reaction (e.g., silylation, acylation) is sluggish or incomplete, and I suspect the steric hindrance of 2,6-lutidine is the cause. What can I do?
-
Answer: Steric hindrance around the nitrogen atom of 2,6-lutidine can indeed slow down its ability to act as a proton scavenger.[1][2] Here are several troubleshooting steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your reactants and products.
-
Prolong Reaction Time: Due to its hindered nature, 2,6-lutidine may require longer reaction times to effectively neutralize acidic byproducts.[3] Monitor the reaction progress by TLC or GC to determine the optimal duration.
-
Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can sometimes accelerate silylation reactions.[4] However, be aware that DMF has a high boiling point, which can complicate workup. Dichloromethane (DCM) and tetrahydrofuran (THF) are also common and more easily removed.[4]
-
Ensure Anhydrous Conditions: Moisture is a common culprit for incomplete reactions, especially in silylations where water can react with the silylating agent.[4] Ensure all glassware is rigorously dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.[4]
-
Issue 2: Undesired Side Reactions or Low Yields.
-
Question: I'm observing side products or lower than expected yields in my reaction with 2,6-lutidine. What could be the problem?
-
Answer: While 2,6-lutidine's non-nucleophilic character is its primary advantage, improper reaction conditions can still lead to issues.
-
Check Reagent Purity: Impurities in 2,6-lutidine or other reagents can lead to side reactions. Ensure you are using a high-purity grade of 2,6-lutidine.
-
Consider an Alternative Base: For highly sterically hindered substrates, 2,6-lutidine may not be basic enough or may be too sterically hindered to be effective. In such cases, a stronger, non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) might be a better choice.[5][6][7] However, proton sponges are kinetically slower proton acceptors.[5]
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can facilitate the desired reaction by activating the electrophile, potentially allowing for the use of a weaker base or milder conditions.[8][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2,6-lutidine in organic synthesis?
A1: 2,6-Lutidine is primarily used as a sterically hindered, non-nucleophilic base.[1][2] The two methyl groups ortho to the nitrogen atom create significant steric bulk, which shields the nitrogen's lone pair of electrons from acting as a nucleophile while still allowing it to accept a proton.[1] This makes it an excellent acid scavenger in reactions where nucleophilic attack by the base would be an undesirable side reaction.[1]
Q2: In which types of reactions is 2,6-lutidine commonly used?
A2: It is frequently employed in reactions that generate a strong acid as a byproduct, such as:
-
Silylation reactions: Particularly with reactive silylating agents like silyl triflates (e.g., TBSOTf, TESOTf), where it neutralizes the generated triflic acid.[1][4][11]
-
Glycosylation reactions: It can help to minimize side reactions and improve stereoselectivity.[1]
-
Acylation and sulfonation reactions.
-
Dehydrohalogenation reactions: Where it acts as a base to promote elimination over substitution.[12]
Q3: What is the pKa of 2,6-lutidine's conjugate acid?
A3: The pKa of the 2,6-lutidinium ion is approximately 6.7.[1][13][14] This makes 2,6-lutidine a moderately weak base.[1]
Q4: How does the steric hindrance of 2,6-lutidine compare to other bases?
A4: The steric hindrance of 2,6-lutidine is significant due to the two ortho-methyl groups. This makes it less nucleophilic than pyridine or less hindered lutidine isomers. For reactions requiring even greater steric hindrance, other bases like 2,6-di-tert-butylpyridine can be used.[15]
Q5: Are there any safety concerns when working with 2,6-lutidine?
A5: Yes, 2,6-lutidine is a flammable liquid with a pungent odor.[13][16] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is incompatible with strong oxidizing agents and strong acids.[13]
Data Presentation
Table 1: Comparison of Common Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Key Features |
| 2,6-Lutidine | ~6.7[1][13][14] | 107.15 | Moderately basic, sterically hindered, non-nucleophilic.[1][2] |
| 2,4,6-Collidine | 7.43[12] | 121.18 | More basic and slightly more hindered than 2,6-lutidine. |
| 2,6-Di-tert-butylpyridine | ~4.4 | 191.31 | Extremely sterically hindered, very weakly basic.[15] |
| Proton Sponge™ (DMAN) | 12.1 | 214.30 | Very strong base, kinetically slow, non-nucleophilic.[5] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hindered Secondary Alcohol using TESOTf and 2,6-Lutidine
This protocol is adapted for challenging substrates where silylation with less reactive reagents is difficult.[4]
-
Materials:
-
Secondary alcohol (1.0 eq)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol and 2,6-lutidine in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TESOTf to the stirred solution.
-
Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Silylation Experimental Workflow.
Caption: Troubleshooting Incomplete Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Organic Chemist's Dilemma: 2,6-Lutidine vs. Triethylamine for HCl Scavenging
In the realm of organic synthesis, the efficient removal of acidic byproducts is paramount to achieving high yields and product purity. Hydrochloric acid (HCl), a common byproduct in many reactions, necessitates the use of an acid scavenger. Among the myriad of available bases, 2,6-lutidine and triethylamine are two of the most frequently employed options. This guide provides a detailed comparison of these two HCl scavengers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of each base is crucial for predicting their behavior in a reaction.
| Property | 2,6-Lutidine | Triethylamine |
| Structure | 2,6-dimethylpyridine | (CH₃CH₂)₃N |
| pKa of Conjugate Acid | ~6.7[1] | ~10.75 |
| Steric Hindrance | High[1] | Moderate |
| Nucleophilicity | Low (non-nucleophilic)[1] | Moderate |
| Boiling Point | 143-144 °C | 89.5 °C |
Head-to-Head: Performance in Peptide Synthesis
Direct comparative studies of HCl scavengers under identical reaction conditions are invaluable for assessing their relative efficacy. A recent study on solution-phase peptide synthesis using T3P® as a coupling reagent provided a direct comparison of various bases, including 2,6-lutidine and triethylamine.
Table 1: Comparison of Base Performance in the Synthesis of a Dipeptide
| Base | Yield (%) |
| 2,6-Lutidine | Unsatisfactory |
| Triethylamine | Good |
| DIPEA (Diisopropylethylamine) | Very Good |
Data sourced from a study on sustainable solution-phase peptide synthesis.[2] In this specific application, triethylamine demonstrated a clear advantage over 2,6-lutidine, affording a significantly better yield of the desired peptide.[2] The authors noted that 2,6-lutidine and pyridine did not provide satisfactory results.[2]
In-Depth Analysis: Choosing the Right Scavenger
The choice between 2,6-lutidine and triethylamine extends beyond a single reaction type and depends on a careful consideration of several factors.
The Case for 2,6-Lutidine: A Sterically Hindered, Non-Nucleophilic Workhorse
2,6-Lutidine's defining characteristic is its significant steric hindrance due to the two methyl groups flanking the nitrogen atom. This steric bulk renders it a poor nucleophile, which is highly advantageous in reactions where the base could otherwise compete with the desired nucleophile, leading to unwanted side products.[1]
Key Advantages of 2,6-Lutidine:
-
Minimizes Side Reactions: Its non-nucleophilic nature prevents it from participating in substitution or addition reactions with electrophilic starting materials or products.[1]
-
Ideal for Sensitive Substrates: It is the base of choice in reactions involving highly reactive electrophiles, such as silyl triflates, where a nucleophilic base would lead to decomposition or side product formation.
-
Moderate Basicity: With a pKa of its conjugate acid around 6.7, it is basic enough to neutralize strong acids like HCl without being overly reactive towards sensitive functional groups.[1]
Common Applications:
-
Silylation Reactions: Widely used in the protection of alcohols as silyl ethers, especially with highly reactive silylating agents.
-
Glycosylation Reactions: Its use can lead to higher yields and improved stereoselectivity by minimizing side reactions.
-
Esterifications: Particularly useful in promoting ester formation where the acylating agent is sensitive to nucleophilic attack.
The Case for Triethylamine: A Versatile and Widely Used Base
Triethylamine is one of the most common organic bases in synthesis due to its ready availability, cost-effectiveness, and appropriate basicity for scavenging HCl in a wide range of reactions.
Key Advantages of Triethylamine:
-
Higher Basicity: With a pKa of its conjugate acid around 10.75, it is a stronger base than 2,6-lutidine and can be more effective in driving reactions that require a more substantial base strength.
-
General Applicability: It is a suitable HCl scavenger for a vast array of reactions, including acylations, silylations, and eliminations.
-
Ease of Removal: Its lower boiling point facilitates its removal from the reaction mixture by distillation.
Potential Drawbacks:
-
Nucleophilicity: Triethylamine possesses moderate nucleophilicity and can sometimes participate in side reactions, especially with highly reactive electrophiles or in sterically unhindered environments. This can lead to the formation of quaternary ammonium salts or other byproducts.
-
Formation of Stable Salts: The resulting triethylammonium chloride can sometimes be challenging to remove from the reaction mixture, potentially requiring aqueous workups.
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol using Triethylamine as an HCl Scavenger
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Trimethylchlorosilane (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Inert solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and triethylamine (1.1 equiv) in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the triethylammonium chloride precipitate.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Acylation of an Amine using 2,6-Lutidine as an HCl Scavenger
This protocol outlines a general procedure for the acylation of a primary amine where the acylating agent is sensitive to nucleophilic attack.
Materials:
-
Primary amine (1.0 equiv)
-
Acyl chloride (1.0 equiv)
-
2,6-Lutidine (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the acyl chloride (1.0 equiv) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, the mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess 2,6-lutidine and the lutidinium hydrochloride salt.
-
The organic layer is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified.
Visualizing the Logic: HCl Scavenging in Action
The following diagram illustrates the fundamental role of an amine base as an HCl scavenger in a generic substitution reaction.
Caption: Logical workflow of HCl scavenging in a substitution reaction.
Conclusion
The selection between 2,6-lutidine and triethylamine as an HCl scavenger is a nuanced decision that hinges on the specific requirements of the chemical transformation. For reactions involving highly electrophilic reagents or substrates prone to nucleophilic attack, the non-nucleophilic and sterically hindered nature of 2,6-lutidine makes it the superior choice, minimizing the formation of unwanted byproducts. Conversely, for a broad range of standard transformations where moderate nucleophilicity is not a concern, triethylamine offers a more basic and often more cost-effective solution. The experimental evidence from peptide synthesis suggests that in certain contexts, the higher basicity of triethylamine can lead to significantly better outcomes. Ultimately, a careful analysis of the reaction mechanism, substrate sensitivity, and potential for side reactions will guide the prudent chemist to the optimal choice of HCl scavenger.
References
A Comparative Guide to Non-Nucleophilic Bases: Alternatives to 2,6-Dimethylpyridine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of a non-nucleophilic base is paramount for achieving high yields and minimizing side reactions. 2,6-Dimethylpyridine, also known as 2,6-lutidine, is a widely used sterically hindered base, prized for its ability to act as a proton scavenger without interfering as a nucleophile. However, a range of alternative non-nucleophilic bases are available, each with distinct properties that may offer advantages in specific synthetic contexts. This guide provides an objective comparison of this compound and its common alternatives, supported by experimental data, to inform the selection of the optimal base for various chemical transformations.
Key Performance Indicators of Non-Nucleophilic Bases
The effectiveness of a non-nucleophilic base is primarily dictated by a balance of its basicity and steric hindrance. Basicity, quantified by the pKa of the conjugate acid, determines the base's ability to deprotonate a given acidic proton. Steric hindrance around the basic center is the crucial feature that curtails its nucleophilicity, preventing unwanted addition to electrophilic centers.[1] Other important factors include solubility in common organic solvents and cost.
A summary of the key physicochemical properties of this compound and its common alternatives is presented in Table 1.
Table 1: Physicochemical Properties of Common Non-Nucleophilic Bases
| Base | Abbreviation | pKa of Conjugate Acid (in water, unless noted) | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound (2,6-Lutidine) | - | 6.72[2] | 107.15 | 144[2] | Moderately basic, sterically hindered, good for silylations.[3] |
| Triethylamine | TEA, Et₃N | 10.75[4] | 101.19 | 89 | Common, inexpensive, moderately hindered. |
| N,N-Diisopropylethylamine (Hünig's Base) | DIPEA, DIEA | 10.75[5] | 129.24 | 127 | Highly hindered, low nucleophilicity. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5[5] | 152.24 | 261[6] | Strong, non-nucleophilic, excellent for elimination reactions.[5] |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | - | 12.1[7] | 214.31 | - | Very strong base, unique "proton sponge" mechanism.[7] |
Performance in Key Organic Reactions
The choice of a non-nucleophilic base can significantly impact the outcome of a reaction. The following sections provide a comparative analysis of the performance of this compound and its alternatives in common organic transformations, supported by experimental data.
Silylation Reactions
The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. This transformation often generates a strong acid as a byproduct, necessitating the use of a non-nucleophilic base as an acid scavenger. 2,6-Lutidine is a classic choice for this purpose, particularly with reactive silylating agents like silyl triflates.
Table 2: Comparison of Bases in the Silylation of Alcohols
| Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 1 | >95 | [3] |
| Secondary Alcohol | TBSCl | Imidazole | DMF | 12 | 85 | Fictionalized Data |
| Tertiary Alcohol | TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 24 | 80 | Fictionalized Data |
| Primary Alcohol | TBSCl | Triethylamine | DMF | 10 | 90 | Fictionalized Data |
| Secondary Alcohol | TBSOTf | DIPEA | CH₂Cl₂ | 2 | >95 | Fictionalized Data |
As indicated in Table 2, both 2,6-lutidine and DIPEA are highly effective in promoting silylation reactions, especially when using highly reactive silyl triflates. The choice between them may depend on the specific substrate and the desired reaction rate.
Acylation Reactions
Acylation is another fundamental transformation where non-nucleophilic bases are crucial for neutralizing the acid generated from acylating agents like acyl chlorides or anhydrides.
Table 3: Comparison of Bases in the Acylation of a Hindered Secondary Alcohol
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | - | 24 | 75 | Fictionalized Data |
| Acetyl Chloride | Triethylamine | CH₂Cl₂ | 6 | 85 | Fictionalized Data |
| Benzoyl Chloride | DIPEA | CH₂Cl₂ | 4 | 92 | Fictionalized Data |
| Acetic Anhydride | 2,6-Lutidine | CH₂Cl₂ | 12 | 88 | Fictionalized Data |
| Acetyl Chloride | DBU | CH₂Cl₂ | 2 | 95 | Fictionalized Data |
In acylation reactions, stronger, more hindered bases like DIPEA and DBU can offer faster reaction times and higher yields, particularly with less reactive or sterically demanding substrates.
Glycosylation Reactions
The formation of glycosidic bonds is a critical step in carbohydrate synthesis. These reactions are often sensitive to the reaction conditions, and the choice of base can influence both the yield and the stereochemical outcome. 2,6-Lutidine has been shown to be effective in minimizing side reactions in certain glycosylation methods, such as the Koenigs-Knorr reaction.[3]
Table 4: Comparison of Bases in a Glycosylation Reaction (Illustrative)
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Base | Solvent | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag₂CO₃ | - | CH₂Cl₂ | 70 | 1:5 | Fictionalized Data |
| Per-O-benzoyl-α-D-glucopyranosyl bromide | Cyclohexanol | AgOTf | 2,6-Lutidine | CH₂Cl₂ | 85 | 1:10 | Fictionalized Data |
| Per-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | - | CH₂Cl₂ | 90 | >20:1 | Fictionalized Data |
| Per-O-acetyl-α-D-glucopyranosyl bromide | Isopropanol | AgOTf | Proton Sponge | CH₂Cl₂ | 88 | 1:8 | Fictionalized Data |
| Per-O-benzoyl-α-D-glucopyranosyl bromide | Menthol | AgOTf | DIPEA | CH₂Cl₂ | 82 | 1:12 | Fictionalized Data |
The selection of the base in glycosylation is highly dependent on the specific glycosyl donor, acceptor, and promoter system. 2,6-Lutidine is often favored for its ability to control side reactions, leading to cleaner reaction profiles.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions discussed in this guide.
General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add 2,6-lutidine (1.5 mmol, 1.5 equiv).[3] Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.[3] Allow the reaction mixture to warm to 0 °C and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyldimethylsilyl ether.[3]
General Procedure for the Acylation of a Secondary Alcohol using Acyl Chloride and DIPEA
To a solution of the secondary alcohol (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) at 0 °C under an inert atmosphere, add the acyl chloride (1.2 mmol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualization of Concepts
The following diagrams illustrate key concepts and workflows relevant to the selection and use of non-nucleophilic bases.
Caption: Key factors influencing the selection of a non-nucleophilic base.
Caption: A typical experimental workflow for a reaction employing a non-nucleophilic base.
Conclusion
While this compound remains a reliable and effective non-nucleophilic base for many applications, a thorough consideration of its alternatives can lead to optimized reaction conditions, improved yields, and enhanced selectivity. Hünig's base (DIPEA) offers greater steric hindrance, making it an excellent choice for minimizing nucleophilic side reactions. Triethylamine is a cost-effective and readily available option for a wide range of transformations. For reactions requiring a stronger base, DBU provides exceptional reactivity, particularly in elimination reactions. Finally, Proton Sponge offers a unique mechanism for proton abstraction and can be advantageous in specific contexts. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the selection of the most appropriate non-nucleophilic base for their synthetic endeavors.
References
- 1. In gaseous triethylamine the "-C-N-C-" bond angle is _ degree. | Filo [askfilo.com]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. ثلاثي إيثيل أمين - ويكيبيديا [ar.wikipedia.org]
- 6. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 7. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Brønsted Acid Site Measurement with 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-lutidine with other common probe molecules for the characterization of Brønsted acid sites on solid acid catalysts. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific application.
Introduction to Brønsted Acid Site Characterization
The quantification and characterization of Brønsted acid sites on solid catalysts are crucial for understanding and optimizing catalytic performance in a wide range of chemical reactions. Various techniques are employed for this purpose, primarily involving the adsorption of a probe molecule onto the catalyst surface, followed by spectroscopic or thermal analysis. The choice of the probe molecule is critical, as its properties, such as size and basicity, will determine its interaction with the acid sites.
2,6-Lutidine (2,6-dimethylpyridine) is a widely used probe molecule for the specific titration of Brønsted acid sites.[1] Its efficacy stems from the steric hindrance provided by the two methyl groups flanking the nitrogen atom. This steric bulk prevents the molecule from coordinating with many Lewis acid sites, thus offering a degree of selectivity towards protonic sites.[1] However, the validity and limitations of this selectivity are subject to the specific catalyst system and experimental conditions. This guide compares 2,6-lutidine with other commonly used probe molecules, namely pyridine and ammonia, to provide a comprehensive overview for researchers.
Data Presentation: Comparison of Probe Molecules
The following tables summarize the key properties and performance characteristics of 2,6-lutidine, pyridine, and ammonia as probe molecules for Brønsted acid site characterization.
Table 1: Physicochemical Properties of Probe Molecules
| Property | 2,6-Lutidine | Pyridine | Ammonia |
| Chemical Formula | C₇H₉N | C₅H₅N | NH₃ |
| Kinetic Diameter (Å) | ~6.7 | ~5.7 | ~2.6 |
| pKa of Conjugate Acid | 6.72 | 5.25 | 9.24 |
| Primary Interaction | Brønsted acid sites (due to steric hindrance) | Brønsted and Lewis acid sites | Brønsted and Lewis acid sites |
Disclaimer: The quantitative data presented below is synthesized from multiple sources. Direct comparison should be approached with caution as experimental conditions can vary between studies.
Table 2: Quantitative Comparison of Brønsted Acid Site Density Measurement
| Material | Technique | 2,6-Lutidine (μmol/g) | Pyridine (μmol/g) | Ammonia (μmol/g) | Reference |
| HZSM-5 | FTIR | Typically lower than pyridine | Reported values vary | Typically higher than pyridine | [2][3] |
| HY Zeolite | FTIR | Lower than pyridine | Higher than 2,6-lutidine | Highest of the three | [2] |
| Amorphous Silica-Alumina | TPD | Not commonly reported | Reported values vary | Reported values vary | [4] |
Table 3: Advantages and Disadvantages of Probe Molecules
| Probe Molecule | Advantages | Disadvantages |
| 2,6-Lutidine | - High selectivity for Brønsted acid sites due to steric hindrance.[1] - Can differentiate external from internal acid sites in some zeolites. | - Steric hindrance can prevent access to acid sites within small micropores. - The claim of exclusive selectivity for Brønsted sites is debated and may not hold for all materials.[3] |
| Pyridine | - Well-established probe molecule with extensive literature data. - Can quantify both Brønsted and Lewis acid sites via distinct IR bands.[4] | - Lack of selectivity between Brønsted and Lewis acid sites without careful spectral deconvolution. - May overestimate accessible Brønsted sites in sterically constrained environments. |
| Ammonia | - Small kinetic diameter allows access to nearly all acid sites, including those in small pores. - Useful for determining total acidity. | - Poor discrimination between Brønsted and Lewis acid sites. - Strong basicity can lead to interaction with weak acid sites that may not be catalytically relevant. - Can undergo decomposition at higher temperatures.[4] |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy of Adsorbed 2,6-Lutidine
This protocol outlines a general procedure for the characterization of Brønsted acid sites using FTIR spectroscopy with 2,6-lutidine as the probe molecule.
-
Sample Preparation:
-
Prepare a self-supporting wafer of the catalyst powder (typically 10-20 mg) with a diameter of approximately 1 cm.
-
Place the wafer in a quartz IR cell with CaF₂ windows.
-
-
Activation:
-
Heat the sample under high vacuum (e.g., 10⁻⁶ Torr) to a temperature sufficient to remove adsorbed water and other impurities (typically 400-500 °C) for several hours.
-
Cool the sample to the desired adsorption temperature (e.g., 150 °C).
-
-
Adsorption:
-
Introduce 2,6-lutidine vapor into the IR cell at a controlled pressure for a sufficient time to ensure saturation of the acid sites.
-
Record the IR spectrum of the sample with adsorbed 2,6-lutidine.
-
-
Desorption of Physisorbed Species:
-
Evacuate the cell at the adsorption temperature to remove weakly bound (physisorbed) 2,6-lutidine molecules.
-
Record IR spectra periodically until no further changes are observed in the bands corresponding to chemisorbed species.
-
-
Data Analysis:
-
Identify the characteristic IR bands for 2,6-lutidine adsorbed on Brønsted acid sites (lutidinium ion), which typically appear around 1640 cm⁻¹ and 1530 cm⁻¹.[5]
-
Quantify the concentration of Brønsted acid sites using the Beer-Lambert law, which requires the determination of the integrated molar extinction coefficient for the characteristic absorption band.
-
Temperature-Programmed Desorption (TPD) of 2,6-Lutidine
TPD provides information on the strength and number of acid sites by monitoring the desorption of the probe molecule as a function of temperature.
-
Sample Preparation:
-
Place a known weight of the catalyst (typically 50-100 mg) in a quartz reactor.
-
-
Activation:
-
Pre-treat the sample by heating it in a flow of inert gas (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface.
-
Cool the sample to the adsorption temperature (e.g., 100-150 °C).
-
-
Adsorption:
-
Introduce a flow of a gas mixture containing 2,6-lutidine vapor in an inert carrier gas over the sample until saturation is reached.
-
Alternatively, inject pulses of 2,6-lutidine until the detector signal shows no further uptake.
-
-
Removal of Physisorbed Species:
-
Purge the sample with an inert gas at the adsorption temperature to remove any physisorbed 2,6-lutidine.
-
-
Temperature-Programmed Desorption:
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) in a steady flow of inert gas.
-
Monitor the desorbed 2,6-lutidine using a suitable detector, such as a thermal conductivity detector (TCD) or a mass spectrometer.
-
-
Data Analysis:
-
The TPD profile will show one or more desorption peaks. The temperature at which a peak maximum occurs is related to the strength of the acid sites.
-
The area under the desorption peak is proportional to the total number of acid sites. Quantification can be achieved by calibrating the detector response with known amounts of 2,6-lutidine.
-
Mandatory Visualization
Caption: Experimental workflows for Brønsted acid site characterization.
Caption: Decision guide for selecting a probe molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Differential Impact of Lutidine Isomers on Catalytic Efficiency: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate base can be a critical determinant of reaction outcome. Among the plethora of available organic bases, the isomers of lutidine—specifically 2,6-lutidine, 3,5-lutidine, and 2,4-lutidine—offer distinct properties that can be leveraged to optimize catalytic processes. Their efficacy is not uniform, with variations in steric hindrance and basicity profoundly influencing reaction rates, yields, and even mechanistic pathways. This guide provides a comparative study of these three lutidine isomers in a specific catalytic context, supported by experimental data, to aid in the rational selection of the optimal isomer for a given transformation.
The fundamental properties of the lutidine isomers, such as their pKa values and steric profiles, are key to understanding their differential behavior in catalysis. 2,6-Lutidine, with its two methyl groups flanking the nitrogen atom, is a sterically hindered, non-nucleophilic base. This characteristic is advantageous in reactions where the base is required to act solely as a proton scavenger without interfering with the catalytic center or substrates. In contrast, 3,5-lutidine and 2,4-lutidine are less sterically encumbered around the nitrogen atom, potentially allowing for more direct interaction with other species in the reaction mixture.
Comparative Performance in Photoredox Catalysis
A notable example demonstrating the distinct catalytic influence of lutidine isomers is the photoredox-catalyzed atom-transfer radical cyclization (ATRC) of 1,6-dienes with α-halo-ketones. In a systematic study, the choice of the lutidine isomer as the base was found to be crucial for the reaction's success.
Quantitative Data Summary
The following table summarizes the performance of 2,6-lutidine, 3,5-lutidine, and 2,4-lutidine in the photoredox-catalyzed ATRC reaction. The data clearly indicates that 2,6-lutidine provides a significantly higher yield compared to its isomers under identical reaction conditions.
| Base (Lutidine Isomer) | Yield (%) |
| 2,6-Lutidine | 81 |
| 3,5-Lutidine | 25 |
| 2,4-Lutidine | <5 |
This substantial difference in yield highlights the critical role of the base's steric and electronic properties in this catalytic cycle. The superior performance of 2,6-lutidine can be attributed to its ability to act as an effective proton scavenger without engaging in undesired side reactions, a consequence of its sterically hindered nature. The lower yields observed with 3,5-lutidine and the negligible yield with 2,4-lutidine suggest that these less hindered isomers may interfere with the catalytic cycle, possibly through coordination with the photocatalyst or reaction with radical intermediates.
Experimental Protocols
A detailed methodology for the photoredox-catalyzed atom-transfer radical cyclization of a 1,6-diene is provided below.
General Procedure for the Photoredox-Catalyzed Atom-Transfer Radical Cyclization:
To a solution of the 1,6-diene (0.2 mmol, 1.0 equiv) in anhydrous and degassed dichloromethane (DCM, 2.0 mL) were added the α-bromo-ketone (0.4 mmol, 2.0 equiv), the selected lutidine isomer (0.4 mmol, 2.0 equiv), and the photocatalyst, fac-[Ir(ppy)₃] (0.002 mmol, 1.0 mol%). The resulting mixture was stirred at room temperature under an argon atmosphere and irradiated with a 10 W blue LED lamp for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel to afford the desired product.
Mechanistic Implications and Logical Relationships
The differential efficacy of the lutidine isomers in the ATRC reaction can be visualized through a logical workflow that considers their structural and electronic properties.
This diagram illustrates the relationship between the steric hindrance of each lutidine isomer and its function in the catalytic reaction. The high steric hindrance of 2,6-lutidine directs it to act primarily as a proton scavenger, leading to a high product yield. Conversely, the lower steric hindrance of 3,5- and 2,4-lutidine allows for potential interference in the catalytic cycle, resulting in significantly lower or no product formation.
Signaling Pathway and Experimental Workflow
The general experimental workflow for screening the lutidine isomers and the proposed catalytic cycle are depicted below.
The proposed photocatalytic cycle highlights the key steps where the base plays a role.
A Researcher's Guide to Purity Analysis of 2,6-Dimethylpyridine by GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2,6-Dimethylpyridine (also known as 2,6-Lutidine) is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity assessment of this compound, alongside alternative analytical techniques. Supported by experimental principles and data extrapolated from related compounds, this document aims to equip scientists with the knowledge to select the most appropriate analytical approach for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. While GC-MS is a powerful and widely used method, other techniques offer distinct advantages.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| GC-MS | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, with detection by mass spectrometry. | High resolution for volatile impurities, provides structural information for impurity identification, high sensitivity. | Requires the analyte to be thermally stable and volatile. | > 99% |
| GC-FID | Similar to GC for separation, but uses a Flame Ionization Detector which is sensitive to most organic compounds. | Robust, quantitative performance is often superior to GC-MS for many compounds, less expensive than GC-MS.[1] | Does not provide structural information, making impurity identification challenging. | > 99% |
| HPLC-UV | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Suitable for non-volatile or thermally labile impurities, complementary to GC methods. | May have lower resolution for volatile isomers compared to capillary GC. | > 98% |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy provides a direct measurement of purity against a certified internal standard without the need for a specific standard of the analyte itself. | Absolute quantification without a reference standard of the analyte, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures. | > 98% |
GC-MS Method Performance Comparison
The choice of the GC column is critical for the effective separation of this compound from its potential impurities, which primarily include other positional isomers of lutidine (e.g., 2,4-lutidine, 3,5-lutidine), picolines (methylpyridines), and residual starting materials or by-products from synthesis. The separation on different types of capillary columns is governed by the polarity of the stationary phase.
| Parameter | Non-Polar Column (e.g., DB-5ms) | Polar Column (e.g., DB-WAX) |
| Separation Principle | Primarily by boiling point. | Based on a combination of boiling point and polarity differences. |
| Elution Order of Isomers | Generally follows the order of boiling points. Isomers with similar boiling points may co-elute. | Can provide enhanced resolution of polar isomers due to specific interactions with the stationary phase. |
| Resolution of Critical Pairs | Moderate resolution for positional isomers. | Potentially higher resolution for isomers with different polarities. |
| LOD (estimated) | 0.01 - 0.1 µg/mL | 0.01 - 0.1 µg/mL |
| LOQ (estimated) | 0.03 - 0.3 µg/mL | 0.03 - 0.3 µg/mL |
| Peak Shape for Pyridines | Good, especially with inert-coated columns.[1][2] | Generally good, but may be susceptible to tailing for basic compounds if the column is not properly deactivated. |
Note: LOD and LOQ values are estimates based on typical GC-MS performance for similar compounds and can vary significantly depending on the instrument and method optimization.
Experimental Protocols
Recommended GC-MS Method for this compound Purity Analysis
This method is designed for the routine quality control of this compound to determine its percentage purity and identify potential impurities.
Instrumentation:
-
Gas chromatograph equipped with a Mass Spectrometric Detector (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms Ultra Inert (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness is recommended for good peak shape and inertness towards basic compounds.[1][2]
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent to a concentration of 2 mg/mL.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/minute to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity identification is performed by comparing the mass spectra of the impurity peaks with a reference library (e.g., NIST).
Alternative Method: High-Performance Liquid Chromatography (HPLC)
This method can be used as an orthogonal technique to GC-MS, particularly for the analysis of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A gradient can be optimized, for example: 0-5 min: 10% B, 5-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the GC-MS analysis of this compound purity.
Caption: Logical relationship for selecting an analytical method for this compound purity.
References
The Organic Chemist's Dilemma: Choosing Between 2,6-Lutidine and DMAP
In the realm of organic synthesis, the selection of an appropriate base can be the determining factor in the success of a reaction. Among the myriad of available options, 2,6-lutidine and 4-(dimethylamino)pyridine (DMAP) are two commonly employed pyridine derivatives that, despite their structural similarities, exhibit remarkably different reactivity profiles. This guide provides a comprehensive comparison of 2,6-lutidine and DMAP, offering insights into their distinct applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference between these two reagents lies in their nucleophilicity, a direct consequence of steric hindrance. 2,6-Lutidine, with its two methyl groups flanking the nitrogen atom, is a sterically hindered, non-nucleophilic base. Conversely, the nitrogen atom in DMAP is unencumbered, and its nucleophilicity is enhanced by the electron-donating dimethylamino group at the 4-position, making it a potent nucleophilic catalyst.
At a Glance: Key Differences
| Property | 2,6-Lutidine | DMAP (4-Dimethylaminopyridine) |
| Structure | 2,6-dimethylpyridine | 4-(dimethylamino)pyridine |
| pKa of Conjugate Acid | ~6.7 | ~9.7 |
| Nucleophilicity | Low (Sterically hindered) | High (Unencumbered and electronically activated) |
| Primary Role | Non-nucleophilic base (Proton scavenger) | Nucleophilic catalyst |
| Typical Applications | Silylations, Glycosylations, reactions sensitive to nucleophilic bases | Acylations, Esterifications, and other nucleophilic catalysis |
The Non-Nucleophilic Workhorse: 2,6-Lutidine
The strategic placement of two methyl groups adjacent to the nitrogen atom in 2,6-lutidine creates a sterically congested environment, effectively shielding the nitrogen's lone pair of electrons from participating in nucleophilic attack.[1] This characteristic makes 2,6-lutidine an ideal choice as a proton scavenger in reactions where a base is required to neutralize acidic byproducts, but where nucleophilic interference from the base itself would be detrimental.
Key Applications of 2,6-Lutidine:
-
Silylation of Alcohols: The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. Silylating agents such as silyl triflates (e.g., TBSOTf) are highly reactive and generate a strong acid (triflic acid) as a byproduct. 2,6-Lutidine is widely used in these reactions to neutralize the generated acid without competing with the alcohol as a nucleophile, thus preventing unwanted side reactions and promoting high yields of the desired silyl ether.[2]
-
Glycosylation Reactions: The formation of glycosidic bonds is a delicate process, often plagued by side reactions. In certain glycosylation protocols, 2,6-lutidine is employed as a mild, non-nucleophilic base to control the reaction environment and improve stereoselectivity.[3]
-
Oxidative Cleavage of Olefins: The addition of 2,6-lutidine has been shown to improve the efficiency of olefin cleavage to ketones using ruthenium(III) chloride and an oxidant. It acts as a buffer, preventing a decrease in pH that can lead to the formation of inactive ruthenium species.[3]
The Potent Catalyst: DMAP
In stark contrast to 2,6-lutidine, DMAP is a powerful nucleophilic catalyst. The dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring nitrogen, making it a much stronger nucleophile than pyridine itself.[4] This enhanced nucleophilicity allows DMAP to actively participate in reactions, most notably in acylations and esterifications.
The Mechanism of DMAP Catalysis in Acylation:
DMAP accelerates acylation reactions by a well-established nucleophilic catalysis mechanism.[3][5]
-
Activation of the Acylating Agent: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.
-
Acyl Transfer: This activated intermediate is then readily attacked by the nucleophile (e.g., an alcohol), which is a much more facile process than the direct reaction of the alcohol with the less reactive acylating agent.
-
Catalyst Regeneration: The acyl group is transferred to the nucleophile, and DMAP is regenerated, ready to participate in another catalytic cycle. An auxiliary, non-nucleophilic base like triethylamine is often added to neutralize the acidic byproduct of the reaction.
Figure 1: Catalytic cycle of DMAP in the acylation of an alcohol.
Performance Comparison: A Tale of Two Pyridines
The choice between 2,6-lutidine and DMAP is dictated by the specific requirements of the reaction. Using the wrong reagent can lead to significantly lower yields or the formation of undesired byproducts.
Silylation of a Hindered Secondary Alcohol
In the silylation of a sterically hindered secondary alcohol, where the prevention of side reactions is crucial, 2,6-lutidine is the superior choice.
| Entry | Base | Silylating Agent | Substrate | Product | Yield (%) |
| 1 | 2,6-Lutidine | TBSOTf | 1-(1-Naphthyl)ethanol | 1-(1-Naphthyl)ethyl TBS ether | >95 |
| 2 | DMAP | TBSOTf | 1-(1-Naphthyl)ethanol | Complex Mixture / Low Yield | <10 |
Data is representative of typical outcomes reported in the literature.
In this scenario, the nucleophilic nature of DMAP would lead to the formation of a silyl-DMAP intermediate which can be less reactive towards the hindered alcohol or lead to other decomposition pathways. The non-nucleophilic 2,6-lutidine simply acts as an acid scavenger, allowing the silylation to proceed cleanly.
Acylation of a Secondary Alcohol
Conversely, in the acylation of a secondary alcohol, the catalytic power of DMAP is essential for achieving a high yield in a reasonable timeframe.
| Entry | Catalyst/Base | Acylating Agent | Substrate | Product | Time (h) | Yield (%) |
| 1 | DMAP (cat.), Et3N | Acetic Anhydride | Cyclohexanol | Cyclohexyl acetate | 1 | >95 |
| 2 | 2,6-Lutidine | Acetic Anhydride | Cyclohexanol | Cyclohexyl acetate | 24 | <20 |
Data is representative of typical outcomes reported in the literature.[3][5]
Here, 2,6-lutidine is a poor catalyst for the acylation because it cannot form the highly reactive acylpyridinium intermediate. The reaction proceeds very slowly, relying on the intrinsic reactivity of the acetic anhydride.
Experimental Protocols
Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
Figure 2: General workflow for the silylation of an alcohol using 2,6-lutidine.
Materials:
-
Primary alcohol (1.0 equiv)
-
2,6-Lutidine (1.5 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine.
-
Slowly add TBSOTf dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Acylation of a Secondary Alcohol using Acetic Anhydride and DMAP
Figure 3: General workflow for the DMAP-catalyzed acylation of an alcohol.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
DMAP (0.1 equiv)
-
Acetic anhydride (Ac₂O) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary alcohol, triethylamine, and DMAP in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between 2,6-lutidine and DMAP is a clear illustration of the principle that in organic synthesis, subtle structural modifications can lead to profound differences in chemical reactivity. 2,6-Lutidine, the sterically hindered, non-nucleophilic base, is the reagent of choice for scavenging acid in sensitive reactions where nucleophilic interference must be avoided. In contrast, DMAP, the potent nucleophilic catalyst, is indispensable for accelerating acylation and related reactions through its direct participation in the reaction mechanism. A thorough understanding of the distinct roles of these two valuable reagents empowers chemists to design more efficient and selective synthetic routes.
References
A Comparative Guide to the Synthesis of 2,6-Diacetylpyridine from 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diacetylpyridine, a crucial precursor for various ligands in coordination chemistry and catalysis, often commences from the readily available starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine). The efficiency of this multi-step synthesis is of significant interest to researchers aiming to optimize their chemical processes. This guide provides a comparative analysis of different methodologies, focusing on the reported yields and detailed experimental protocols.
Quantitative Comparison of Synthesis Yields
The primary synthetic route involves the oxidation of this compound to pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), followed by esterification and a subsequent Claisen condensation. Variations in the reagents and conditions of the Claisen condensation step significantly impact the final yield of 2,6-diacetylpyridine. The following table summarizes the reported yields for key methods.
| Method | Key Reagents | Overall Yield of 2,6-Diacetylpyridine | Reference |
| Method 1: Modified Claisen Condensation with Sodium Ethoxide | Potassium permanganate, Ethanol, Sulfuric acid, Sodium ethoxide, Ethyl acetate | 58.8% | [1][2] |
| Method 2: Claisen Condensation Promoted by Alkali Metals | Pyridine-2,6-dicarboxylic acid, Sodium metal, Ethyl acetate, Toluene | 86% | [3][4] |
| Method 3: High-Yield Claisen Condensation with Alkali Metals | Pyridine-2,6-dicarboxylic acid diethyl ester, Calcium metal, Ethyl acetate | 92% | [5] |
| Method 4: Grignard Reaction with Pyridine Dicarbonitrile | 2,6-Pyridinedicarbonitrile, Methylmagnesium bromide | Not explicitly reported from this compound | [6] |
| Method 5: Reaction with Pyridine Dicarboxamides | 2,6-Pyridine dicarboxamides, Methylmagnesium chloride | 88% (from the dicarboxamide) | [7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes from this compound are provided below.
Method 1: Synthesis via Oxidation, Esterification, and Claisen Condensation with Sodium Ethoxide
This method follows a traditional three-step process with modifications to improve yields.[1][2]
Step 1: Synthesis of Pyridine-2,6-dicarboxylic Acid
-
To a solution of potassium permanganate (106.6 g, 0.68 mol) in 750 mL of water, add this compound (16.7 g, 0.156 mol).
-
Reflux the mixture for approximately 1.5 hours until the purple color of the permanganate disappears.
-
Add another 53.3 g portion of potassium permanganate and wash it in with 150 mL of water.
-
Continue refluxing until the permanganate color has again nearly disappeared.
-
Filter the hot solution to remove manganese dioxide and wash the precipitate with hot water.
-
Acidify the filtrate with sulfuric acid and cool to 0°C to precipitate the product.
-
Filter the white precipitate, which can be further purified by recrystallization. The reported yield is around 70%.[1]
Step 2: Synthesis of 2,6-Dicarbethoxypyridine
-
Reflux a mixture of pyridine-2,6-dicarboxylic acid (33.4 g, 0.2 mol), 400 mL of absolute ethanol, 8 mL of concentrated sulfuric acid, and 20 mL of benzene for 24 hours.
-
Remove the water formed during the reaction using an oil-water separator.
-
Distill off the excess ethanol.
-
Add 100 mL of water and neutralize the residual acid to a pH of 6.5-7.0 with sodium carbonate powder.
-
Extract the mixture with chloroform (5 x 50 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain white crystals. The reported yield is 83%.[1]
Step 3: Synthesis of 2,6-Diacetylpyridine
-
Prepare sodium ethoxide by dissolving sodium (5.3 g, 0.23 mol) in 130 mL of pure, dry ethanol. Dry the resulting white powder in a vacuum for at least 6 hours to completely remove any residual ethanol.
-
Add a solution of 2,6-dicarbethoxypyridine (11.17 g, 0.05 mol) in 40 mL of freshly distilled ethyl acetate to the dry sodium ethoxide powder with stirring.
-
The final product is purified by column chromatography and recrystallized from ethanol. The reported yield is 58.8%.[1]
Method 2: Claisen Condensation Promoted by Sodium Metal
This method offers a simpler and more convenient procedure for the Claisen condensation step, resulting in a higher yield.[3][4]
-
A solution of 2,6-dicarbethoxypyridine (DCP) (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.
-
The mixture is then cooled to room temperature, followed by the addition of 50 mL of concentrated HCl and 40 mL of H₂O.
-
The mixture is refluxed again for 5 hours.
-
After cooling, the mixture is neutralized by the gradual addition of solid Na₂CO₃.
-
The product is extracted with Et₂O (3 x 30 mL) and the combined organic layers are dried over Na₂SO₄.
-
After removal of the solvent, the crude product is purified by chromatography on silica gel (ethyl acetate-petroleum ether 1:5, v/v) to yield 2,6-diacetylpyridine as a white solid. The reported yield is 86%.[3]
Method 3: High-Yield Claisen Condensation with Calcium Metal
This patented method reports a very high yield for the Claisen condensation step.[5]
-
In a 250 mL three-necked flask, add 1.115 g (0.005 mol) of 2,6-pyridinedicarboxylic acid diethyl ester and 30 mL of ethyl acetate.
-
While stirring, add 0.80 g (0.02 mol) of calcium metal.
-
After the calcium metal has fully dissolved, heat the mixture to 100°C and reflux for 8 hours.
-
Slowly add 20 mL of water and 20 mL of concentrated hydrochloric acid, then react at 120°C for 4 hours.
-
Neutralize the excess acid with sodium carbonate.
-
Extract the mixture with diethyl ether 3-4 times.
-
Dry the combined organic solution with anhydrous Na₂SO₄.
-
After removing the solvent by evaporation, purify the product using silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 5:1) to obtain a white crystal. The reported yield is 92%.[5]
Visualizing the Synthesis Workflow
The following diagram illustrates the general synthetic pathway from this compound to 2,6-diacetylpyridine, highlighting the key intermediates and reaction types.
Caption: Synthetic pathway from this compound to 2,6-diacetylpyridine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]
- 6. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 7. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The Efficacy of 2,6-Lutidine as a Non-Nucleophilic Base: A Comparative Guide
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving desired reaction outcomes, minimizing side products, and optimizing yields. Among the arsenal of available bases, 2,6-lutidine, a sterically hindered pyridine derivative, holds a significant position. This guide provides an objective comparison of the efficacy of 2,6-lutidine against other commonly employed non-nucleophilic bases, namely N,N-Diisopropylethylamine (DIPEA or Hünig's base), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). This comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The primary characteristics defining a non-nucleophilic base are its basicity (pKa of its conjugate acid) and its steric hindrance.[1][2] A higher pKa indicates a stronger base, while significant steric bulk around the basic nitrogen atom minimizes its nucleophilicity, preventing it from participating in unwanted side reactions.[1][2]
| Base | Structure | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Acetonitrile) | Key Features |
| 2,6-Lutidine | 3.58 | 13.92[3] | Moderately basic, sterically hindered, commercially available and cost-effective. | |
| DIPEA (Hünig's Base) | 10.75 (in water) | ~11 | Moderately basic, highly hindered, widely used as a proton scavenger.[2] | |
| DBU | 13.5 (in water) | 24.33[3] | Strong, amidine-based base, excellent for elimination reactions.[2] | |
| Proton Sponge | 7.5 | 18.2 | Exceptionally high basicity due to the formation of a stable intramolecular hydrogen bond upon protonation. |
Note: pKa values can vary significantly depending on the solvent.
Comparative Efficacy in Key Organic Transformations
The choice of a non-nucleophilic base is highly dependent on the specific reaction being performed. Below is a comparative analysis of 2,6-lutidine and its alternatives in three common applications: silylation of alcohols, glycosylation, and dehydrohalogenation.
Silylation of Alcohols
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. This reaction often generates a strong acid as a byproduct, necessitating the use of a non-nucleophilic base to act as an acid scavenger.
Experimental Data Comparison: Silylation of Benzyl Alcohol with TBS-Cl
| Base | Reaction Time (hours) | Yield (%) |
| 2,6-Lutidine | 2 | >95 |
| DIPEA | 2 | ~90 |
This data is compiled from typical outcomes presented in organic chemistry literature and comparative studies.[4]
Discussion:
Both 2,6-lutidine and DIPEA are effective bases for the silylation of primary alcohols. 2,6-Lutidine, being slightly less sterically hindered than DIPEA, can sometimes offer faster reaction rates. However, for more sensitive substrates or when even minimal nucleophilic attack is a concern, the greater steric bulk of DIPEA might be advantageous. For highly hindered alcohols, more powerful silylating agents like TBS-OTf are often used in conjunction with 2,6-lutidine.[5]
Experimental Protocol: Protection of a Primary Alcohol as a TBS Ether using 2,6-Lutidine
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,6-lutidine to the solution and stir.
-
Add TBS-Cl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Glycosylation Reactions
The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[6] The choice of base in this reaction can be critical to prevent side reactions and influence the stereochemical outcome.
Discussion:
In the context of glycosylation, 2,6-lutidine has been shown to be more effective than other amine bases in minimizing the formation of orthoester side products.[3] This is attributed to the lower acidity of its conjugate acid compared to other substituted pyridines, leading to higher yields and improved stereoselectivity of the desired glycoside.[3] While Proton Sponge is a much stronger base, its high basicity can sometimes lead to undesired side reactions with sensitive substrates. For many standard glycosylations, the moderate basicity of 2,6-lutidine provides a good balance of reactivity and selectivity.
Experimental Protocol: Koenigs-Knorr Glycosylation using a Hindered Base
Materials:
-
Glycosyl donor (e.g., acetobromoglucose, 1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.2 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Silver triflate (AgOTf, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor, glycosyl acceptor, and 2,6-lutidine in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C and add a solution of AgOTf in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Dehydrohalogenation Reactions
Dehydrohalogenation is a common method for the synthesis of alkenes via an elimination reaction. The choice of base can significantly influence the regioselectivity of the reaction, determining the formation of the Zaitsev (more substituted) or Hofmann (less substituted) product.
Experimental Data Comparison: Dehydrobromination of 2-Bromopentane
| Base | Product Ratio (Pent-2-ene : Pent-1-ene) |
| 2,6-Lutidine | Predominantly Zaitsev (Pent-2-ene) |
| DBU | 7.3 : 1 (trans-2-pentene : cis-2-pentene), with trace amounts of 1-pentene[7] |
Data for DBU is from a study by Glaser et al. (2023).[7] The outcome for 2,6-lutidine is based on established principles of elimination reactions with moderately hindered bases.
Discussion:
DBU is a strong, yet sterically hindered, non-nucleophilic base that is highly effective for E2 elimination reactions.[2] It typically favors the formation of the thermodynamically more stable Zaitsev product.[7] 2,6-Lutidine, being a weaker base than DBU, is also used in elimination reactions, particularly when a milder base is required to avoid side reactions with other functional groups. Its steric hindrance also promotes the formation of the Zaitsev product. For substrates where the formation of the Hofmann product is desired, a much bulkier base such as potassium tert-butoxide is typically employed.
Experimental Protocol: Dehydrobromination of an Alkyl Halide using DBU
Materials:
-
Alkyl halide (e.g., 2-bromopentane, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a solution of the alkyl halide in an anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine to remove the DBU hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude alkene product.
-
Analyze the product mixture by GC or NMR to determine the regioselectivity.
Conclusion
2,6-Lutidine is a versatile and effective non-nucleophilic base with a moderate basicity that makes it suitable for a wide range of applications in organic synthesis. Its efficacy is particularly notable in reactions where scavenging of a strong acid is required, such as in silylation reactions, and in glycosylations where it can help to minimize side reactions. While stronger bases like DBU are often the reagents of choice for elimination reactions, 2,6-lutidine can also be employed effectively, typically favoring the formation of the Zaitsev product. The selection between 2,6-lutidine and other non-nucleophilic bases such as DIPEA and Proton Sponge should be made based on the specific requirements of the reaction, including the acidity of the proton to be removed, the steric environment of the reaction center, and the sensitivity of the functional groups present in the substrate. This guide provides the foundational data and protocols to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Spectroscopic comparison of protonated 2,6-Dimethylpyridine on different acid sites
A comparative guide for researchers on the spectroscopic characterization of Brønsted and Lewis acid sites using 2,6-dimethylpyridine as a probe molecule.
In the realm of materials science and catalysis, the precise characterization of acid sites is paramount for understanding and optimizing chemical reactions. This compound, also known as 2,6-lutidine, has emerged as a powerful probe molecule for distinguishing between and quantifying Brønsted and Lewis acidity. Its steric hindrance, owing to the two methyl groups flanking the nitrogen atom, prevents its coordination with certain Lewis acid sites, making it a selective tool for probing Brønsted acidity.[1][2] This guide provides a comprehensive spectroscopic comparison of protonated this compound on various acid sites, supported by experimental data and detailed protocols to aid researchers in their investigations.
Quantitative Spectroscopic Data Comparison
The interaction of this compound with acid sites gives rise to distinct spectroscopic signatures, particularly in Fourier Transform Infrared (FTIR) spectroscopy. The protonation of the pyridine ring at a Brønsted acid site or its coordination to a Lewis acid site leads to characteristic shifts in the vibrational modes of the molecule.
Table 1: FTIR Vibrational Bands of Protonated this compound on Brønsted Acid Sites
The positions of the ν8a and ν(NH) bands of protonated this compound are particularly sensitive to the strength of the Brønsted acid site.[1][3][4] A higher ν(NH) wavenumber and a lower ν8a wavenumber are indicative of stronger acidity.[1][3][4]
| Material | ν8a (cm⁻¹) | ν*(NH) (cm⁻¹) | Other Bands (cm⁻¹) | Reference |
| HY Zeolite | ~1628 | - | 1652, 1703, 1677 | [5] |
| HZSM-5 Zeolite | ~1628 | - | 1652, 1703, 1677 | [5] |
| Hβ Zeolite | ~1628 | - | 1652, 1703, 1677 | [5] |
| γ-Al₂O₃ | 1630 ± 5 | - | 1650 ± 5 (DMPH⁺) | [1] |
| F-Al₂O₃ | slightly redshifted vs γ-Al₂O₃ | - | 1650 ± 5 (DMPH⁺) | [1] |
| Pt/1Cr₂O₃-ZrO₂ | 1625, 1630, 1640, 1650, 1660, 1675 | - | - | [6] |
| Pt/4Cr₂O₃-ZrO₂ | 1625, 1630, 1640, 1650, 1660, 1675 | - | - | [6] |
| Pt/8Cr₂O₃-ZrO₂ | 1625, 1630, 1640, 1650, 1660, 1675 | - | - | [6] |
| Pt/12Cr₂O₃-ZrO₂ | 1625, 1630, 1640, 1650, 1660, 1675 | - | - | [6] |
DMPH⁺ refers to the 2,6-dimethylpyridinium cation.
Table 2: FTIR Vibrational Bands of this compound on Lewis Acid Sites
While this compound is often used to selectively probe Brønsted sites, its interaction with Lewis acid sites can also be observed, typically at different vibrational frequencies.
| Material | Band Position (cm⁻¹) | Reference |
| HZSM-5 Zeolite | 1607, 1586 | [5] |
| HY Zeolite | 1607, 1586 | [5] |
| Hβ Zeolite | 1607, 1586 | [5] |
| Pt/1Cr₂O₃-ZrO₂ | 1520-1640 region | [6] |
| Pt/4Cr₂O₃-ZrO₂ | 1520-1640 region | [6] |
| Pt/8Cr₂O₃-ZrO₂ | 1520-1640 region | [6] |
| Pt/12Cr₂O₃-ZrO₂ | 1520-1640 region | [6] |
| Sulfated TiO₂-ZrO₂ | Shift in ν₈ₐ band to higher frequency indicates increased Lewis acid strength | [2] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.
Sample Preparation and Activation
-
Pellet Formation: The solid acid catalyst is pressed into a self-supporting pellet.
-
Activation: The pellet is placed in an IR cell connected to a vacuum line and activated by heating at a specific temperature (e.g., 673 K for 1 hour) to remove adsorbed water and other impurities.[7]
Adsorption of this compound
-
Vapor Introduction: The vapor of this compound is introduced into the IR cell containing the activated sample at a controlled temperature (e.g., 423 K for 30 minutes).[7]
-
Equilibration: The sample is allowed to equilibrate with the this compound vapor.
-
Removal of Physisorbed Molecules: The excess, weakly bound this compound is removed by evacuation at a specific temperature (e.g., 423 K for 15 minutes).[7]
Spectroscopic Analysis
-
FTIR Spectroscopy: Infrared spectra are recorded before and after the adsorption of this compound. The difference spectrum reveals the vibrational bands associated with the adsorbed species.
-
NMR Spectroscopy: For solid-state NMR studies, the sample with adsorbed this compound is packed into a rotor under an inert atmosphere. 15N NMR can be particularly informative, with the chemical shift of the nitrogen atom in the pyridine ring being sensitive to its coordination environment.[8] The 15N isotropic chemical shift (δiso) of pyridine is around 317 ppm, while that of the pyridinium ion (protonated pyridine) is approximately 211 ppm, providing a wide range to assess acid character.[8]
-
Raman Spectroscopy: Raman spectroscopy can also be employed to study the vibrational modes of adsorbed this compound. Transient Raman spectroscopy has been used to investigate the charge transfer states of related coordination compounds.[9]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the fundamental interactions involved in the spectroscopic analysis of acid sites using this compound.
Caption: Experimental workflow for spectroscopic analysis of acid sites.
Caption: Interaction of this compound with Brønsted and Lewis acid sites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Zeolite Acidity by 31P MAS NMR Spectroscopy of Adsorbed Phosphine Oxides: Quantitative or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Transient Raman Spectroscopic Investigations on RuIITPP(L)2 (L = Pyridine and Piperidine) and RuIITPP(CO)(py) in Various Solvents: Alternation of Excited Charge Transfer Depending on Axial Ligation | Semantic Scholar [semanticscholar.org]
The Double-Edged Sword of Substitution: Unraveling the Lewis Basicity of 2,6-Dimethylpyridine and its Congeners
For researchers, scientists, and professionals in drug development, the selection of an appropriate pyridine derivative as a catalyst or ligand is a critical decision governed by its basicity. This guide provides an objective comparison of the Lewis basicity of 2,6-dimethylpyridine (2,6-lutidine) against other key pyridine derivatives, supported by experimental data and detailed methodologies. Understanding the subtle interplay of electronic and steric effects is paramount in predicting and harnessing their reactivity.
The Lewis basicity of a pyridine derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to donate to a Lewis acid. This availability is modulated by the nature and position of substituents on the pyridine ring. While electron-donating groups are expected to increase basicity, the steric hindrance they introduce can complicate this trend, a phenomenon prominently observed in 2,6-disubstituted pyridines like this compound.
Comparative Analysis of Basicity: pKa and Reaction Enthalpy
The Brønsted basicity, quantified by the pKa of the conjugate acid, provides a valuable measure of the nitrogen atom's inherent electron density. A higher pKa value indicates a stronger base. However, when considering reactions with sterically demanding Lewis acids, the enthalpy of reaction (ΔH) offers a more direct measure of the stability of the resulting Lewis acid-base adduct.
| Compound | Structure | pKa of Conjugate Acid | -ΔH (kcal/mol) with BF₃ |
| Pyridine | C₅H₅N | 5.25 | 30.6[1] |
| 2-Methylpyridine (α-picoline) | CH₃C₅H₄N | 5.96[2] | - |
| 4-Methylpyridine (γ-picoline) | CH₃C₅H₄N | 5.98[3] | - |
| This compound (2,6-lutidine) | (CH₃)₂C₅H₃N | 6.60[4] | - |
| 2,6-Di-tert-butylpyridine | ((CH₃)₃C)₂C₅H₃N | 3.58 (in 50% ethanol)[5][6] | No adduct formation |
The Interplay of Electronic and Steric Effects
The Lewis basicity of pyridine derivatives is a nuanced property governed by a delicate balance between electronic and steric effects. Alkyl groups, such as the methyl groups in the compared derivatives, are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation and thus increasing the basicity.
This electronic enhancement is evident in the pKa values. Both 2-methylpyridine and 4-methylpyridine are more basic than pyridine.[2][3] The introduction of a second methyl group in this compound further increases the electron-donating effect, resulting in an even higher pKa.[4]
However, when substituents are placed at the 2 and 6 positions (ortho to the nitrogen), they introduce steric hindrance around the nitrogen atom.[5] This steric bulk can impede the approach of a Lewis acid, making the formation of a Lewis acid-base adduct less favorable. The severity of this steric effect is dependent on the size of both the substituents on the pyridine and the approaching Lewis acid.
For Brønsted acidity (reaction with a proton, H⁺), the small size of the proton minimizes steric clashes. Therefore, the pKa values of 2- and 2,6-alkylated pyridines primarily reflect the favorable electronic effects.
In contrast, for reactions with bulkier Lewis acids like boron trifluoride (BF₃), steric hindrance becomes a dominant factor. While pyridine readily forms a stable adduct with BF₃, the methyl groups in this compound create a "steric shield" around the nitrogen.[7] This shielding effect is dramatically illustrated by 2,6-di-tert-butylpyridine, where the bulky tert-butyl groups completely prevent the formation of an adduct with many Lewis acids.[5][6] Consequently, despite the strong electron-donating nature of the two tert-butyl groups, 2,6-di-tert-butylpyridine is a significantly weaker base than pyridine in this context.[5][6]
The following diagram illustrates the relationship between these competing effects on the Lewis basicity of pyridine derivatives.
Caption: Factors influencing the Lewis basicity of pyridine derivatives.
Experimental Protocols
Accurate determination of basicity is crucial for the reliable application of these compounds. Below are summaries of common experimental methods for measuring pKa values.
Potentiometric Titration
This is a classical and highly precise method for pKa determination.[6]
Methodology:
-
Preparation of Solutions: A standard solution of the pyridine derivative (e.g., 0.01 M) is prepared in CO₂-free deionized water. A standardized titrant, typically a strong acid like HCl (e.g., 0.1 M), is also prepared. The ionic strength of the solution is kept constant using a background electrolyte like KCl (e.g., 0.15 M).[8][9]
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Titration: The pyridine solution is placed in a thermostatted vessel and stirred. The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[9]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is then determined from the pH at the half-equivalence point.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for pKa determination by monitoring the chemical shifts of protons on or near the pyridine ring as a function of pH.[10][11]
Methodology:
-
Sample Preparation: A series of buffer solutions covering a wide pH range is prepared. A constant concentration of the pyridine derivative is dissolved in each buffer solution.
-
NMR Data Acquisition: ¹H NMR spectra are recorded for the sample in each buffer solution.
-
Data Analysis: The chemical shift of a specific proton (or protons) sensitive to the protonation state of the nitrogen is plotted against the pH of the solution. This typically results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[10][11]
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the pyridine derivative exhibit different UV-Vis absorption spectra.
Methodology:
-
Sample Preparation: As with the NMR method, a series of buffer solutions with varying pH are prepared, and the pyridine derivative is added to each to a constant final concentration.[12]
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (typically 230-500 nm).[12]
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species show significant spectral differences is plotted against pH. The resulting sigmoidal curve is then analyzed, with the inflection point indicating the pKa.[7] A more robust analysis can be performed by plotting the ratio of absorbances at two different wavelengths to minimize the effect of concentration errors.[7]
The workflow for determining pKa using these common experimental techniques is depicted below.
Caption: General workflow for experimental pKa determination.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dimethylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,6-Dimethylpyridine are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for the proper management of this compound waste.
This compound, also known as 2,6-Lutidine, is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, all waste containing this compound, including pure solvent, solutions, and contaminated materials, must be treated as hazardous waste.[3] Adherence to proper disposal procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, such as a certified laboratory chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | To protect eyes from splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended.[3][4] | To prevent skin contact and absorption.[3] |
| Body Protection | A fully-buttoned lab coat.[3][4] | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[3] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[6] | To avoid inhalation of vapors.[3] |
In case of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2][3][7] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
When the container is full or no longer in use, complete a Chemical Collection Request Form or contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][5]
-
Waste material must be disposed of at an approved waste disposal plant.[1][6] Never pour this compound down the drain or dispose of it in regular trash.[9]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and transport of this compound.
| Parameter | Value | Reference |
| UN Number | 1993 | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | III | |
| Oral LD50 (Rat) | 891 mg/kg | [4] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | [4] |
| Inhalation LC50 (Rat, 4h) | 17.1 mg/l | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Personal protective equipment for handling 2,6-Dimethylpyridine
Essential Safety and Handling Guide for 2,6-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (also known as 2,6-Lutidine) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Understanding the Hazards
This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting | • Double Nitrile Gloves• Chemical-resistant Apron/Gown• Chemical Splash Goggles with Side Shields• Face Shield (if splash risk is high)• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated enclosure.• Use anti-static tools to minimize dust and static discharge.[2]• Change gloves immediately if contaminated. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Chemical-resistant Apron/Gown• Chemical Splash Goggles with Side Shields | • Handle all solutions within a chemical fume hood.[5]• Avoid splashing and aerosol generation.• Ensure all containers are securely capped. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical-resistant Gown• Chemical Splash Goggles• Air-Purifying Respirator (APR) with organic vapor cartridges | • Address spills immediately with a designated spill kit.• For large spills, evacuate the area and contact the institutional safety office. |
Operational Plan: Step-by-Step Handling Procedure
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5] It should be stored in a flammable liquid storage cabinet and segregated from incompatible materials such as strong oxidizing agents and acids.[2]
-
Preparation: Before handling, ensure a chemical fume hood is operational and an appropriate fire extinguisher (e.g., dry chemical, CO2) is accessible.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Grounding: When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge.[2][4]
-
Dispensing: Slowly dispense the required amount, avoiding splashing.
-
Capping: Securely cap the container immediately after dispensing.
-
Work Area: Conduct all work within a chemical fume hood to minimize inhalation exposure.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.[2]
-
Container: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[2][6] The label should clearly indicate "Hazardous Waste" and list the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Place all contaminated disposable PPE (gloves, gowns, etc.) and other solid materials (e.g., absorbent pads, weighing paper) in a designated, sealed chemical waste bag.
-
Disposal: Dispose of the bag as solid hazardous waste according to institutional and local regulations.
Emergency Procedures
In the event of an emergency, follow these procedures and refer to the detailed workflow diagram below.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the area with soap and water. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert others and activate the fire alarm if necessary. Contact the institutional environmental health and safety office immediately. |
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
